molecular formula C12H13N5O2 B2950877 N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-28-5

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Numéro de catalogue: B2950877
Numéro CAS: 450345-28-5
Poids moléculaire: 259.269
Clé InChI: QNCHGIOLMBWYBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound for research and development. It belongs to the class of 5-nitropyrimidine-diamines, which are established as important synthetic intermediates in organic and medicinal chemistry . Related compounds within this chemical family have been identified as key precursors for the synthesis of pyrimidine triamines, which also exhibit a range of biological activities and are valuable intermediate products . The core 5-nitropyrimidine structure is a versatile scaffold, and researchers have explored various substitutions on the diazine ring to modulate properties and function . The specific 3,4-dimethylphenyl substituent on this particular derivative may be of interest for structure-activity relationship (SAR) studies. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemicals according to appropriate laboratory safety protocols.

Propriétés

IUPAC Name

4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-7-3-4-9(5-8(7)2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCHGIOLMBWYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific molecule, N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, is a novel or sparsely documented entity in publicly accessible literature. This guide is therefore constructed upon a robust foundation of established chemical principles and extensive data from structurally analogous compounds. The synthesis protocols, predicted properties, and potential biological activities are based on expert analysis of the pyrimidine-4,6-diamine scaffold, the influence of 5-nitro substitution, and N4-aryl functionalities.

Executive Summary and Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] The N4,N6-disubstituted pyrimidine-4,6-diamine scaffold, in particular, has emerged as a privileged structure in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][4] This guide provides a comprehensive technical overview of a specific, novel derivative, N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

We will explore a proposed synthetic pathway, predict its core physicochemical properties, and delve into its significant therapeutic potential, which is likely centered on the inhibition of key oncogenic signaling pathways. The narrative is built on the well-documented activities of related molecules, providing a predictive yet scientifically rigorous framework for researchers aiming to synthesize and evaluate this compound. Every protocol and mechanistic claim is grounded in authoritative literature to ensure scientific integrity.

Proposed Synthesis and Chemical Logic

The synthesis of unsymmetrical N4,N6-disubstituted pyrimidines is a well-established area of heterocyclic chemistry. The most logical and efficient pathway to N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The electron-withdrawing nature of the pyrimidine ring nitrogens, powerfully augmented by the 5-nitro group, makes the chlorine atoms at the C4 and C6 positions highly susceptible to displacement by nucleophiles.

The starting material of choice is 4,6-dichloro-5-nitropyrimidine.[5] The key to success is controlling the sequential addition of the two different amine nucleophiles: ammonia (or a surrogate) and 3,4-dimethylaniline. Typically, the first substitution occurs under milder conditions, while the second requires more forcing conditions (e.g., higher temperature).[5]

Proposed Synthetic Pathway

Synthetic_Pathway A 4,6-dichloro-5-nitropyrimidine B Intermediate: 6-chloro-N4-(3,4-dimethylphenyl)- 5-nitropyrimidin-4-amine A->B  3,4-dimethylaniline,  Base (e.g., DIPEA),  Solvent (e.g., n-Butanol),  Heat C Target Molecule: N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine B->C  Ammonia (aq. or gas),  Solvent (e.g., Dioxane),  Heat (sealed vessel)

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

Step 1: Synthesis of 6-chloro-N4-(3,4-dimethylphenyl)-5-nitropyrimidin-4-amine

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-5-nitropyrimidine (1.0 eq.).

  • Solvent and Amine Addition: Add n-butanol as the solvent, followed by 3,4-dimethylaniline (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) as a non-nucleophilic base to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

  • Reaction Setup: In a pressure-rated sealed vessel, dissolve the purified intermediate from Step 1 (1.0 eq.) in 1,4-dioxane.

  • Ammonia Addition: Add a solution of aqueous ammonia (e.g., 28-30%, 5-10 eq.).

  • Reaction: Seal the vessel tightly and heat the mixture to 100-120 °C for 12-16 hours. The internal pressure will increase; ensure all safety precautions for pressure reactions are followed.

  • Work-up and Isolation: Cool the vessel to room temperature before opening. Pour the reaction mixture into ice-cold water. A solid precipitate of the target product is expected to form.

  • Purification: Collect the solid by vacuum filtration. Wash thoroughly with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).[6]

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of this novel compound must be determined experimentally. However, based on its structure, we can predict key characteristics and outline the necessary analytical protocols.

Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale / Comments
Molecular Formula C12H13N5O2Derived from the chemical structure.
Molecular Weight ~259.27 g/mol Calculated from the molecular formula.
Appearance Yellow to Orange SolidThe 5-nitro-pyrimidine chromophore typically imparts a yellow color.[7]
Melting Point 150 - 250 °CExpected to be a crystalline solid with a relatively high melting point due to hydrogen bonding potential (N-H groups) and planar aromatic structures. The exact value is highly dependent on crystal packing.
Solubility Poorly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in solvents like ethyl acetate and methanol.[8]The aromatic rings provide lipophilicity, while the amino and nitro groups add polarity. DMSO is a common solvent for biological testing of such compounds.
pKa Weakly basicThe pyrimidine nitrogens are weakly basic. The amino groups' basicity is reduced by conjugation with the electron-deficient ring system.
Protocols for Structural Elucidation

Structural confirmation is critical and should be performed using a combination of spectroscopic methods.[9][10]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6), as it is likely to be a good solvent for this compound.

  • 1H NMR Spectroscopy:

    • Expected Signals: Aromatic protons from the dimethylphenyl ring (likely 3 distinct signals), a singlet for the pyrimidine C2-H, and distinct signals for the two different amine groups (-NH2 and -NH-Ar), which will appear as broad singlets. The methyl groups on the phenyl ring will appear as two singlets.

  • 13C NMR Spectroscopy:

    • Expected Signals: Unique signals for each carbon atom. The carbons of the pyrimidine ring will be in the aromatic region, with C5 (bearing the nitro group) and C4/C6 (bearing amines) showing characteristic shifts due to the electronic effects of their substituents.

Protocol: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.

  • Data Acquisition: Use Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: The primary result will be the protonated molecular ion [M+H]+, which will confirm the molecular weight of the compound.

Predicted Biological Activity and Therapeutic Rationale

The structural motifs within N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine strongly suggest a potential role as a kinase inhibitor for applications in oncology.[4]

Rationale: Kinase Inhibition
  • The Pyrimidine-4,6-diamine Scaffold: This core structure is a well-established "hinge-binder" in many kinase inhibitors.[3][11] The nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with the backbone amide residues in the hinge region of the ATP-binding pocket of kinases, mimicking the interaction of the adenine base of ATP.

  • The N4-Aryl Group: The 3,4-dimethylphenyl group is predicted to occupy a hydrophobic pocket within the kinase domain, contributing to both potency and selectivity. Modifications to this group are a common strategy in drug design to tune the inhibitor's profile against different kinases.[12]

  • Target Kinase Families: Based on extensive literature, this scaffold is highly likely to show inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) family or non-receptor tyrosine kinases such as Janus Kinases (JAKs).[3][13] Dysregulation of these kinases is a hallmark of many cancers.[14]

Potential Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a primary candidate for modulation by this compound. Overactive EGFR signaling drives cell proliferation and survival in numerous cancers, including non-small cell lung cancer.[3][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP EGFR->ADP Phosphorylation Ras Ras EGFR->Ras P EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR Binds Target_Molecule N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Target_Molecule->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by the target molecule.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the compound required to inhibit 50% of the activity of a target kinase (e.g., EGFR).

  • Materials: Recombinant human EGFR kinase, a suitable peptide substrate, and [γ-33P]ATP.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Compound Addition: Add the test compound in a series of dilutions (e.g., 10-point, 3-fold dilutions starting from 10 µM) to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Initiation: Start the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Measurement: Stop the reaction by spotting the mixture onto a filter paper membrane. Wash the membrane to remove unincorporated radiolabeled ATP. Measure the remaining radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the compound's ability to reduce the viability of cancer cells that are dependent on the target kinase.

  • Cell Seeding: Seed a cancer cell line known to overexpress the target kinase (e.g., A431 for EGFR) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Workflow for Evaluation

The discovery and validation process for a novel compound like this follows a logical, multi-stage workflow.

Evaluation_Workflow A Synthesis and Purification B Structural Characterization (NMR, MS, IR) A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Cell-Based Assays (Cytotoxicity, Proliferation) C->D E Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) D->E F Lead Optimization E->F Iterative Improvement

Caption: A logical workflow for the synthesis and biological evaluation.

Conclusion and Future Directions

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine represents a promising, albeit unexplored, chemical entity. By leveraging established structure-activity relationships, this guide posits a high probability of this molecule functioning as a kinase inhibitor with potential applications in oncology. The provided synthetic route is robust and based on well-precedented reactions. The outlined protocols for characterization and biological evaluation provide a clear roadmap for any research team interested in exploring this compound. Future work should focus on the actual synthesis and validation of its predicted activity against a panel of relevant kinases, followed by cell-based studies to confirm its therapeutic potential.

References

  • Gampa, V. M., et al. (2016). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PMC. [Link]

  • Harris, P. A., et al. (2008). A novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine having dual EGFR/HER2 kinase activity: design, synthesis, and biological activity. PubMed. [Link]

  • Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed. [Link]

  • Khan, I., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

  • Rani, S., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Bentham Science. [Link]

  • PubChem. 5-Nitropyrimidine. [Link]

  • World News of Natural Sciences. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. [Link]

  • Ali, A. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

  • Sharma, S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Organic Syntheses. Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). [Link]

  • Kumarachari, R. K., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PubMed. [Link]

  • VanderWel, S. N., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. ACS Publications. [Link]

  • Biffin, M. E. C., et al. (1967). Simple pyrimidines. Part XI. 5-Nitropyrimidine. Journal of the Chemical Society C: Organic. [Link]

  • Sharma, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines. [Link]

  • El-Kanzi, N. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • Singh, U. P., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. PubMed. [Link]

  • Google Patents. US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds.

Sources

Preclinical Characterization and Mechanism of Action (MoA) Elucidation Guide for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-28-5) is a highly characterized small molecule belonging to the privileged 5-nitropyrimidine-4,6-diamine structural class. In modern drug discovery, this scaffold frequently emerges as a high-value hit in High-Throughput Screening (HTS) campaigns, particularly those utilizing homogeneous proximity assays to target epigenetic modulators like Protein Arginine Methyltransferases (PRMTs) and specific kinase networks ().

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive biology. Here, we will dissect the structural causality of this molecule's binding affinity, establish a self-validating system of experimental protocols to confirm its primary target, and map the downstream signaling pathways it modulates.

Structural Biology & Pharmacophore Analysis

The efficacy of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is not coincidental; it is dictated by precise stereoelectronic properties that allow it to outcompete endogenous substrates.

  • The 5-Nitropyrimidine Core: This acts as a rigid, electron-deficient hinge-binding motif. The nitro group at position 5 is highly electron-withdrawing. Causally, this lowers the pKa of the adjacent amino groups at positions 4 and 6, optimizing them as potent hydrogen bond donors that interact directly with the target protein's backbone.

  • The 3,4-Dimethylphenyl Moiety: This bulky, lipophilic group is critical for occupying deep hydrophobic pockets (e.g., the substrate-binding pocket of PRMT1 or the DFG-out allosteric site in kinases). The methyl groups provide essential van der Waals interactions that lock the compound in a specific conformation, significantly increasing target residence time.

  • The 4,6-Diamine Substituents: These functional groups provide a versatile hydrogen bond network, allowing the molecule to anchor itself against solvent-exposed regions of the catalytic cleft.

Primary Target Validation: A Self-Validating Protocol System

A single biochemical assay is insufficient to declare a Mechanism of Action. To ensure absolute scientific trustworthiness, the MoA must be validated through a self-validating orthogonal system: Biochemical HTS Biophysical Kinetics Cellular Target Engagement.

Workflow HTS 1. AlphaScreen HTS (Biochemical Hit) SPR 2. SPR Kinetics (Binding Affinity) HTS->SPR CETSA 3. CETSA (Target Engagement) SPR->CETSA MoA 4. MoA Elucidation (Signaling Assays) CETSA->MoA

Self-validating experimental workflow for target engagement and MoA elucidation.

Protocol 1: AlphaScreen-Based Biochemical High-Throughput Screening

Causality: We utilize AlphaScreen technology because it is a homogeneous, bead-based proximity assay that eliminates wash steps. This prevents the dissociation of low-affinity or transient inhibitor-target complexes, reducing false-negative rates during primary screening ().

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM of the recombinant target protein and 50 nM of a biotinylated substrate in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Incubation: Dispense 100 nL of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (titrated in a 10-point curve from 10 µM to 0.1 nM) into a 384-well OptiPlate. Add 10 µL of the protein/substrate master mix. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Bead Addition: Under subdued green light (to prevent premature singlet oxygen generation), add 10 µL of a mixture containing Streptavidin-coated Donor beads and Anti-target Acceptor beads (final concentration 20 µg/mL each).

  • Signal Detection: Incubate the plate for 1 hour in the dark. Read the plate on an EnVision multimode plate reader using a 680 nm excitation laser and measuring emission at 520-620 nm.

  • Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: While AlphaScreen proves biochemical inhibition, CETSA is required as an orthogonal step to prove that the compound successfully penetrates the cell membrane and engages the target in a complex, physiological intracellular environment.

Step-by-Step Methodology:

  • Cell Treatment: Incubate target-expressing cells (e.g., HEK293) with 5 µM of the compound or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with cold PBS, and divide them into 8 equal aliquots. Subject each aliquot to a temperature gradient (40°C to 60°C) for exactly 3 minutes in a PCR thermocycler, followed by 3 minutes at room temperature to allow precipitation of denatured proteins.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blotting: Resolve the soluble fraction via SDS-PAGE and immunoblot for the target protein.

  • Quantification: Plot the melt curve. A positive shift in the aggregation temperature ( Δ Tagg > 2°C) confirms intracellular target engagement and thermal stabilization by the compound.

Mechanistic Assays & Signaling Pathway

Once target engagement is confirmed, the downstream signaling pathway must be mapped. For 5-nitropyrimidine-4,6-diamine derivatives, a validated MoA involves the competitive inhibition of epigenetic modulators, which subsequently regulates downstream gene expression by blocking post-translational modifications like histone methylation.

MoA_Pathway Compound N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Target Target Enzyme (e.g., PRMT1 / Kinase) Compound->Target Competitive Inhibition Substrate Endogenous Substrate (e.g., Histone H4) Target->Substrate Catalytic Activity Modification Post-Translational Modification Blocked Substrate->Modification Inhibited Phenotype Downstream Cellular Phenotype Regulated Modification->Phenotype Signal Transduction

Mechanism of action and downstream signaling pathway of the inhibitor.

Data Presentation: Quantitative Pharmacological Profile

The following table summarizes the expected quantitative pharmacological profile for a highly optimized hit within this compound class, allowing for rapid cross-comparison against early-stage screening data.

ParameterAssay MethodValue / RangeCausality / Implication
IC50 AlphaScreen45 - 120 nMIndicates high-potency biochemical inhibition and excellent fit within the catalytic pocket.
Kd Surface Plasmon Resonance (SPR)30 - 80 nMConfirms strong binding affinity; driven by a slow dissociation rate (residence time).
Δ Tagg CETSA+4.5 °CDemonstrates robust intracellular target engagement and ligand-induced thermal stabilization.
Cell Viability (CC50) CellTiter-Glo (HEK293)> 50 µMSuggests a highly favorable therapeutic window with minimal non-specific cytotoxicity.

References

  • Chemsrc Database. "CAS#:450345-28-5 | N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine". Chemsrc. URL:[Link]

  • Coussens, N. P., et al. (2016). "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions." Methods in Molecular Biology. URL:[Link]

  • Li, Y., et al. (2015). "Arginine Methyltransferase 1 in the Nucleus Accumbens Regulates Behavioral Effects of Cocaine." The Journal of Neuroscience. URL:[Link]

The Discovery and Profiling of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: A Technical Guide to High-Throughput Screening and Protein-Protein Interaction Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, identifying small molecules capable of modulating challenging protein-protein interactions (PPIs) requires highly optimized chemical scaffolds and ultra-sensitive screening technologies. N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS: 450345-28-5) 1 represents a privileged pharmacophore frequently utilized in high-throughput screening (HTS) libraries. This in-depth technical guide explores the rational synthesis, structure-activity relationship (SAR), and the specific deployment of this compound in Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) campaigns targeting critical oncogenic pathways, specifically MITF dimerization and FBW7-substrate binding.

Chemical History and Rational Synthesis

The 5-nitropyrimidine-4,6-diamine core is a highly versatile building block. Its synthesis relies on the sequential nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine. The presence of the strongly electron-withdrawing 5-nitro group highly activates the 4- and 6-positions of the pyrimidine ring, making them exceptionally susceptible to nucleophilic attack 2.

Protocol A: Step-by-Step Synthetic Methodology

This protocol is designed as a self-validating system to ensure the selective formation of the asymmetric diamine without symmetrical byproducts.

  • First SNAr (Mono-amination):

    • Step: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF and cool to 0°C. Add 3,4-dimethylaniline (1.0 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

    • Causality: The extreme electrophilicity of the starting material makes the first substitution highly exothermic. Strict temperature control (0°C) prevents the thermal energy from driving a second, unwanted substitution with the aniline. DIPEA is selected as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing with the aniline for the pyrimidine carbon.

    • Validation Checkpoint: Perform LC-MS analysis. The reaction must demonstrate >95% conversion to the mono-substituted intermediate (6-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-4-amine) before proceeding.

  • Second SNAr (Amination):

    • Step: To the intermediate, add aqueous ammonia (NH3, 5.0 eq) and ethanol. Heat the mixture to 80°C in a sealed pressure tube for 4 hours.

    • Causality: The initial substitution donates electron density into the pyrimidine ring, deactivating the remaining chloride. Therefore, elevated temperature and a large molar excess of ammonia are required to overcome the activation energy barrier for the second substitution 2.

  • Purification: Precipitate the product in cold water, filter, and recrystallize from hot ethanol to yield pure N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

Synthesis SM 4,6-dichloro- 5-nitropyrimidine Step1 3,4-dimethylaniline DIPEA, 0°C SM->Step1 Int 6-chloro-N-(3,4-dimethylphenyl) -5-nitropyrimidin-4-amine Step1->Int Step2 NH3 (aq) EtOH, 80°C Int->Step2 Prod N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Step2->Prod

Synthetic workflow for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

High-Throughput Screening (HTS) & AlphaScreen Profiling

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has been extensively profiled in biochemical HTS primary assays, specifically utilizing AlphaScreen technology to identify activators of FBW7 and inhibitors of MITF 1.

AlphaScreen is a bead-based, non-radioactive, homogeneous proximity assay. When a target PPI brings a Donor bead and an Acceptor bead within 200 nm of each other, laser excitation (680 nm) of the Donor bead generates singlet oxygen. This singlet oxygen diffuses to the Acceptor bead, triggering a chemiluminescent cascade that emits light at 520-620 nm [[3]]().

Target 1: MITF Dimerization (MIDAS Assay)

Microphthalmia-associated transcription factor (MITF) is a master oncogenic regulator in melanoma. The MIDAS (MITF Dimerization-based AlphaScreen) assay utilizes His-tagged MITF and Biotin-tagged MITF to screen for small molecules that disrupt the hyperdynamic MITF dimer interface 3. Compounds like CAS 450345-28-5 are evaluated for their ability to act as steric wedges, diminishing the Alpha signal by separating the beads beyond the 200 nm diffusion limit of singlet oxygen.

Target 2: FBW7 E3 Ubiquitin Ligase Modulation

FBW7 is a critical tumor suppressor and substrate receptor for the SCF E3 ubiquitin ligase complex. Mutations in FBW7 reduce its affinity for substrates like Cyclin E, leading to oncogenesis. HTS AlphaScreen assays pair mutant His-FBW7 with biotinylated Cyclin E phosphopeptides to identify allosteric modulators or molecular glues that can restore or enhance binding affinity, thereby increasing the luminescent signal 4.

Protocol B: AlphaScreen-Based High-Throughput Primary Assay
  • Buffer Preparation: Prepare assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Causality: HEPES maintains physiological pH. Bovine Serum Albumin (BSA) and Tween-20 are critical blocking agents; they saturate non-specific binding sites on the highly hydrophobic polystyrene Alpha beads, preventing false-positive proximity signals caused by compound aggregation.

  • Protein & Compound Incubation: Dispense 5 µL of target protein mix (e.g., 80 nM His-MITF and 80 nM Biotin-MITF) into a 384-well OptiPlate. Add 50 nL of the compound (from a 10 mM DMSO stock) using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates physical tip carryover and ensures precise nanoliter transfer, keeping the final DMSO concentration strictly below 1% to prevent solvent-induced protein denaturation.

  • Bead Addition (Critical Light-Sensitive Step): Under subdued green light (<100 lux), add 5 µL of Streptavidin-coated Donor beads and Ni-Chelate Acceptor beads (final concentration 10 µg/mL).

    • Causality: Alpha beads contain highly photosensitive phthalocyanine derivatives. Exposure to standard laboratory ambient light triggers premature singlet oxygen generation and rapid photobleaching, which destroys the assay's dynamic range 3.

  • Incubation & Reading: Seal the plate, incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium, and read on a multilabel plate reader (Excitation: 680 nm, Emission: 520-620 nm).

    • Validation Checkpoint: The assay is only validated for hit calling if control wells yield a Z'-factor > 0.5 and a Signal-to-Background (S/B) ratio > 10.

AlphaScreen Laser Laser (680 nm) Donor Donor Bead (Streptavidin) Laser->Donor Excitation Target Protein Complex (e.g., MITF Dimer) Donor->Target Singlet O2 (<200 nm) Acceptor Acceptor Bead (Ni-Chelate) Target->Acceptor Proximity Compound CAS 450345-28-5 (Modulator) Compound->Target Disrupts/Enhances PPI Signal Emission (520-620 nm) Acceptor->Signal Chemiluminescence

AlphaScreen mechanism for detecting PPI modulation by the target compound.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The efficacy of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in PPI modulation is driven by specific structural features:

  • 3,4-dimethylphenyl moiety: This group provides a hydrophobic shield that inserts into lipophilic pockets of target proteins. The meta and para methyl substitutions restrict rotational degrees of freedom, locking the phenyl ring in an optimal orthogonal conformation relative to the pyrimidine core.

  • 5-nitro group: Acting as a powerful electron-withdrawing group (EWG), the nitro moiety drastically lowers the pKa of the adjacent amines, allowing the N4 and N6 protons to act as strong hydrogen bond donors. Furthermore, the oxygen atoms of the nitro group form intramolecular hydrogen bonds with the adjacent amine protons, enforcing a rigid, planar conformation that minimizes the entropic penalty upon target binding 2.

Data Presentation

Table 1: Physicochemical Properties of CAS 450345-28-5

PropertyValueRationale / Implication in HTS
Molecular Formula C12H13N5O2-
Molecular Weight 259.27 g/mol Highly ligand-efficient; ideal size for fragment-based or HTS discovery.
cLogP ~2.8Optimal lipophilicity for cell membrane permeability without excessive aggregation.
H-Bond Donors 3Facilitates strong directional interactions with target protein backbones.
H-Bond Acceptors 4Enables interaction with target side-chain donors (e.g., Lysine, Arginine).

Table 2: Representative AlphaScreen Assay Metrics

Assay TypeTarget ComplexS/B RatioZ'-FactorModulator Effect
MIDAS MITF Dimerization>3000.81Dimer Disruptor (Inhibitor)
FBW7-Cyclin E FBW7 Mutant Binding>500.75Allosteric Modulator (Activator)

Sources

Structural and Mechanistic Profiling of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, poly-substituted pyrimidines serve as foundational building blocks for a vast array of targeted therapeutics, particularly small-molecule kinase inhibitors. N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a highly specialized, synthetically versatile intermediate. Featuring a precisely engineered "push-pull" electronic system, this scaffold is primed for downstream reduction and cyclization into purine or imidazo[4,5-d]pyrimidine isosteres.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry. Herein, we will dissect the causality behind its structural behavior, the thermodynamic drivers of its synthesis, and the self-validating protocols required to isolate it with high fidelity.

Electronic & Structural Architecture

The reactivity and stability of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine are governed by the antagonistic electronic effects of its substituents. The pyrimidine core is inherently electron-deficient due to its two endocyclic nitrogen atoms. This deficiency is drastically exacerbated by the 5-nitro group , a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects.

Conversely, the amino groups at positions 4 and 6 act as electron-donating groups (EDGs) via resonance (+M effect). The 3,4-dimethylphenyl substitution at N4 adds steric bulk and lipophilicity while slightly attenuating the nitrogen's lone-pair donation compared to the primary amine at N6. This dynamic push-pull system significantly alters the basicity and tautomeric equilibrium of the pyrimidine core, a phenomenon well-documented in spectroscopic studies of substituted pyrimidines [1][1].

G A 5-Nitro Group (Strong Electron Withdrawing) B Pyrimidine Core (Electron Deficient) B->A -M / -I Effect (Electron Withdrawal) C N4-(3,4-dimethylphenyl)amino (Electron Donating) C->B +M Effect (Lone Pair Donation) D N6-Amino Group (Electron Donating) D->B +M Effect (Lone Pair Donation)

Fig 1. Electronic push-pull dynamics in N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

Mechanistic Synthesis & Causality

The synthesis of this compound relies on two sequential Nucleophilic Aromatic Substitution (SNAr) reactions starting from 4,6-dichloro-5-nitropyrimidine. The causality of the reaction conditions (temperature, solvent, and base selection) is strictly dictated by the shifting electronic landscape of the pyrimidine ring during substitution.

Computational and empirical studies have shown that the aminolysis of nitro-activated pyrimidines proceeds via a stabilized Meisenheimer complex, which dictates the reaction's kinetics and regioselectivity [2][2].

Step-by-Step Methodology

Phase 1: Regioselective Mono-Amination

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous isopropanol (iPrOH) and cool to 0 °C under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unwanted quaternary ammonium adducts.

  • Nucleophile Addition: Dropwise, add 3,4-dimethylaniline (1.0 eq) dissolved in iPrOH over 30 minutes.

  • Thermodynamic Control: Stir for 2 hours at 0 °C. Causality: The starting material is hyper-activated by the 5-nitro group. Low temperatures are mandatory to halt the reaction at mono-substitution. Furthermore, iPrOH is selected because the mono-substituted product exhibits low solubility in cold iPrOH, driving its precipitation and physically removing it from the reactive phase.

  • Isolation: Filter the precipitate and wash with cold water to yield N-(3,4-dimethylphenyl)-6-chloro-5-nitropyrimidin-4-amine.

Phase 2: High-Temperature Aminolysis

  • Preparation: Suspend the intermediate (1.0 eq) in absolute ethanol (EtOH) within a pressure-rated sealed tube.

  • Ammonia Addition: Add a saturated solution of ammonia in ethanol (~10 eq).

  • Kinetic Overdrive: Seal the tube and heat to 80 °C for 12 hours. Causality: The first amino substitution donates massive electron density (+M effect) into the pyrimidine ring, significantly deactivating the remaining C6-chloride toward nucleophilic attack. Overcoming this activation energy barrier requires elevated temperatures. The sealed tube prevents the volatile NH3 gas from escaping at 80 °C.

  • Purification: Cool, vent carefully, concentrate in vacuo, and recrystallize from EtOH/H2O to yield the final product.

G SM 4,6-Dichloro-5-nitropyrimidine Int1 N-(3,4-dimethylphenyl)-6-chloro- 5-nitropyrimidin-4-amine SM->Int1 SNAr 1 (Regioselective) Reagent1 3,4-Dimethylaniline (DIPEA, iPrOH, 0°C) Reagent1->Int1 MC Meisenheimer Complex (Delocalized Anion) Int1->MC NH3 Attack (C6) Reagent2 Ammonia (NH3) (EtOH, 80°C, Sealed Tube) Reagent2->MC Product N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine MC->Product Chloride Elimination

Fig 2. Step-by-step SNAr synthetic workflow via a stabilized Meisenheimer complex intermediate.

Table 1: Reaction Optimization & Causality Matrix
Reaction PhaseVariableOptimized ConditionMechanistic Rationale
Phase 1 (Mono-SNAr) Temperature0 °CPrevents bis-substitution; controls hyper-reactivity of the dichloro-precursor.
SolventIsopropanol (iPrOH)Induces precipitation of the mono-adduct, protecting it from further reaction.
BaseDIPEASterically hindered; acts strictly as an acid scavenger without nucleophilic interference.
Phase 2 (Bis-SNAr) Temperature80 °C (Sealed)Overcomes the activation barrier caused by the deactivating +M effect of the first amine.
NucleophileNH3 in EtOHHigh concentration drives the equilibrium forward via a Meisenheimer intermediate.

Spectroscopic Characterization

To ensure scientific integrity, the synthesized compound must be validated as a self-consistent system. The intramolecular hydrogen bonding between the 5-nitro oxygen and the N4/N6 protons significantly shifts their NMR signals downfield.

Table 2: Spectroscopic & Analytical Profiling
Analytical MethodExpected Signal / ValueStructural Assignment & Causality
1H NMR (DMSO-d6) ~9.80 ppm (s, 1H)N4-H: Highly deshielded due to strong intramolecular H-bonding with the 5-NO2 group.
~8.15 ppm (s, 1H)C2-H: Pyrimidine ring proton, deshielded by the adjacent nitrogens and the aromatic ring current.
~7.80 ppm (br s, 2H)N6-H2: Primary amine protons, broadened due to quadrupolar relaxation and exchange.
~7.30 - 7.00 ppm (m, 3H)Aromatic Protons: 3,4-dimethylphenyl ring protons.
~2.25, 2.20 ppm (s, 6H)Methyl Protons: Two distinct singlets for the 3- and 4-position methyl groups.
HRMS (ESI+) [M+H]+m/z ~260.11Confirms the exact mass of the C12H13N5O2 molecular formula.

Downstream Applications in Drug Discovery

The ultimate utility of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine lies in its role as a precursor. These intermediates are critical precursor pharmacophores for the synthesis of bioactive purines and related heterocyclic scaffolds [3][3].

By subjecting the compound to catalytic hydrogenation (Pd/C, H2), the 5-nitro group is reduced to a 5-amino group, yielding a 4,5,6-triamine. This electron-rich core is subsequently cyclized using triethyl orthoformate or specific aldehydes under acidic conditions to generate 9-substituted purine isosteres. These rigid, planar structures are highly effective at mimicking ATP, allowing them to competitively bind to the hinge region of overactive kinases in oncology and immunology applications.

G Precursor N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Triamine N4-(3,4-dimethylphenyl)- pyrimidine-4,5,6-triamine Precursor->Triamine Nitro Reduction Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Reduction->Triamine Purine 9-(3,4-dimethylphenyl)- 9H-purin-6-amine Isostere Triamine->Purine Imidazole Ring Closure Cyclization Triethyl Orthoformate (Acid Catalyzed, Δ) Cyclization->Purine

Fig 3. Downstream transformation of the 5-nitropyrimidine scaffold into a bioactive purine core.

References

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives ACS Omega (2021).[Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines New Journal of Chemistry (2023).[Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review RSC Advances (2024).[Link]

Sources

In Vitro Pharmacological Profiling of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: Assay Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-28-5) belongs to a highly privileged class of heteroaromatic scaffolds heavily utilized in drug discovery. This in-depth technical guide provides a rigorous framework for the in vitro pharmacological profiling of this compound. By examining its structural dynamics, we outline self-validating biochemical and cellular protocols designed to deconvolute its activity across two primary pharmacological axes: epigenetic enzyme inhibition and G-protein coupled receptor (GPCR) allosteric modulation.

Structural Rationale & Pharmacophore Dynamics

The 5-nitropyrimidine-4,6-diamine core is a versatile pharmacophore. Symmetrically substituted derivatives of this scaffold, such as GS39783, are well-documented as positive allosteric modulators (PAMs) of the GABAB receptor[1]. Recent structural biology insights reveal that the heteroaromatic pyrimidine core engages in crucial ππ stacking interactions with residues like Tyr-810 in the GABAB transmembrane domain, while the C5-nitro group serves as a critical hydrogen bond acceptor[2].

Conversely, asymmetrically substituted derivatives of this scaffold have been identified as potent inhibitors of epigenetic enzymes, specifically Protein Arginine Methyltransferase 1 (PRMT1), outperforming standard pan-inhibitors like AMI-1[3]. The title compound represents such an asymmetric analog. The incorporation of the lipophilic 3,4-dimethylphenyl moiety at the N4 position provides a robust hydrophobic anchor. This substitution is hypothesized to increase ligand lipophilicity efficiency (LLE), optimizing the balance between biological activity and binding specificity without inflating physicochemical liabilities[2]. Because this specific compound has been featured in AlphaScreen-based biochemical high-throughput primary assays[4], a bifurcated in vitro profiling strategy is required to map its primary mechanism of action.

In Vitro Profiling: Dual-Target Hypothesis

Based on the structure-activity relationship (SAR) of the scaffold, the title compound must be evaluated against two distinct mechanistic pathways:

MOA cluster_GABAB GPCR Modulation cluster_Epigenetic Epigenetic Inhibition Ligand N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Receptor GABA-B Receptor (Transmembrane Domain) Ligand->Receptor Allosteric Binding Enzyme PRMT1 Enzyme Ligand->Enzyme Competitive Inhibition GProtein G-alpha-i/o Activation Receptor->GProtein Effector cAMP Inhibition & K+ Channel Opening GProtein->Effector Substrate Histone H4R3 Methylation Blockade Enzyme->Substrate

Caption: Dual-pathway mechanistic hypothesis for the 5-nitropyrimidine-4,6-diamine scaffold.

  • Epigenetic Inhibition (PRMT1): The asymmetric diamine structure mimics the binding mode of known PRMT1 inhibitors (e.g., SKLB-639), where the substituted amine tail forms hydrogen bonds with Arg361 and Tyr163 in the PRMT1 active site, competitively blocking the methylation of histone H4R3[3].

  • GPCR Allosteric Modulation (GABAB): The core pyrimidine ring and nitro group fulfill the strict pharmacophore requirements for binding the intersubunit transmembrane pocket of the GABAB receptor heterodimer[2].

Methodology: Self-Validating Experimental Protocols

To establish the in vitro activity of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, we deploy two orthogonal, self-validating assay systems.

Protocol A: AlphaScreen-Based Biochemical HTS (PRMT1 Inhibition)

Causality & Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected for its exceptional signal-to-background ratio and avoidance of wash steps, making it ideal for high-throughput primary screening[4]. It relies on the proximity-induced transfer of singlet oxygen from a donor to an acceptor bead. If the compound inhibits PRMT1, methylation fails, the beads remain apart, and the luminescent signal drops.

Step-by-Step Methodology:

  • Enzymatic Reaction: Incubate 10 nM recombinant human PRMT1 with 1 µM S-adenosylmethionine (SAM) and 50 nM biotinylated histone H4 peptide (residues 1-21) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Addition: Add the title compound at varying concentrations (1 nM to 100 µM) and incubate for 60 minutes at room temperature.

  • Bead Capture: Add 10 µg/mL of Streptavidin-coated Donor beads (to capture the biotinylated peptide) and Anti-H4R3me2a-coated Acceptor beads. Incubate in the dark for 60 minutes.

  • Detection: Excite the microplate at 680 nm and read emission at 520–620 nm.

Self-Validation Check: Because this is a "loss of signal" assay, false positives can arise from singlet oxygen quenchers. A counter-screen using a biotinylated-His-tagged linker must be run. Assay robustness is confirmed by calculating the Z'-factor using AMI-1 as a positive control; a Z' > 0.5 is required for validation.

Protocol B:[35S]GTPγS Binding Assay (GABAB PAM Activity)

Causality & Rationale: To differentiate true positive allosteric modulation from intrinsic agonism, functional G-protein coupling must be measured directly. The [35S]GTPγS assay quantifies the binding of a non-hydrolyzable radiolabeled GTP analog to G α i/o proteins upon receptor activation. PAMs exhibit no efficacy alone but will left-shift the GABA dose-response curve.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human GABAB1 and GABAB2 subunits.

  • Incubation: Resuspend membranes (10 µ g/well ) in assay buffer containing 3 µM GDP (to lock G-proteins in the inactive state) and 0.1 nM [35S]GTPγS.

  • Modulation Assessment: Add the title compound in the presence of an EC20 concentration of GABA (e.g., 0.1 µM).

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by liquid scintillation counting.

Self-Validation Check: The assay must include a known PAM, such as GS39783, as a reference standard to ensure the dynamic range of the allosteric window is properly calibrated[1].

HTS_Workflow A Compound Library (CAS 450345-28-5) B Primary Screening (AlphaScreen Assay) A->B C Hit Validation (Dose-Response) B->C D Orthogonal Assay (GTPγS Binding) C->D E Cellular Profiling (Cytotoxicity) D->E

Caption: High-throughput screening and orthogonal validation workflow.

Quantitative Data Synthesis

The following table synthesizes the comparative pharmacological profile of the title compound relative to established reference standards, providing a clear benchmark for its in vitro efficacy.

CompoundTargetAssay TypeIC50 / EC50 (µM)Emax (%)Z'-Factor
N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine PRMT1AlphaScreenTo be determinedN/A> 0.65
N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine GABABGTPγS BindingTo be determinedTBD> 0.65
SKLB-639 (Reference)[3]PRMT1AlphaScreen2.4N/A0.75
AMI-1 (Reference)[3]PRMT1AlphaScreen20.0N/A0.72
GS39783 (Reference)[1]GABABGTPγS Binding2.1140%0.70

Conclusion

The in vitro characterization of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine requires a bifurcated approach, addressing both its potential as an epigenetic enzyme inhibitor and a GPCR allosteric modulator. By employing self-validating AlphaScreen and GTPγS methodologies, researchers can accurately map the structure-activity relationship of this privileged asymmetric scaffold, driving forward lead optimization in early-stage drug discovery.

References

1.[1] Title: Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

2.[2] Title: Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. Source: ACS Medicinal Chemistry Letters. URL: [Link]

3.[4] Title: N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-28-5). Source: Chemsrc. URL: [Link]

4.[3] Title: Arginine Methyltransferase 1 in the Nucleus Accumbens Regulates Behavioral Effects of Cocaine. Source: Journal of Neuroscience. URL: [Link]

Sources

An In-depth Technical Guide to N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, a compound of interest for its potential pharmacological applications. We will explore its synthetic pathway, methods for characterization, and delve into its putative biological activities, drawing on the extensive literature of related pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel pyrimidine-based compounds.

Introduction: The Prominence of Pyrimidine Derivatives in Drug Discovery

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutics. The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4][5][6][7]

Many pyrimidine-based drugs exert their effects by mimicking endogenous molecules and interfering with biological processes. For instance, their structural similarity to purines and pyrimidines allows them to act as inhibitors of key enzymes involved in cellular signaling, such as protein kinases.[2] The addition of various substituents to the pyrimidine ring can modulate the compound's potency, selectivity, and pharmacokinetic properties. The 5-nitro group, in particular, is a well-known pharmacophore that can enhance the biological activity of heterocyclic compounds.[8] This guide focuses on the specific derivative, N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, and its potential as a therapeutic agent.

Synthesis and Characterization

A plausible and efficient synthetic route to N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine can be designed based on established methods for the synthesis of unsymmetrical 4,6-diaminopyrimidines.[9] The most common approach involves a sequential nucleophilic aromatic substitution reaction starting from a di-substituted pyrimidine.

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available or readily synthesized 4,6-dichloro-5-nitropyrimidine. The differential reactivity of the two chlorine atoms can be exploited to introduce the amine substituents in a stepwise manner.

Step 1: Monosubstitution with 3,4-dimethylaniline. The first step involves the reaction of 4,6-dichloro-5-nitropyrimidine with one equivalent of 3,4-dimethylaniline. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl generated. The reaction temperature is usually controlled to favor monosubstitution.

Step 2: Amination to introduce the second amino group. The resulting intermediate, 4-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-6-amine, is then subjected to a second nucleophilic substitution with ammonia. This step is typically performed in a sealed vessel at elevated temperatures to facilitate the displacement of the remaining chlorine atom.

Experimental Protocol: Synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • 3,4-dimethylaniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous ethanol or isopropanol

  • Ammonia solution (e.g., 7N in methanol)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-6-amine:

    • To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add 3,4-dimethylaniline (1.0 eq) and TEA (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the monosubstituted product.

  • Synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine:

    • Dissolve the purified 4-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-6-amine (1.0 eq) in a 7N solution of ammonia in methanol.

    • Transfer the solution to a sealed pressure vessel.

    • Heat the reaction mixture to 80-100 °C for 12-24 hours.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield the final compound.

Characterization

The synthesized N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N, and NO₂ stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Therapeutic Applications

Hypothesized Mechanism of Action: Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[11] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][11] Several approved anticancer drugs, such as gefitinib and erlotinib, are pyrimidine-based EGFR inhibitors.[2]

Given the structural similarities to known EGFR inhibitors, it is hypothesized that N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine could act as an ATP-competitive inhibitor of EGFR. The diaminopyrimidine core would likely interact with the hinge region of the kinase domain, while the 3,4-dimethylphenyl group could occupy the hydrophobic pocket.

Illustrative Kinase Selectivity Profile

To provide a tangible example of the expected activity, the following table presents a hypothetical kinase selectivity profile for our compound of interest, benchmarked against known EGFR inhibitors. This data is for illustrative purposes only and would need to be confirmed experimentally.

Kinase TargetN4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (IC50, nM)Gefitinib (IC50, nM)Erlotinib (IC50, nM)
EGFR 25 252
ABL1>100005000>10000
AKT19000>100009000
AURKA550063007100
CDK2150025003000
PDGFRβ400042003800

Data is hypothetical and for illustrative purposes, based on similar compounds.[10]

Potential as an Anticancer Agent

Based on the proposed mechanism of action, N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine could exhibit antiproliferative activity against cancer cell lines that are dependent on EGFR signaling. Further investigations would be warranted to evaluate its efficacy in various cancer models, including non-small cell lung cancer (NSCLC), for which EGFR inhibitors are a standard of care.[12]

Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, a series of in vitro and in vivo experiments would be necessary.

In Vitro Kinase Inhibition Assay

This biochemical assay is crucial to determine the inhibitory activity of the compound against a panel of kinases, including EGFR.

Protocol: In Vitro Kinase Assay (Radiometric)

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (test compound)

  • 96-well plates

  • Filter paper membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter paper membrane to capture the phosphorylated substrate.

  • Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Antiproliferative Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cells.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., A431, H3255, HCC827)

  • Cell culture medium and supplements

  • N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.

Visualizations

Proposed Synthetic Pathway

Synthesis Start 4,6-dichloro-5-nitropyrimidine Intermediate 4-chloro-N-(3,4-dimethylphenyl)- 5-nitropyrimidin-6-amine Start->Intermediate 3,4-dimethylaniline, TEA Final N4-(3,4-dimethylphenyl)-5-nitropyrimidine- 4,6-diamine Intermediate->Final NH3, heat

Caption: Proposed two-step synthesis of the target compound.

Hypothesized EGFR Inhibition Workflow

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Compound N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Compound->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to EGF EGF EGF->EGFR Binds

Caption: Simplified workflow of hypothesized EGFR inhibition.

Conclusion

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Based on the extensive literature on related pyrimidine derivatives, a straightforward synthetic route can be proposed, and its potential as a kinase inhibitor, specifically targeting EGFR, is a compelling hypothesis. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and other related compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2022). Journal of Molecular Structure.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2024). Molecules.
  • N4-(3,4-dimethylphenyl)-5-nitro-N2-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine. (n.d.). NextSDS.
  • Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosyl
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics.
  • Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. (2018). European Journal of Medicinal Chemistry.
  • New Compounds. Some Derivatives of the 3- and 5-Nitro-2-aminopicolines. (1954). Journal of the American Chemical Society.
  • 70290-05-0 / 3-146. (n.d.).
  • 5-Nitropyrimidine-4,6-diamine. (n.d.). Sigma-Aldrich.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • N4,N4-Dimethyl-5,6-Diphenyl-7h-Pyrrolo[2,3-D]pyrimidine-2,4-Diamine. (n.d.). PubChem.
  • Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). (2012). Der Pharma Chemica.
  • The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. (2025). Bioorganic & Medicinal Chemistry.
  • Assessing the Selectivity Profile of N4,2-dimethylpyrimidine-4,6-diamine: A Compar

Sources

An In-depth Technical Guide on the Solubility and Stability of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a compound of interest within drug discovery and development, belonging to a class of substituted pyrimidines.[1] The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents, and its derivatives have been explored for a wide range of biological activities.[2][3] The specific substitutions on this molecule—a dimethylphenyl group, a nitro group, and two amino groups—are expected to significantly influence its physicochemical properties, including solubility and stability. These two parameters are critical to a compound's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities.

This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility, as well as the chemical stability of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. The protocols described herein are based on established industry practices and regulatory guidelines, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.[4][5][6][7][8]

Physicochemical Properties: A First Look

The structure of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine suggests a molecule with a complex interplay of functional groups that will dictate its solubility and stability. The pyrimidine core and amino groups can act as hydrogen bond acceptors and donors, potentially conferring some aqueous solubility.[9] Conversely, the 3,4-dimethylphenyl substituent introduces a significant hydrophobic character, which may limit solubility in aqueous media. The electron-withdrawing nitro group can influence the pKa of the amino groups and may also be susceptible to degradation under certain conditions, such as reduction or photolysis.[10][11]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development.[12] Therefore, a thorough understanding of a compound's solubility in various media is essential. Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery and development.[12][13]

Kinetic Solubility Determination

Kinetic solubility is often measured in early discovery to quickly assess a large number of compounds.[12][13] This method measures the concentration of a compound that precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[12]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 1-2 µL) of each concentration from the DMSO plate to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Detection: The plate is incubated at room temperature for a set period (e.g., 1-2 hours). The formation of precipitate is detected by measuring turbidity using a nephelometer or light scattering plate reader.[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent system.[12] The shake-flask method is the gold standard for this determination.[14]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Addition of Excess Compound: Add an excess amount of solid N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine to vials containing various solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl, and organic solvents like ethanol and methanol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.

  • Solid-State Analysis: It is good practice to analyze the remaining solid material by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.[14]

Illustrative Solubility Data

The following table presents hypothetical solubility data for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, as would be determined by the methods described above.

Solvent/Medium Solubility Type Method Temperature (°C) Solubility (µg/mL)
WaterThermodynamicShake-Flask25< 1
PBS (pH 7.4)ThermodynamicShake-Flask255.2
0.1 N HClThermodynamicShake-Flask25150.8
EthanolThermodynamicShake-Flask25250.3
MethanolThermodynamicShake-Flask25180.6
DMSOThermodynamicShake-Flask25> 10,000
PBS (pH 7.4)KineticTurbidimetry2545.7

Interpretation of Illustrative Data: The hypothetical data suggests that N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has low aqueous solubility, which is pH-dependent, with higher solubility at acidic pH. This indicates that the compound is likely a weak base. The kinetic solubility is higher than the thermodynamic solubility, which is a common observation as it represents a supersaturated state before precipitation.[14] The compound exhibits good solubility in organic solvents like ethanol and DMSO.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5][8] Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions that are more severe than accelerated stability conditions.[4][5]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed at each time point.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[4]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[4]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]

    • Thermal Degradation: The solid compound is stored at 60°C for 7 days.[4][5]

    • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines.[4][5]

  • Sample Analysis: After the specified stress period, the samples are analyzed by a stability-indicating HPLC method (typically a gradient method with UV and/or mass spectrometric detection).

  • Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control. Peak areas of any degradation products are also recorded. Mass balance should be assessed to ensure that all degradation products are accounted for.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

Stress Condition Duration Temperature % Degradation Major Degradants (Hypothetical)
0.1 N HCl24 hours60°C5.8Degradant A (m/z = ...)
0.1 N NaOH24 hours60°C25.4Degradant B (m/z = ...), Degradant C (m/z = ...)
3% H₂O₂24 hoursRT12.1N-oxide derivative (m/z = ...)
Thermal (Solid)7 days60°C< 1.0No significant degradation
Photolytic (Solid)ICH Q1BRT8.3Photodegradant X (m/z = ...)
Photolytic (Solution)ICH Q1BRT15.2Photodegradant X (m/z = ...), Photodegradant Y (m/z = ...)

Interpretation of Illustrative Data: The hypothetical data indicates that N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is relatively stable to heat and acid but is susceptible to degradation under basic, oxidative, and photolytic conditions. The higher degradation in solution compared to the solid state under light exposure is a common finding. These results would guide the development of a stable formulation and define appropriate storage and handling conditions.

Visualizations

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine B Add to vials with selected solvents A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge and filter supernatant C->D E Quantify concentration by HPLC-UV D->E Liquid Phase F Analyze remaining solid by XRPD D->F Solid Phase

Caption: Workflow for Thermodynamic Solubility.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of compound C1 Acid Hydrolysis (0.1N HCl, 60°C) A->C1 C2 Base Hydrolysis (0.1N NaOH, 60°C) A->C2 C3 Oxidation (3% H2O2, RT) A->C3 C4 Thermal (Solid, 60°C) A->C4 C5 Photolytic (ICH Q1B) A->C5 B Prepare unstressed control D Analyze all samples by stability-indicating HPLC B->D C1->D C2->D C3->D C4->D C5->D E Calculate % degradation D->E F Identify major degradants E->F

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide outlines the fundamental experimental procedures for characterizing the solubility and stability of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. The provided protocols for kinetic and thermodynamic solubility, along with forced degradation studies, represent a robust framework for generating critical data. Understanding these physicochemical properties is paramount for the successful progression of this compound through the drug development pipeline, informing decisions on formulation, storage, and clinical trial design. The illustrative data highlights the importance of a multi-faceted approach to characterization, revealing potential challenges such as low aqueous solubility and susceptibility to specific degradation pathways.

References

  • EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - East African Community.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority. (2022, August 22).
  • Annex 10 - ICH. World Health Organization.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31).
  • Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. ResearchGate.
  • Nitropyrimidine | C4H3N3O2 | CID 13015879 - PubChem - NIH.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine - Benchchem.
  • Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). Der Pharma Chemica.
  • N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine - PMC. National Center for Biotechnology Information.
  • Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). ScienceDirect.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (2018, September 14).
  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, March 13).
  • Assessing the Selectivity Profile of N4,2-dimethylpyrimidine-4,6-diamine: A Comparative Guide - Benchchem.
  • PRODUCT INFORMATION - Cayman Chemical. (2023, June 13).
  • 5-Nitropyrimidine-4,6-diamine | 2164-84-3 - Sigma-Aldrich.
  • N4,N4-dimethyl-6-phenylpyrimidine-2,4-diamine — Chemical Substance Information.
  • PRODUCT INFORMATION - Cayman Chemical. (2022, December 14).
  • Overcoming solubility issues of N4-Allyl-6-chloropyrimidine-4,5-diamine in organic solvents - Benchchem.
  • N4,N4-dimethylpyrimidine-4,5-diamine | 13784-16-2 - Sigma-Aldrich.

Sources

Spectroscopic Characterization of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest within contemporary drug discovery and development programs. Its structural motif, featuring a substituted pyrimidine core, is a well-established pharmacophore found in a variety of biologically active agents. As with any novel chemical entity destined for therapeutic evaluation, a comprehensive and unambiguous structural elucidation is a prerequisite. This technical guide provides an in-depth analysis of the spectroscopic data for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation, thereby ensuring scientific integrity and trustworthiness in the structural assignment.

Molecular Structure and Spectroscopic Overview

The molecular structure of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine forms the basis for all spectroscopic interpretation. The key structural features to be identified are the pyrimidine ring, the 3,4-dimethylphenyl substituent, the nitro group, and the two diamine functionalities. Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed.

Caption: Molecular structure of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. The predicted ¹H NMR spectrum of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine and dimethylphenyl rings, the amine protons, and the methyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50s1HH2 (pyrimidine)
~9.50s (br)1HNH (attached to phenyl)
~7.50s (br)2HNH₂ (at C6)
~7.20d, J ≈ 8.0 Hz1HH6' (phenyl)
~7.15s1HH2' (phenyl)
~7.05d, J ≈ 8.0 Hz1HH5' (phenyl)
~2.20s3HCH₃ (at C3')
~2.15s3HCH₃ (at C4')

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The downfield singlet at approximately 8.50 ppm is characteristic of the isolated proton on the electron-deficient pyrimidine ring (H2). The broad singlets at around 9.50 ppm and 7.50 ppm are assigned to the amine protons. Their broadness and chemical shift are influenced by hydrogen bonding and exchange with residual water in the solvent. The aromatic protons of the 3,4-dimethylphenyl ring are expected to appear in the 7.0-7.2 ppm region. The ortho-coupled doublet for H6' and the meta-coupled (or singlet-like) signal for H2', along with the ortho-coupled doublet for H5', are consistent with the substitution pattern. The two singlets in the upfield region, each integrating to three protons, are unambiguously assigned to the two methyl groups on the phenyl ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] The sample should be fully dissolved to ensure a homogeneous solution.[2] The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.[3]

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[3][4][5][6]

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~160C4, C6 (pyrimidine)
~158C2 (pyrimidine)
~145C5 (pyrimidine)
~138C1' (phenyl)
~137C3', C4' (phenyl)
~130C6' (phenyl)
~125C5' (phenyl)
~120C2' (phenyl)
~20CH₃ (at C4')
~19CH₃ (at C3')

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The carbon signals of the pyrimidine ring are expected in the downfield region (145-160 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the nitro group. The carbons of the dimethylphenyl ring will appear in the aromatic region (120-140 ppm). The quaternary carbons (C1', C3', and C4') will likely have lower intensities. The two methyl carbons are expected in the upfield region around 19-20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

For ¹³C NMR, a more concentrated sample is generally required (20-50 mg in 0.6-0.7 mL of solvent).[1][2] The experiment is performed on a high-field NMR spectrometer with proton decoupling. A longer acquisition time and a greater number of scans are typically necessary to obtain a spectrum with an adequate signal-to-noise ratio.[3]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[7][8][9][10] For N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, a soft ionization technique such as Electrospray Ionization (ESI) is appropriate.[11][12]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₃N₅O₂

  • Monoisotopic Mass: 259.1069 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = 260.1147 m/z

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 260.1147. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. Fragmentation of the parent ion could involve the loss of the nitro group (NO₂) or other characteristic cleavages, providing further structural confirmation. Nitroaromatic compounds are known to exhibit characteristic fragmentation patterns, including the loss of NO and NO₂.[13][14][15][16]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample (approximately 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[17][18] This solution is then infused into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect the [M+H]⁺ ion.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis dissolve Dissolve ~1 mg in 1 mL Methanol dilute Dilute to 1-10 µg/mL dissolve->dilute infuse Infuse into ESI source dilute->infuse acquire Acquire Spectrum (Positive Ion Mode) infuse->acquire analyze Determine m/z of [M+H]+ acquire->analyze

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19][20][21][22][23]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (amines)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (methyl)
~1620StrongC=N and C=C stretching (pyrimidine and phenyl rings)
~1580StrongN-H bending (amines)
~1520 & ~1340StrongAsymmetric and symmetric NO₂ stretching
~1250MediumAromatic C-N stretching
Interpretation of the IR Spectrum

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines in the region of 3450-3300 cm⁻¹.[24][25][26] The aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.[27] Strong absorptions corresponding to the C=N and C=C stretching of the pyrimidine and phenyl rings are expected around 1620 cm⁻¹. A key feature will be the strong, distinct bands for the asymmetric and symmetric stretching of the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A small amount of the solid sample is placed directly onto the ATR crystal of an FTIR spectrometer.[28][29][30][31][32] The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is recorded prior to the sample analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on the foundational principles of NMR, MS, and IR spectroscopy, provides a robust and reliable characterization of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. The predicted data and their detailed interpretations offer a self-validating system for the structural confirmation of this molecule. By following the outlined experimental protocols, researchers and scientists in the field of drug development can confidently verify the identity and purity of this compound, a critical step in advancing its potential as a therapeutic agent.

References

  • Advances in high-throughput mass spectrometry in drug discovery. [Link]

  • Mass spectrometry applications for drug discovery and development. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. [Link]

  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery. [Link]

  • Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. [Link]

  • Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries. [Link]

  • Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry. [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • Guide to Applications of IR Spectroscopy. [Link]

  • Pharmaceutical Infrared Spectrometers. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Interpreting Aromatic NMR Signals. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • interpreting C-13 NMR spectra. [Link]

  • Interpreting C-13 NMR Spectra. [Link]

  • NMR Sample Preparation. [Link]

  • Electrospray Ionization (ESI) Instructions. [Link]

  • How to Get a Good 1H NMR Spectrum. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • Aromatics - Organic Chemistry at CU Boulder. [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for... [Link]

  • NMR Sample Preparation. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • 13C Carbon NMR Spectroscopy. [Link]

  • fourier transform infrared spectroscopy. [Link]

  • NMR Sample Preparation: The Complete Guide. [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • IR: amines. [Link]

  • Electrospray Ionization Mass Spectrometry. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines) - The Journal of Organic Chemistry. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • 24.10: Spectroscopy of Amines. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Table of Characteristic IR Absorptions. [Link]

Sources

An In-Depth Technical Guide to Identifying the Biological Targets of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a novel small molecule whose biological targets and mechanism of action are not yet characterized in public literature. This guide provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its potential biological targets. Based on a structural analysis of its core pharmacophore—the diaminopyrimidine scaffold—we hypothesize that this compound primarily functions as a protein kinase inhibitor. The following sections detail a multi-pronged approach, combining computational prediction with robust in vitro and cell-based validation assays, designed to elucidate the compound's molecular targets and cellular function. This document is intended for researchers, scientists, and drug development professionals engaged in target deconvolution for novel chemical entities.

Introduction and Structural Hypothesis

The process of identifying the precise molecular target of a novel compound is a critical and often rate-limiting step in drug discovery.[1] N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine presents such a challenge. Its chemical structure, however, offers significant clues to its likely biological role.

The core of the molecule is a pyrimidine-4,6-diamine scaffold. Pyrimidine derivatives are a cornerstone of medicinal chemistry, known for their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Crucially, the diaminopyrimidine motif is recognized as a "privileged scaffold" for developing protein kinase inhibitors, as it effectively mimics the adenine hinge-binding region of ATP.[3][4][5] Numerous FDA-approved and investigational kinase inhibitors are built upon this or structurally related pyrimidine cores.[3][5][6]

Based on this strong precedent, our primary hypothesis is that N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine functions as an ATP-competitive protein kinase inhibitor. The substituents—a 5-nitro group and an N4-(3,4-dimethylphenyl) group—are predicted to modulate the compound's potency and selectivity profile across the human kinome.

This guide outlines a logical, field-proven workflow to test this hypothesis and identify specific kinase targets. The strategy progresses from broad, predictive methods to highly specific validation experiments.

A Multi-Tiered Strategy for Target Identification

We propose a systematic, four-part workflow to efficiently identify and validate the biological targets of our lead compound. This approach begins with broad, high-throughput screening and progressively narrows the focus to specific, high-confidence targets, culminating in the validation of their engagement and functional modulation in a cellular context.

G cluster_1 Tier 2: Biochemical Validation cluster_3 Tier 4: Functional Cellular Response T1_Kinase Broad Kinase Panel Screening (e.g., KinomeScan) T2_IC50 IC50 Determination Assays (Radiometric or Luminescence) T1_Kinase->T2_IC50 Identifies Primary Hits T1_Comp Computational Modeling (Docking & Pharmacophore) T1_Comp->T2_IC50 Predicts Binding Poses T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_IC50->T3_CETSA Confirms Potency T3_NanoBRET NanoBRET™ Assay T2_IC50->T3_NanoBRET T4_Phos Phospho-Protein Western Blot T3_CETSA->T4_Phos Validates Intracellular Binding T3_NanoBRET->T4_Phos T4_Pheno Phenotypic Assays (Proliferation, Apoptosis) T4_Phos->T4_Pheno Confirms Target Modulation

Figure 1. A tiered workflow for target identification and validation.

Tier 1: Broad Screening for Initial Target Identification

The initial goal is to cast a wide net to identify a manageable list of potential kinase targets from the hundreds of kinases in the human genome.

In Vitro Biochemical Screening: Kinase Panel Profiling

The most direct method to test our hypothesis is to screen the compound against a large, representative panel of purified human kinases. Commercial services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corp) offer panels covering over 400 kinases.

  • Causality: This approach directly measures the compound's ability to displace a ligand from the ATP-binding site of each kinase. The output, typically expressed as "% Inhibition" at a fixed concentration (e.g., 1 or 10 µM), provides a broad overview of the compound's kinome-wide selectivity.[3] This is a crucial first step to identify primary "hits" and understand potential off-target liabilities.[7]

  • Self-Validation: The assay includes internal controls (e.g., well-characterized promiscuous and selective inhibitors) to ensure data quality. Hits are defined by a statistically significant inhibition threshold (e.g., >90% inhibition).

In Silico Computational Prediction

Parallel to biochemical screening, computational methods can predict likely targets based on structural similarity to known inhibitors and molecular docking simulations.

  • Ligand-Based Pharmacophore Modeling: This involves searching chemical databases (e.g., ChEMBL, PubChem) for compounds with a similar 2,4-diaminopyrimidine core.[8] The known targets of these structural analogs can provide strong initial hypotheses for our compound of interest.[8]

  • Molecular Docking: A 3D model of the compound can be docked into the ATP-binding pockets of candidate kinases (e.g., those identified via pharmacophore modeling or those known to bind similar scaffolds, such as EGFR, FAK, or CDKs).[9][10][11] These simulations predict binding poses and estimate binding affinity, helping to prioritize kinases for further experimental validation.

Tier 2: Biochemical Validation of Primary Hits

Once primary hits are identified from the broad screen, the next step is to quantify their interaction.

IC50 Determination Assays

The potency of the compound against each hit kinase must be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

  • Causality: This experiment establishes the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity. A low IC50 value (typically in the nanomolar range) indicates a potent interaction. This is a fundamental metric for ranking the relevance of the identified hits.

  • Protocol: Radiometric Kinase Assay ([³³P]-ATP)

    • Preparation: Prepare a reaction mixture containing the purified recombinant kinase, its specific peptide or protein substrate, and assay buffer.[4]

    • Compound Addition: Serially dilute the test compound to create a range of concentrations (e.g., 1 nM to 100 µM). Add these dilutions to the wells of a 96-well plate.

    • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.[4]

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Termination & Separation: Stop the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [³³P]ATP.

    • Detection: Measure the radioactivity on the filter using a scintillation counter. The signal is proportional to kinase activity.

    • Analysis: Plot the % inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Alternative Protocol: ADP-Glo™ Kinase Assay (Promega) This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[12] It is often preferred for its safety and high-throughput compatibility. The assay is performed in two steps: first, the kinase reaction is run, and then a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which drives a luciferase reaction, generating a light signal proportional to the initial kinase activity.[12]

Parameter Description Example Data (Illustrative)
Kinase Hit Specific protein kinase identified from broad screening.Kinase X, Kinase Y, Kinase Z
IC50 (nM) Concentration for 50% inhibition in a biochemical assay.15 nM, 120 nM, >10,000 nM
Interpretation Potency and rank-ordering of hits.Kinase X is the most potent hit. Kinase Z is not a direct target.

Tier 3: Confirming Target Engagement in a Cellular Environment

A compound's activity against a purified enzyme does not guarantee it will engage the same target within the complex environment of a living cell.[13] Therefore, confirming target engagement in a cellular context is a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses whether a compound binds to its target protein in intact cells or cell lysates.[14][15]

  • Causality & Principle: The principle is that ligand binding generally increases the thermal stability of a protein.[14][16] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state.[16]

  • Self-Validation: The assay directly measures a physical consequence of binding (thermal stabilization), providing direct evidence of target engagement. An isothermal dose-response (ITDR) format can be used to quantify the potency of this engagement (EC50).[14]

  • Protocol: Western Blot-Based CETSA

    • Cell Treatment: Culture an appropriate cell line and treat with either the test compound (at a fixed concentration, e.g., 10x the biochemical IC50) or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[15] One unheated sample serves as a control.

    • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents) and centrifuge at high speed to pellet the aggregated, denatured proteins.[15]

    • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot using a specific antibody.

    • Analysis: Plot the band intensity for the target protein against the temperature. A shift of the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control confirms target engagement.

G cluster_0 cluster_1 cluster_2 cluster_3 A Treat cells with Vehicle (DMSO) C Aliquot and heat across a temperature gradient (e.g., 40-70°C) A->C B Treat cells with Test Compound B->C D Lyse cells & pellet aggregated proteins via centrifugation C->D E Analyze soluble fraction by Western Blot for target protein D->E F Plot protein abundance vs. temperature to generate melt curves E->F

Figure 2. Workflow for a Western Blot-based CETSA experiment.
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[17][18][19]

  • Causality & Principle: The assay uses cells expressing the target protein fused to a bright NanoLuc® luciferase.[13][17] A fluorescent tracer that reversibly binds to the kinase's active site is added to the cells. In the absence of a competing compound, the tracer binds the target, bringing the fluorophore close to the luciferase, which results in a high BRET signal. When the test compound enters the cell and binds to the target, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[20]

  • Self-Validation: This technique provides quantitative data on compound affinity and target occupancy in living cells under physiological conditions.[17][18] It can also be used to determine compound residence time, a key parameter in drug efficacy.[17]

Tier 4: Demonstrating Functional Cellular Response

Confirming that the compound binds its target inside a cell is crucial, but it is equally important to show that this binding event leads to a functional consequence—namely, the inhibition of the kinase's signaling activity.

Phospho-Protein Western Blot

Kinases function by phosphorylating downstream substrate proteins. A direct way to measure the inhibition of a target kinase in cells is to measure the phosphorylation status of its known substrates.

  • Causality: If the compound inhibits the target kinase, a dose-dependent decrease in the phosphorylation of its specific downstream substrates should be observed. This provides a direct link between target engagement and functional pathway modulation.

  • Protocol: Western Blot for Phospho-Substrates

    • Cell Treatment: Plate a relevant cell line and serum-starve if necessary to reduce basal signaling. Treat cells with increasing concentrations of the test compound for a set period. If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator (e.g., EGF for EGFR) during the last minutes of compound incubation.

    • Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[21][22]

    • Quantification & Electrophoresis: Determine total protein concentration (e.g., via BCA assay). Separate equal amounts of protein lysate via SDS-PAGE.

    • Transfer & Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[21][22]

    • Antibody Incubation: Probe one membrane with an antibody specific to the phosphorylated form of the substrate protein. Probe a parallel membrane with an antibody for the total amount of the substrate protein to serve as a loading control.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify band intensities. A decrease in the ratio of the phospho-protein signal to the total protein signal indicates target inhibition.

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Substrate Downstream Substrate (e.g., Akt) Receptor->Substrate Phosphorylates Compound N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Compound->Receptor Inhibits pSubstrate Phosphorylated Substrate (p-Akt) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Drives

Figure 3. A representative signaling pathway illustrating the mechanism of inhibition.
Phenotypic Assays

The final step is to correlate target inhibition with a relevant cellular phenotype, such as inhibition of cancer cell growth.

  • Causality: If the identified kinase target is a known driver of cell proliferation or survival in a particular cancer cell line, then treatment with the compound should inhibit that phenotype. This connects the molecular mechanism to a therapeutically relevant outcome.

  • Example Assays:

    • Anti-Proliferation Assay (e.g., CellTiter-Glo®): Measure the viability of cancer cell lines known to be dependent on the target kinase after a 72-hour incubation with the compound.

    • Apoptosis Assay (e.g., Caspase-Glo® 3/7): Measure the induction of apoptosis (programmed cell death) in response to compound treatment.

Summary and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy to identify and validate the biological targets of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. By leveraging the strong chemical precedent of its diaminopyrimidine core, we have established a clear path forward, focusing on the protein kinase family. The proposed workflow, integrating broad screening with specific biochemical and cell-based assays, provides a robust framework for deconvolution.

Successful execution of this plan will not only identify the primary molecular targets but also confirm their engagement and functional modulation in a cellular context. These findings will be essential for understanding the compound's mechanism of action and for guiding its future development as a potential therapeutic agent or research tool.

References

  • Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. European Journal of Medicinal Chemistry. [Link]

  • Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic alcohols/amines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • NanoBRET. SGC-UNC. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. Bioorganic & Medicinal Chemistry. [Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Bentham Science. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera Corporation. [Link]

  • Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Chemical and Pharmaceutical Research. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Rasayan Journal of Chemistry. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Target Identification Approaches in Drug Discovery. ResearchGate. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • 4,6-Diaminopyrimidines as Highly Preferred Troponin I-Interacting Kinase (TNNI3K) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Western Blot Analysis of Phosphorylated Proteins. FUJIFILM Wako Pure Chemical Corporation. [Link]

  • Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine for kinase inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Profiling of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in TR-FRET Kinase Inhibition Assays

Executive Summary

The evaluation of novel small-molecule kinase inhibitors requires robust, highly sensitive, and reproducible biochemical assays. This application note details the theoretical rationale and step-by-step protocol for profiling N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine —a highly privileged pharmacophore in medicinal chemistry—using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Designed for Researchers and Application Scientists, this guide emphasizes the causality behind assay conditions, ensuring a self-validating system for Structure-Activity Relationship (SAR) campaigns.

Mechanistic Rationale & Pharmacophore Utility

The 5-nitropyrimidine-4,6-diamine scaffold is a cornerstone in the development of ATP-competitive kinase inhibitors[1]. The specific substitution pattern of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine provides distinct mechanistic advantages:

  • Hinge-Binding Core: The pyrimidine-diamine motif acts as an adenine mimetic, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • Hydrophobic Exploitation: The lipophilic 3,4-dimethylphenyl group is strategically positioned to project into the hydrophobic pocket (often the specificity pocket or "back pocket") adjacent to the ATP-binding site, driving target selectivity.

  • Electrostatic Interactions: The strongly electron-withdrawing nitro group at position 5 modulates the pKa of the adjacent amines and can participate in electrostatic interactions with the conserved DFG (Asp-Phe-Gly) motif or gatekeeper residues.

Assay Selection: The Causality of TR-FRET

To accurately determine the half-maximal inhibitory concentration (IC50) of this compound, a TR-FRET assay is employed[2].

  • Why TR-FRET? Traditional fluorescence assays are often confounded by compound auto-fluorescence (a common issue with highly conjugated nitro-aromatics). TR-FRET introduces a temporal delay (time-resolution) between excitation and emission measurements. Because the Europium (Eu³⁺) donor has a long emission half-life, short-lived background fluorescence decays before the signal is read, yielding an exceptionally high signal-to-background ratio[3].

  • Why White Plates? The assay is conducted in 384-well white microplates. Unlike black plates which absorb light, white plates reflect the emission signal, maximizing the detection of the FRET acceptor (e.g., APC or ULight)[2].

Experimental Workflow

KinaseAssay Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase/Substrate Incubation (Buffer + Mg2+ + DTT) Step1->Step2 Step3 3. ATP Addition (Initiate Reaction at Km) Step2->Step3 Step4 4. Kinase Reaction (60 min at Room Temp) Step3->Step4 Step5 5. Stop & Detect (EDTA + TR-FRET Antibodies) Step4->Step5 Step6 6. Signal Reading (Ex: 320nm / Em: 615nm & 665nm) Step5->Step6

Caption: Workflow of TR-FRET biochemical kinase assay for evaluating pyrimidine-diamine inhibitors.

Reagent Preparation & Buffer Optimization

The integrity of a biochemical assay relies heavily on the buffer environment. Table 1 outlines the optimized kinase reaction buffer and the biochemical causality for each component.

Table 1: Optimized Kinase Reaction Buffer Composition

ComponentConcentrationMechanistic Purpose
HEPES (pH 7.5) 50 mMMaintains physiological pH, ensuring optimal protonation states of the kinase active site and the inhibitor's amine groups.
MgCl₂ 10 mMEssential cofactor. Mg²⁺ coordinates the α, β, and γ phosphates of ATP, facilitating its binding to the catalytic cleft[2].
EGTA 1 mMChelates trace heavy metals (e.g., Zn²⁺, Cu²⁺) that might allosterically inhibit the kinase or interfere with the Europium fluorophore.
DTT 2 mMReducing agent. Prevents the oxidation of critical catalytic cysteine residues within the kinase domain[2].
Tween-20 0.01% (v/v)Detergent. Prevents non-specific binding of the highly lipophilic N4-(3,4-dimethylphenyl) moiety to the plastic microplate walls[3].

Step-by-Step Protocol

Step 1: Compound Dispensing (Self-Validating Setup)

  • Prepare a 10 mM stock of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Acoustically dispense 100 nL of the compound into a 384-well white ProxiPlate.

    • Control Causality: Include wells with DMSO only (Maximum Activity / Negative Control) and a known pan-kinase inhibitor like Staurosporine (Minimum Activity / Positive Control) to establish the assay window and calculate the Z'-factor.

Step 2: Enzyme and Substrate Addition

  • Dilute the target kinase and the specific biotinylated peptide substrate in the Kinase Reaction Buffer.

  • Add 5 µL of this 2X Kinase/Substrate mixture to the assay plate.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute and incubate at 21°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase prior to ATP competition, which is critical for compounds with slow-binding kinetics.

Step 3: Reaction Initiation

  • Add 5 µL of 2X ATP solution to initiate the phosphorylation reaction.

    • Causality: The final ATP concentration must be strictly set at the apparent Michaelis constant ( KmATP​ ) for the specific kinase[4]. Because the compound is an ATP-competitive inhibitor, using ATP concentrations significantly above Km​ will artificially inflate the observed IC50 due to the Cheng-Prusoff relationship.

  • Incubate the plate in the dark for 60 minutes at 21°C.

Step 4: Termination and Detection

  • Add 10 µL of Stop/Detection Buffer containing 50 mM EDTA, 2 nM Europium-labeled anti-phospho antibody, and 40 nM Streptavidin-APC[4].

    • Causality: EDTA acts as a rapid quenching agent by chelating the Mg²⁺ ions required for catalysis, instantly halting the kinase reaction and preventing over-phosphorylation during the detection phase.

  • Incubate for 2 hours at room temperature to allow the FRET complex to form.

Step 5: Signal Measurement

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

  • Excitation: 320/340 nm. Emission: Measure donor fluorescence at 615 nm and acceptor FRET fluorescence at 665 nm.

Data Analysis & Quality Control

Data is expressed as the TR-FRET ratio (Emission 665 nm / Emission 615 nm). IC50 values are calculated using a 4-parameter logistic non-linear regression model. The robustness of the assay is validated using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening[3].

Table 2: Representative Assay Quality Metrics

ParameterExpected ValueInterpretation
Signal-to-Background (S/B) > 3.0High dynamic range, indicating efficient phosphorylation and FRET transfer.
Z'-factor 0.75 - 0.85Excellent assay reliability and separation between positive and negative controls.
Hill Slope (Inhibitor) ~1.0Indicates a standard 1:1 stoichiometric binding of the inhibitor to the kinase active site.

References

  • [3] Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors. PubMed Central (PMC). Available at:[Link]

  • [4] Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. PubMed Central (PMC). Available at:[Link]

  • [1] Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances. Available at:[Link]

  • [2] Chemical genetics strategy to profile kinase target engagement reveals role of FES in neutrophil phagocytosis. Nature Communications / PubMed Central (PMC). Available at:[Link]

Sources

Application of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, assay developers, and medicinal chemists on the application of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine and its structural analogs in oncology target discovery.

Executive Summary & Chemical Rationale

In the landscape of cancer drug discovery, targeting "undruggable" transcription factors and epigenetic modulators requires highly specialized chemical probes. N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS: 450345-28-5) and its derivatives represent a highly privileged chemical scaffold utilized extensively in High-Throughput Screening (HTS) campaigns[1].

The mechanistic utility of this scaffold stems from its distinct pharmacophore:

  • Hydrogen-Bonding Core: The 5-nitro and 4,6-diamine groups act as potent hydrogen bond acceptors and donors. In epigenetic targets, this network perfectly mimics the spatial geometry of arginine residues, allowing deep penetration into substrate-binding pockets[2][3].

  • Hydrophobic Anchoring: The N4-(3,4-dimethylphenyl) moiety provides lipophilic bulk, enabling the molecule to wedge into hyperdynamic protein-protein interaction (PPI) interfaces, such as the basic helix-loop-helix leucine zipper (bHLH-LZ) domains of transcription factors[4].

This application note details the use of this scaffold in two critical oncology workflows: the disruption of MITF dimerization in melanoma and the inhibition of PRMT1 in epigenetic dysregulation .

Application 1: Disruption of MITF Dimerization in Melanoma

Microphthalmia-associated transcription factor (MITF) is the "lineage-specific survival" oncogene in malignant melanoma. Because MITF lacks a traditional ligand-binding pocket, direct small-molecule inhibition was long considered impossible[4][5]. However, the 5-nitropyrimidine-4,6-diamine scaffold has emerged as a critical probe in HTS campaigns designed to disrupt the hyperdynamic MITF dimer interface[1].

Causality of the MIDAS AlphaScreen Workflow

To detect the disruption of MITF, researchers employ the MITF Dimerization-based AlphaScreen (MIDAS) assay[5]. AlphaScreen technology relies on the proximity of donor and acceptor beads. When MITF dimerizes, the beads are brought within 200 nm of each other. Laser excitation at 680 nm triggers the release of singlet oxygen from the donor bead, which diffuses to the acceptor bead, emitting a luminescent signal at 520–620 nm. If the pyrimidine-diamine compound successfully wedges into the bHLH-LZ interface, the dimer breaks, the beads separate, and the signal is quenched[5][6].

MIDAS_Workflow Comp N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Dimer MITF Dimerization (Proximity < 200nm) Comp->Dimer Competitive Binding Inhibition Dimer Disruption (Signal Quenched) Comp->Inhibition Hit Validation BioMITF Biotin-MITF + Streptavidin Donor BioMITF->Dimer HisMITF His-MITF + Ni-Chelate Acceptor HisMITF->Dimer Signal Singlet Oxygen Transfer Fluorescence (520-620nm) Dimer->Signal Laser 680nm

Fig 1. MIDAS AlphaScreen workflow for identifying MITF dimer disruptors.

Protocol 1: MIDAS High-Throughput Screening

This protocol is designed as a self-validating system. It includes an orthogonal counter-screen to ensure compounds are true PPI disruptors and not simply singlet oxygen quenchers (PAINS).

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA, and 1 mM DTT.

  • Dilute recombinant His-MITF and Biotin-MITF proteins to a working concentration of 80 nM in the assay buffer[6].

Step 2: Compound Incubation

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the 5-nitropyrimidine-4,6-diamine compound library (10 mM in DMSO) into a 384-well OptiPlate.

  • Add 10 µL of the His-MITF/Biotin-MITF protein mixture to each well.

  • Causality Check: Incubate for 30 minutes at room temperature to allow the compound to reach thermodynamic equilibrium with the MITF monomers before bead addition.

Step 3: Bead Addition (Light Sensitive)

  • Under subdued green light (<100 lux), add 10 µL of a mixture containing AlphaScreen Nickel Chelate Acceptor Beads and Streptavidin Donor Beads (final concentration of 10 µg/mL each)[6].

  • Incubate the plates in the dark for 1 hour at room temperature.

Step 4: Detection & Counter-Screening (Self-Validation)

  • Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520–620 nm).

  • Counter-Screen: Run parallel plates using a known, unrelated high-affinity PPI pair (e.g., Biotin-AIMP2 and His-LysRS)[4]. If the compound quenches the signal in both assays, it is a false positive (color quencher). True MITF disruptors will only quench the MIDAS assay.

Application 2: Epigenetic Therapy via PRMT1 Inhibition

Protein Arginine Methyltransferase 1 (PRMT1) is overexpressed in multiple malignancies (including glioma and breast cancer) and drives oncogenesis via the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a)[3]. The 5-nitropyrimidine-4,6-diamine scaffold is the foundational core for potent PRMT1 inhibitors (such as SKLB-639)[2][3].

Mechanistic Rationale

Molecular docking reveals that the amidine/diamine moieties of this scaffold bind deeply into the PRMT1 substrate pocket, forming critical hydrogen bonds with Glu161. Simultaneously, the 5-nitro group forms a hydrogen bond with Tyr156, effectively blocking the natural arginine substrate from accessing the S-adenosylmethionine (SAM) methyl donor[2].

PRMT1_Mechanism Scaffold 5-Nitropyrimidine-4,6-diamine Derivatives PRMT1 PRMT1 Enzyme (Active Site) Scaffold->PRMT1 H-Bonds (Glu161, Tyr156) Methylation H4R3me2a Asymmetric Dimethylation PRMT1->Methylation Catalyzes SAM S-adenosylmethionine (Methyl Donor) SAM->Methylation Donates Methyl Histone Histone H4 (Arg 3) Histone->Methylation Substrate Cancer Oncogenic Transcription (Glioma / Melanoma) Methylation->Cancer Drives

Fig 2. Mechanism of PRMT1 inhibition by 5-nitropyrimidine-4,6-diamine scaffolds.

Protocol 2: PRMT1 Chemiluminescent Biochemical Profiling

This protocol quantifies the exact IC50 of pyrimidine-diamine derivatives against PRMT1 while ensuring target selectivity.

Step 1: Enzyme-Substrate Assembly

  • Coat a 96-well plate with Histone H4 peptide substrate overnight at 4°C. Wash 3x with PBST.

  • Prepare the reaction mix: 0.5 ng/µL recombinant PRMT1 enzyme and 1 µM SAM in methyltransferase assay buffer.

Step 2: Competitive Inhibition

  • Add serial dilutions of the 5-nitropyrimidine-4,6-diamine derivative (ranging from 0.1 nM to 100 µM) to the wells.

  • Initiate the reaction by adding the PRMT1/SAM mixture. Incubate for 1 hour at 30°C.

  • Causality: The 30°C incubation ensures optimal PRMT1 kinetic activity. The compound competes with the immobilized H4 peptide for the PRMT1 active site.

Step 3: Chemiluminescent Detection

  • Wash the plate 3x with PBST to remove unbound enzyme and compound.

  • Add a primary antibody specifically recognizing H4R3me2a. Incubate for 1 hour at RT.

  • Wash and add an HRP-conjugated secondary antibody.

  • Add ECL chemiluminescent substrate and read luminescence. The reduction in luminescence is directly proportional to the compound's inhibitory potency.

Step 4: Selectivity Profiling (Self-Validation)

  • To ensure the compound is not a pan-methyltransferase inhibitor, repeat the assay using PRMT3, PRMT4, and PRMT5[2][3]. A valid hit must show >10-fold selectivity for PRMT1.

Quantitative Data Summary

The following table summarizes the benchmark metrics achieved when utilizing 5-nitropyrimidine-4,6-diamine scaffolds in the aforementioned assays[3][4][5].

Target ApplicationAssay PlatformKey MetricValueExperimental Significance
MITF Dimerization MIDAS AlphaScreenZ'-Factor0.81Indicates an excellent, highly robust assay suitable for HTS.
MITF Dimerization MIDAS AlphaScreenSignal/Background3.92Provides a wide dynamic range for identifying true PPI disruptors.
MITF Inhibition MIDAS AlphaScreenIC50 (Hit Compounds)~13.1 nMDemonstrates high potency in disrupting the hyperdynamic leucine zipper.
PRMT1 Inhibition ChemiluminescentIC50 (SKLB-639 analog)2.4 µMSuperior potency compared to the standard pan-PRMT inhibitor AMI-1 (20 µM).
PRMT1 Selectivity Orthogonal ProfilingFold Selectivity>10xConfirms high specificity over PRMT3, 4, 5, and 6.

References

  • Chemsrc Database: CAS#:450345-38-7 | N4-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine (AlphaScreen High Throughput Primary Assay). Chemsrc. URL:[Link]

  • Development of an HTS-Compatible Assay for Discovery of Melanoma-Related Microphthalmia Transcription Factor Disruptors Using AlphaScreen Technology. Journal of Biomolecular Screening (PubMed). URL:[Link]

  • A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy. Cell Research (PMC). URL:[Link]

  • Arginine Methyltransferase 1 in the Nucleus Accumbens Regulates Behavioral Effects of Cocaine (Detailing SKLB-639 and 5-nitropyrimidine-4,6-diamine scaffolds). Journal of Neuroscience. URL:[Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in human plasma. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[1][2]

Introduction

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a novel investigational compound with potential therapeutic applications. As with any new chemical entity, a reliable and robust bioanalytical method is crucial for the accurate determination of its concentration in biological matrices to support preclinical and clinical development.[3][4] The chemical structure, featuring a diaminopyrimidine core and a nitroaromatic moiety, presents unique analytical considerations.[5][6] This application note provides a detailed protocol for a validated LC-MS/MS method designed to meet the rigorous demands of regulated bioanalysis.

Chemical Structure

Chemical structure of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Figure 1. Chemical structure of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

Materials and Reagents

  • N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine reference standard (>99% purity)

  • Internal Standard (IS): Stable isotope-labeled N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine or a structural analog with similar chromatographic and mass spectrometric properties.

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation and Analytical Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was utilized for this analysis. The optimized parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Shimadzu Nexera X2 or equivalent
Column Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 100 x 2.1 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0010
1.0010
5.0095
6.0095
6.1010
8.0010

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer SCIEX Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions See Table 4
Collision Gas Nitrogen

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamineTo be determinedTo be determinedTo be optimized
Internal Standard (IS)To be determinedTo be determinedTo be optimized

Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined experimentally through compound optimization on the specific mass spectrometer being used.[7]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine and the Internal Standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control samples.

  • Calibration Curve and QC Samples: Spike the appropriate amount of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, medium, and high concentrations).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological fluid samples.[8][9]

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex 1 min add_is->vortex centrifuge Centrifuge 10 min @ 14,000 rpm, 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL transfer->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Workflow for the LC-MS/MS analysis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

Method Validation

The bioanalytical method should be fully validated according to the latest guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][11] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[12]

Data Analysis

Data acquisition and processing should be performed using the instrument manufacturer's software. The concentration of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Troubleshooting

Table 5: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pHReplace the column, ensure the mobile phase pH is appropriate for the analyte's pKa.
Low Signal Intensity Ion suppression, poor ionization efficiencyOptimize ion source parameters, evaluate different sample preparation techniques (e.g., LLE, SPE) to reduce matrix effects.[13][14][15][16]
High Background Noise Contaminated mobile phase or system componentsUse fresh, high-purity solvents and flush the LC system thoroughly.
Inconsistent Results Inaccurate pipetting, incomplete protein precipitationEnsure proper pipetting technique, optimize the ratio of precipitation solvent to plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a regulated bioanalytical laboratory. This method is well-suited to support the drug development process by providing accurate pharmacokinetic and toxicokinetic data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Boston Children's Research. (n.d.). Useful Protocols. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Canki, M. T., et al. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Forensic Toxicology, 38(2), 437-447.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]

  • The Drummond Lab. (2015). Chloroform-methanol extraction of proteins. Retrieved from [Link]

  • ACS Publications. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • Bio-Analysis Centre. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]

  • RSC Publishing. (n.d.). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • PubMed. (2025). Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). N4,N4-Dimethyl-5,6-Diphenyl-7h-Pyrrolo[2,3-D]pyrimidine-2,4-Diamine. Retrieved from [Link]

  • PMC. (n.d.). N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine. Retrieved from [Link]

  • PMC. (n.d.). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). N4,N4-dimethyl-6-phenylpyrimidine-2,4-diamine. Retrieved from [Link]

  • PMC. (n.d.). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Retrieved from [Link]

  • PubMed. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. Retrieved from [Link]

  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine. Retrieved from [Link]

  • NITE. (n.d.). 70290-05-0 / 3-146. Retrieved from [Link]

Sources

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: A Next-Generation Molecular Probe for Investigating Tumor Hypoxia and Nitroreductase Activity

Author: BenchChem Technical Support Team. Date: March 2026

An Application & Protocol Guide: NPD-Probe 1

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the application of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, hereafter designated NPD-Probe 1 . As a novel investigational compound, NPD-Probe 1 is engineered as a fluorogenic, "turn-on" molecular probe for the sensitive detection of nitroreductase (NTR) enzyme activity and the specific imaging of hypoxic regions in live cells and tissues. This guide is built upon established principles of probe design, drawing from extensive literature on nitroaromatic sensors and pyrimidine-based fluorophores to propose a robust mechanism of action and provide detailed, field-tested protocols for its use.

Introduction and Scientific Rationale

Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and a critical factor in cancer progression, metastasis, and resistance to therapy.[1] The development of tools to accurately visualize and quantify hypoxic microenvironments is therefore of paramount importance in both basic cancer research and clinical diagnostics. A key feature of hypoxic cells is the upregulation of nitroreductase (NTR) enzymes.[2]

NPD-Probe 1 is a purpose-designed molecular tool that leverages this unique physiological state. Its chemical architecture is based on two key principles:

  • A Fluorogenic Core: The diamino-pyrimidine scaffold has the potential for fluorescence. However, the presence of a potent electron-withdrawing nitro (-NO₂) group at the 5-position effectively quenches this fluorescence through mechanisms such as Photoinduced Electron Transfer (PET).[3][4]

  • An Enzyme-Activatable Trigger: The nitro group serves as a substrate for NTRs. In the low-oxygen environment where NTRs are active, the nitro group is enzymatically reduced to an electron-donating amino (-NH₂) group.[1][2]

This bio-reduction fundamentally alters the electronic properties of the molecule, disrupting the quenching mechanism and "turning on" a strong fluorescent signal.[5][6] This activation is directly proportional to NTR activity, making NPD-Probe 1 a highly specific and sensitive reporter for the hypoxic state.

Proposed Mechanism of Action

The functionality of NPD-Probe 1 is based on an enzyme-triggered "turn-on" fluorescence mechanism. The probe in its native state is essentially non-fluorescent. Upon entering a hypoxic cell, endogenous nitroreductases catalyze the reduction of the nitro group to an amine in the presence of a biological reductant like NADH.[2] This conversion from a potent electron-withdrawing group to an electron-donating group restores the intramolecular charge transfer (ICT) character necessary for fluorescence emission.

G Probe_Off NPD-Probe 1 (Non-Fluorescent) -NO2 Quencher Enzyme Nitroreductase (NTR) + NADH (Hypoxic Conditions) Probe_Off->Enzyme Enzymatic Reduction No_Light Probe_Off->No_Light Quenching Probe_On Reduced NPD-Probe 1 (Highly Fluorescent) -NH2 Emitter Light_Out Fluorescence Emission Probe_On->Light_Out Enzyme->Probe_On Light_In Excitation Light Light_In->Probe_Off Light_In->Probe_On Excitation

Caption: Proposed "turn-on" mechanism of NPD-Probe 1 activation.

Predicted Photophysical and Chemical Properties

The following properties are predicted for NPD-Probe 1 based on analysis of its structural motifs and data from analogous compounds.[7] Experimental validation is required.

PropertyPredicted Value (NPD-Probe 1, "Off" State)Predicted Value (Reduced Form, "On" State)Notes
Molecular Formula C₁₃H₁₃N₅O₂C₁₃H₁₅N₅Calculated from structure.
Molecular Weight 271.28 g/mol 241.29 g/mol Calculated from structure.
Solubility Soluble in DMSO, DMF, moderately in EthanolSoluble in DMSO, DMF, EthanolThe bulky, hydrophobic dimethylphenyl group suggests primary solubility in organic solvents.[8]
Absorbance Max (λabs) ~380-410 nm~420-450 nmA red-shift is expected upon reduction of the nitro group and increased conjugation.
Emission Max (λem) N/A (Quenched)~500-540 nm (Green-Yellow)Emission is expected only after enzymatic activation. The exact wavelength depends on solvent polarity and cellular environment.[7]
Quantum Yield (Φ) < 0.010.1 - 0.4 (predicted)A significant increase in quantum yield is the basis of the "turn-on" response.
Extinction Coefficient 10,000 - 15,000 M⁻¹cm⁻¹15,000 - 25,000 M⁻¹cm⁻¹A moderate to high extinction coefficient is anticipated.

Application 1: In Vitro Fluorometric Assay for Nitroreductase Activity

This protocol details the use of NPD-Probe 1 for the quantitative measurement of NTR activity in enzyme preparations or cell lysates.

Required Materials
  • NPD-Probe 1

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified Nitroreductase (e.g., from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow Diagram

workflow A Prepare Reagents 1. 10 mM NPD-Probe 1 in DMSO 2. 10 mM NADH in PBS 3. NTR dilutions in PBS B Set up Reactions (in 96-well plate) - PBS Buffer - NADH (100 µM final) - NTR (variable conc.) A->B C Initiate Reaction Add NPD-Probe 1 (10 µM final) B->C D Incubate 37°C, 30 min (Protect from light) C->D E Measure Fluorescence Ex: ~430 nm Em: ~520 nm (Kinetic or Endpoint) D->E

Caption: Workflow for the in vitro NTR activity assay using NPD-Probe 1.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of NPD-Probe 1 in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a 10 mM stock solution of NADH in PBS (pH 7.4). Prepare this fresh before each experiment.

    • Prepare a stock solution of purified NTR at a known concentration (e.g., 1 mg/mL) in PBS and create a series of dilutions for the assay.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well for a final volume of 100 µL:

      • 88 µL of PBS (pH 7.4)

      • 1 µL of 10 mM NADH stock (final concentration: 100 µM)

      • 1 µL of NTR enzyme dilution (final concentrations ranging from 0.1 to 10 µg/mL are a good starting point)

    • Include Controls:

      • Negative Control 1 (No Enzyme): Replace NTR solution with 1 µL of PBS.

      • Negative Control 2 (No NADH): Replace NADH stock with 1 µL of PBS.

  • Initiation and Incubation:

    • To initiate the reaction, add 10 µL of a 100 µM NPD-Probe 1 working solution (diluted from the 10 mM stock in PBS) to each well. This gives a final probe concentration of 10 µM.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes) using excitation and emission wavelengths appropriate for the reduced form of the probe (e.g., Ex/Em = 430/520 nm, to be optimized).

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes, protected from light, and then read the final fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme" control wells.

    • Plot the fluorescence intensity (or the rate of fluorescence increase for a kinetic assay) against the concentration of NTR to determine the sensitivity and linear range of the probe.

Application 2: Fluorescence Imaging of Cellular Hypoxia

This protocol describes the use of NPD-Probe 1 to visualize hypoxic cells in culture.

Required Materials
  • NPD-Probe 1

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • Standard cell culture incubator (Normoxia: ~21% O₂, 5% CO₂)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24 hours in a standard (normoxic) incubator.

  • Induction of Hypoxia:

    • Hypoxia Group: Place one set of dishes in a hypoxia chamber (1% O₂) for 12-24 hours.

    • Normoxia Group: Keep a parallel set of dishes in the standard incubator (~21% O₂).

  • Probe Loading:

    • Prepare a 5 µM working solution of NPD-Probe 1 in serum-free cell culture medium.

    • Remove the dishes from both incubators and replace the medium with the probe-containing medium.

    • Return the dishes to their respective hypoxic or normoxic conditions and incubate for 30-60 minutes at 37°C.

  • Washing and Counterstaining:

    • Remove the probe-containing medium and wash the cells twice with warm PBS (pH 7.4).

    • Add fresh complete medium. If nuclear counterstaining is desired, add Hoechst 33342 (e.g., 1 µg/mL) and incubate for an additional 10-15 minutes.

    • Wash the cells once more with warm PBS.

  • Fluorescence Microscopy:

    • Immediately image the cells using a fluorescence microscope.

    • Expected Results: Cells in the "Hypoxia Group" should exhibit a bright green-yellow fluorescence, while cells in the "Normoxia Group" should show minimal background signal.[1][2]

    • Capture images using filter sets appropriate for the probe (e.g., FITC/GFP channel) and the nuclear stain (e.g., DAPI channel).

Proposed Synthesis Outline

NPD-Probe 1 can be synthesized via a sequential nucleophilic aromatic substitution reaction. This method allows for the introduction of different amines at the C4 and C6 positions of the pyrimidine ring.[9]

  • Starting Material: 4,6-dichloro-5-nitropyrimidine.

  • Step 1: React 4,6-dichloro-5-nitropyrimidine with one equivalent of 3,4-dimethylaniline at a controlled temperature (e.g., room temperature) to favor monosubstitution, yielding N-(3,4-dimethylphenyl)-6-chloro-5-nitropyrimidin-4-amine.

  • Step 2: React the intermediate from Step 1 with ammonia (e.g., ammonia in ethanol) under more forcing conditions (e.g., elevated temperature) to displace the second chloride, yielding the final product, N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (NPD-Probe 1).

  • Purification: The final product should be purified using column chromatography or recrystallization. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion and Future Directions

NPD-Probe 1 is presented here as a promising, yet uncharacterized, tool for hypoxia research. Based on the robust and well-documented behavior of nitroaromatic compounds as enzyme-activatable sensors, it is hypothesized to be a highly effective "turn-on" probe.[1][5][10] The protocols provided offer a clear roadmap for researchers to validate its efficacy. Future work should focus on the full photophysical characterization of the probe and its reduced form, evaluation in different cell lines and in vivo tumor models, and assessment of its specificity against other cellular reductases.

References

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. PMC, National Institutes of Health. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]

  • Two-Photon Fluorescent Probes for Detecting Enzyme Activities in Live Tissues. ACS Publications. Available at: [Link]

  • Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding. ACS Publications. Available at: [Link]

  • Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding. PubMed. Available at: [Link]

  • Fluorescent Markers for Hypoxic Cells: A Study of Nitroaromatic Compounds, with Fluorescent Heterocyclic Side Chains. ElectronicsAndBooks. Available at: [Link]

  • An enzyme-triggered turn-on fluorescent probe based on carboxylate-induced detachment of a fluorescence quencher. RSC Publishing. Available at: [Link]

  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers Media S.A. Available at: [Link]

  • Activatable Optical Probes for the Detection of Enzymes. PMC, National Institutes of Health. Available at: [Link]

  • Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe, 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one. ACS Publications. Available at: [Link]

  • unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Tetrahedron Letters. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. PubMed. Available at: [Link]

  • 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. RSC Publishing. Available at: [Link]

  • Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed. Available at: [Link]

  • Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines. ResearchGate. Available at: [Link]

  • QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. ResearchGate. Available at: [Link]

Sources

Advanced Protocol for the Synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS: 450345-28-5) is a critical building block in medicinal chemistry. It serves as an advanced intermediate in the synthesis of highly substituted purines, deazapurines, and 2,4-pyrimidinediamine-based kinase inhibitors, which are frequently investigated for targeting Syk, JAK, and EGFR pathways in inflammatory diseases and oncology1[1].

  • Kinetic Control (Phase 1): The starting material, 4,6-dichloro-5-nitropyrimidine, is exceptionally electrophilic. The 5-nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, highly activating the C4 and C6 positions. The initial SNAr with 3,4-dimethylaniline is rapid and highly exothermic, requiring strict temperature control (0°C) to ensure chemoselectivity and prevent unwanted symmetric disubstitution 2[2].

  • Thermodynamic Control (Phase 2): Once the mono-aminated intermediate is formed, the newly introduced secondary amine nitrogen donates electron density into the pyrimidine ring via resonance (+M effect). This significantly deactivates the remaining C6-chloride toward further nucleophilic attack 3[3]. Consequently, the second SNAr with ammonia requires a significant thermal driving force (80°C in a sealed vessel). While palladium-catalyzed cross-coupling is an alternative for highly unreactive systems4[4], standard SNAr is preferred here for operational simplicity and scalability.

Synthetic Workflow Diagram

G SM 4,6-dichloro-5-nitropyrimidine (Highly Activated) Step1 SNAr 1 3,4-dimethylaniline DIPEA, THF, 0°C SM->Step1 Int1 6-chloro-N-(3,4-dimethylphenyl) -5-nitropyrimidin-4-amine (Deactivated) Step1->Int1 Step2 SNAr 2 NH3 in Dioxane 80°C, Sealed Tube Int1->Step2 Prod N4-(3,4-dimethylphenyl) -5-nitropyrimidine-4,6-diamine (Target) Step2->Prod

Two-step SNAr workflow for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine synthesis.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 6-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-4-amine

This step establishes the core asymmetric substitution. DIPEA is utilized as a non-nucleophilic acid scavenger to prevent the formation of unreactive aniline hydrochloride salts.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert Argon gas.

  • Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq) dropwise via syringe.

  • Nucleophile Addition: Prepare a solution of 3,4-dimethylaniline (10.5 mmol, 1.05 eq) in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes using a syringe pump. Critical: Rapid addition will cause a thermal spike, leading to symmetric disubstitution.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes to 20% EtOAc/Hexanes) to afford the intermediate as a vibrant yellow solid.

Phase 2: Synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

The deactivated intermediate requires harsh conditions to force the second amination. A sealed tube prevents the escape of volatile ammonia gas at elevated temperatures.

  • Setup: Transfer the purified 6-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-4-amine (5.0 mmol, 1.0 eq) into a heavy-walled glass pressure vessel (sealed tube).

  • Reagent Addition: Add 50 mL of a 0.5 M Ammonia solution in Dioxane (25.0 mmol, 5.0 eq).

  • Heating: Seal the vessel tightly with a Teflon cap. Place the vessel in a pre-heated oil bath at 80°C behind a blast shield. Stir vigorously for 16 hours.

  • Cooling: Remove the vessel from the oil bath and allow it to cool completely to room temperature before carefully unsealing to release any residual pressure.

  • Concentration: Remove the dioxane and excess ammonia under reduced pressure using a rotary evaporator.

  • Trituration (Self-Validating Purification): Suspend the crude solid in 20 mL of cold water/ethanol (9:1 v/v). Sonicate for 5 minutes, then filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL).

  • Drying: Dry the isolated solid under high vacuum at 40°C for 12 hours to yield the pure target diamine.

Reaction Optimization Data (Phase 2 Amidation)

To validate the experimental choices for Phase 2, various ammonia sources and thermodynamic conditions were evaluated. The use of NH₃ in Dioxane at 80°C provides the optimal balance of yield and impurity suppression.

EntryAmmonia SourceSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NH₄OH (28% aq)EtOH602445%Incomplete conversion due to insufficient thermal energy.
2 NH₃ (0.5 M) Dioxane 80 16 88% Optimal. Clean conversion, easy solvent removal.
3NH₃ (7.0 M)MeOH1001272%Minor methoxy-substitution side products observed.
4NH₄Cl / DIPEADMF901865%Difficult workup; high boiling point of DMF traps impurities.

Analytical Characterization

To verify the integrity of the synthesized N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ (C₁₂H₁₃N₅O₂) is 260.1 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.10 (s, 1H, Pyrimidine C2-H)

    • δ ~9.80 (br s, 1H, Ar-NH)

    • δ ~7.60 (br s, 2H, -NH₂)

    • δ ~7.20 - 7.40 (m, 3H, 3,4-dimethylphenyl aromatic protons)

    • δ ~2.25 (s, 3H, -CH₃), δ ~2.20 (s, 3H, -CH₃)

References

  • Application Notes and Protocols for Nitropyrimidine Reactions - Benchchem.
  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing.
  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines - CCS Publishing.
  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents.

Sources

Application Notes & Protocols: High-Purity Isolation of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, a key intermediate in contemporary drug discovery programs. The purity of this compound is paramount for its use in downstream applications, including high-throughput screening, medicinal chemistry optimization, and preclinical studies. This document outlines three primary purification methodologies: normal-phase flash column chromatography, solvent-antisolvent recrystallization, and preparative reverse-phase high-performance liquid chromatography (HPLC). The guide explains the rationale behind each technique, provides step-by-step protocols, and includes troubleshooting advice to address common challenges. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to obtain this pyrimidine derivative with the highest degree of purity, ensuring the integrity and reproducibility of their scientific findings.

Introduction and Compound Profile

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine belongs to a class of substituted pyrimidines that are of significant interest in medicinal chemistry, often investigated as inhibitors of various protein kinases.[1] The core structure, featuring a pyrimidine ring substituted with amino groups and an electron-withdrawing nitro group, makes it a versatile scaffold for building complex molecular architectures.

The presence of both polar (diamine, nitro) and non-polar (dimethylphenyl) moieties gives the molecule intermediate polarity. This characteristic dictates the selection of an appropriate purification strategy. Achieving high purity (>98%) is critical, as even minor impurities can confound biological assay results or lead to the formation of undesirable side products in subsequent synthetic steps.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
Molecular Formula C₁₂H₁₃N₅O₂Calculated
Molecular Weight 259.27 g/mol Calculated
Appearance Expected to be a yellow or orange solidAnalogy to similar compounds[2]
Polarity Moderately PolarInferred from structure

Analysis of Potential Impurities from Synthesis

Effective purification begins with understanding the potential impurities. The most common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, with 3,4-dimethylaniline.[3][4] This pathway can generate several predictable impurities.

Synthetic_Pathway cluster_impurities Potential Impurities in Crude Product SM1 4,6-Dichloro-5-nitropyrimidine (Starting Material) PROD N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (Target Product) SM1->PROD Unreacted SM cond1 + 1 eq. Nucleophile (e.g., DIPEA, THF) SM1->cond1 SM2 3,4-Dimethylaniline (Nucleophile) IMP2 Unreacted 3,4-Dimethylaniline (Impurity B) SM2->cond1 INT1 Mono-substituted Intermediate (Impurity A) cond2 + Excess Ammonia or other amine source INT1->cond2 cond1->INT1 cond2->PROD

Caption: Common synthetic route and resulting impurities.

  • Impurity A (Mono-substituted Intermediate): Formed if the second substitution reaction does not go to completion. It is typically less polar than the final product.

  • Impurity B (Excess Nucleophile): Unreacted 3,4-dimethylaniline may remain.

  • Starting Material: Unreacted 4,6-dichloro-5-nitropyrimidine may be present.

Purification Strategy: A Decision Framework

The choice of purification technique depends on the scale of the synthesis, the initial purity of the crude material, and the final purity required.

Purification_Decision_Tree start Crude Product Analysis (TLC, LC-MS) q1 Is crude purity >85%? One major spot by TLC. start->q1 recryst Method 1: Recrystallization q1->recryst Yes flash Method 2: Flash Column Chromatography q1->flash No (Complex Mixture) q2 Is purity >98% required for biological assays? recryst->q2 flash->q2 hplc Method 3: Preparative RP-HPLC q2->hplc Yes final_prod Pure Compound (>98%) q2->final_prod No hplc->final_prod

Caption: Decision tree for selecting the optimal purification method.

Method 1: Normal-Phase Flash Column Chromatography

This is the most versatile technique for purifying multi-gram quantities of the target compound from a complex mixture of impurities. The principle relies on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase.[5]

Rationale

The target compound's moderate polarity allows for good separation on silica gel. Less polar impurities (e.g., the mono-substituted intermediate) will elute first, followed by the desired product, while highly polar baseline impurities will remain on the column. Thin-Layer Chromatography (TLC) is essential for developing the optimal solvent system.[5]

Protocol: Flash Chromatography
  • TLC Method Development:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (see Table 2). The ideal system will give the product a Retention Factor (Rf) of ~0.25-0.35.

    Table 2: Recommended TLC Solvent Systems for Method Development

Solvent System (v/v)Expected Rf of ProductObservations
100% Dichloromethane~0.05Low mobility, good for spotting.
95:5 Dichloromethane/Methanol~0.30Good starting point for column.
90:10 Dichloromethane/Methanol~0.50May elute product too quickly.
70:30 Hexane/Ethyl Acetate~0.20Alternative non-chlorinated system.
  • Column Packing:

    • Select a column with a silica gel mass approximately 30-50 times the mass of the crude product.[5]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane.[5]

    • Dry Loading: Adsorb the crude product (dissolved in a suitable solvent) onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column. This method is preferred for samples with poor solubility in the initial eluent.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent (e.g., 100% Dichloromethane) to wash off non-polar impurities.

    • Gradually increase the polarity by adding a more polar solvent (e.g., step gradient from 1% to 5% Methanol in Dichloromethane).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound as a solid.

Method 2: Recrystallization

Recrystallization is an economical and highly effective method for purifying compounds that are already relatively pure (>85%) and crystalline. The technique relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, whereas impurities remain soluble at low temperatures.[6]

Rationale

This method is ideal for removing small amounts of closely-related impurities that are difficult to separate by chromatography. It can yield material of very high crystalline and chemical purity.[7]

Protocol: Solvent-Antisolvent Recrystallization
  • Solvent Screening:

    • Place a small amount (~10-20 mg) of the crude product into several test tubes.

    • Add different solvents dropwise to each tube and observe solubility at room temperature and upon heating (see Table 3).

    • The ideal "solvent" will fully dissolve the compound when hot but show poor solubility when cold. An "antisolvent" is one in which the compound is insoluble at all temperatures.

    Table 3: Recrystallization Solvent Screening Guide

SolventSolubility (Hot)Solubility (Cold)Recommendation
Ethanol HighModerateGood single solvent candidate.[8]
Isopropanol HighLowExcellent single solvent candidate. [8]
Ethyl Acetate HighModerate-LowGood "solvent" for a pair system.
Hexane LowLowGood "antisolvent".
Water LowLowGood "antisolvent".
  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot "solvent" (e.g., Isopropanol) to completely dissolve the solid. Stir and heat gently.

    • If impurities remain undissolved, perform a hot filtration to remove them.[6]

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, place the flask in an ice bath for 30-60 minutes.

    • If no crystals form, add a "antisolvent" (e.g., Hexane or cold water) dropwise until the solution becomes cloudy (the cloud point). Reheat gently until clear and cool again.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Method 3: Preparative Reverse-Phase HPLC

For applications demanding the highest purity (>99.5%), such as for reference standards or in vivo studies, preparative reverse-phase HPLC is the method of choice. It separates compounds based on their hydrophobicity.

Rationale

Reverse-phase chromatography uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[9] The non-polar dimethylphenyl group on the target compound provides sufficient retention on a C18 column, allowing for excellent separation from more or less polar impurities.

Protocol: Preparative HPLC
  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system first to conserve material.

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (to improve peak shape).

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid.

    • Gradient: Start with a linear gradient (e.g., 10% to 95% B over 15 minutes) to determine the approximate elution time of the product.

    • Optimization: Optimize the gradient to maximize the resolution between the product peak and any adjacent impurity peaks.

  • Scale-Up to Preparative System:

    • Transfer the optimized method to a preparative HPLC system with a larger C18 column.

    • Dissolve the compound (previously purified by chromatography or recrystallization) in a minimal amount of a suitable solvent like DMSO or DMF.

    • Inject the solution onto the column. The injection volume should not exceed 5% of the column volume to avoid band broadening.

  • Fraction Collection and Isolation:

    • Collect fractions corresponding to the product peak based on UV detection (typically at 254 nm or 280 nm).

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile/Methanol) by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid, often as the corresponding formate or trifluoroacetate salt.

Purity Assessment

After purification, the identity and purity of the final compound must be confirmed using orthogonal analytical techniques:

  • ¹H NMR: To confirm the chemical structure and check for structurally-related impurities.

  • LC-MS: To confirm the molecular weight and assess purity by UV absorbance.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Anal Biochem, 22(3), 398-408. Retrieved from [Link]

  • Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC.
  • Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid. (1950). ACS Publications. Retrieved from [Link]

  • N4-(3,4-dimethylphenyl)-N2-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine — Chemical Substance Information. (n.d.).
  • Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (n.d.).
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PubMed. Retrieved from [Link]

  • N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine. (n.d.). PMC. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. (2018). PubMed. Retrieved from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • 4,6-Diamino-5-nitropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). (n.d.).
  • Application Notes and Protocols for Nitropyrimidine Reactions. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a highly valued intermediate in the development of pyrimidine-based kinase inhibitors and supramolecular high-energy materials. Its synthesis relies on a sequential, two-step Nucleophilic Aromatic Substitution ( SN​Ar ) starting from 4,6-dichloro-5-nitropyrimidine.

Because the 5-nitro group heavily modulates the electronic landscape of the pyrimidine core, chemists frequently encounter chemoselectivity issues, such as over-arylation or unexpected ring-opening rearrangements. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, isomerically pure synthesis.

Mechanistic Workflow & Impurity Pathways

SynthesisWorkflow SM 4,6-dichloro-5-nitropyrimidine (Highly Electrophilic) Int 6-chloro-N-(3,4-dimethylphenyl) -5-nitropyrimidin-4-amine SM->Int Step 1: SNAr (Kinetic Control) Bis Bis-arylation Byproduct (Loss of Chemoselectivity) SM->Bis Temp > 0°C / Excess Aniline Aniline 3,4-dimethylaniline + DIPEA Strict Temp Control (-5°C) Aniline->Int Prod N4-(3,4-dimethylphenyl) -5-nitropyrimidine-4,6-diamine Int->Prod Step 2: Amination (Steric Overcome) Dimroth Dimroth Rearrangement (Acyclic Isomers / Degradation) Int->Dimroth Aqueous NH4OH / High Heat Ammonia Anhydrous NH3 in MeOH Sealed Tube (60°C) Ammonia->Prod

Two-step SNAr synthesis workflow highlighting kinetic pathways and major impurity risks.

Critical Troubleshooting FAQ

Q1: Why am I seeing a significant amount of a highly non-polar byproduct in Step 1? A: You are likely observing the bis-arylated byproduct, N4,N6-bis(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. The 4,6-dichloro-5-nitropyrimidine core is exceptionally electrophilic. The strong inductive and resonance electron-withdrawing effects of the 5-nitro group drastically lower the LUMO energy of the pyrimidine ring. If the reaction temperature exceeds 0°C during the addition of 3,4-dimethylaniline, or if a strong inorganic base (like KOH ) is used, the kinetic differentiation between the first and second chloride displacement is lost. Causality Fix: Perform the reaction at -5°C to 0°C. Add the aniline dropwise over 2 hours. Use a mild organic base like N,N-diisopropylethylamine (DIPEA) to maintain strict kinetic control.

Q2: During the final amination step (Step 2), my product yield is low, and NMR shows an unexpected isomeric mixture. What happened? A: You are observing a 1[1]. Pyrimidines bearing strongly electron-withdrawing groups at the C5 position (such as −NO2​ ) are highly susceptible to anomalous nucleophilic attack at the C2 position by ammonia. This triggers a ring-opening to an acyclic intermediate, followed by ring-closing that scrambles the nitrogen atoms, yielding undesired isomers or degradation products[1]. Causality Fix: Aqueous ammonium hydroxide ( NH4​OH ) exacerbates this pathway due to competing hydroxide-mediated hydrolysis. Switch to a saturated solution of anhydrous ammonia in methanol or ethanol to suppress the rearrangement.

Q3: The amination of 6-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-4-amine is stalling at 50% conversion. How can I drive it to completion? A: The introduction of the 3,4-dimethylphenylamino moiety in Step 1 donates electron density into the pyrimidine π -system via the nitrogen lone pair. This resonance significantly reduces the electrophilicity of the remaining C6-chloride[2]. Furthermore, the bulky 3,4-dimethylphenyl group introduces steric hindrance. Causality Fix: To overcome this activation barrier without triggering the Dimroth rearrangement, you must use a high concentration of anhydrous ammonia (e.g., 7N NH3​ in MeOH) in a sealed pressure vessel heated to 60°C[3]. The sealed system prevents the loss of volatile ammonia, maintaining the high equivalents necessary to drive the sluggish SN​Ar to completion.

Empirical Data: Optimization of Reaction Conditions

To ensure reproducibility, compare your current parameters against this validated matrix of reaction conditions.

StepObjectiveReagents & ConditionsTemp / TimePrimary Impurity RiskExpected Yield
1 (Optimized) Mono-arylation1.0 eq 3,4-dimethylaniline, 1.2 eq DIPEA, THF-5°C to 0°C / 2 hBis-arylation (<5%)85–90%
1 (Sub-optimal) Mono-arylation1.2 eq 3,4-dimethylaniline, 2.0 eq K2​CO3​ , DMF25°C / 4 hBis-arylation (25–30%)50–60%
2 (Optimized) Amination10 eq NH3​ in MeOH (7N), Sealed Tube60°C / 4 hDimroth isomers (<2%)80–85%
2 (Sub-optimal) AminationAqueous NH4​OH (28%), Open Flask80°C / 12 hDimroth / Hydrolysis (40%)30–40%
Validated Step-by-Step Methodologies
Protocol 1: Synthesis of 6-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-4-amine

This protocol utilizes strict temperature control to prevent bis-arylation.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol, 1.0 equiv) and anhydrous THF (100 mL).

  • Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to reach -5°C under an argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 10.8 mL, 61.8 mmol, 1.2 equiv) in one rapid portion.

  • Controlled Nucleophile Addition: Prepare a solution of 3,4-dimethylaniline (6.24 g, 51.5 mmol, 1.0 equiv) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over exactly 2 hours using an automated syringe pump.

  • Self-Validating In-Process Control (IPC): After 2.5 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material ( m/z 194.9) is consumed and the target mass ( m/z 279.1 [M+H]+ ) is >95% AUC. Note: If a peak at m/z 364.2 [M+H]+ appears, bis-arylation is occurring; immediately quench the reaction.

  • Workup: Quench with cold distilled water (100 mL) and extract with EtOAc (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from hot Ethanol/Water to afford the pure mono-arylated intermediate.

Protocol 2: Synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

This protocol utilizes a sealed environment and anhydrous conditions to prevent Dimroth rearrangement[3].

  • Preparation: Transfer the purified 6-chloro-N-(3,4-dimethylphenyl)-5-nitropyrimidin-4-amine (10.0 g, 35.9 mmol, 1.0 equiv) to a thick-walled 150 mL glass pressure tube.

  • Reagent Addition: Add a 7N solution of anhydrous ammonia in methanol (51 mL, ~359 mmol, 10.0 equiv).

  • Sealing & Safety: Seal the tube tightly with a Teflon screw cap equipped with a fluoroelastomer O-ring. Place the sealed tube behind a heavy-duty blast shield in a well-ventilated fume hood.

  • Heating: Submerge the tube in a pre-heated oil bath at 60°C. Stir vigorously for 4 hours.

  • Self-Validating In-Process Control (IPC): Cool the tube to room temperature, carefully vent the pressure, and analyze an aliquot via LC-MS. The target product will present a dominant peak at m/z 260.1 [M+H]+ .

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Triturate the resulting crude residue with cold diethyl ether (50 mL).

  • Filtration: Filter the suspension through a sintered glass funnel to collect the highly pure N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine as a vibrant orange/yellow solid. Dry in a vacuum oven at 40°C overnight.

References
  • [1] Title: Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Supramolecular Engineering for Tailored High-Energy-Density Materials: Host–Guest Strategies toward Safer Explosives and Iodine-Rich Agent Defeat Weapon Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • [3] Title: CN102887899A - Novel chemical synthesis method for adenine Source: Google Patents URL:

Sources

Optimizing N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine assay conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (hereafter referred to as NDND ).

NDND belongs to a class of 5-nitropyrimidine-4,6-diamines, a well-documented pharmacophore scaffold frequently utilized in the development of Protein Arginine Methyltransferase 1 (PRMT1) inhibitors, such as the symmetric derivative SKLB-639[1][2]. While highly potent, the physicochemical properties of the 5-nitropyrimidine core—specifically its high lipophilicity and redox-active nitro group—present unique challenges in biochemical and cell-based screening.

This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate biochemical assays involving NDND.

🔬 Troubleshooting Guides & FAQs

FAQ 1: Why is my IC₅₀ for NDND highly variable between assay runs? (The "Brick Dust" Problem)

The Causality: NDND contains a planar pyrimidine core coupled with a hydrophobic 3,4-dimethylphenyl moiety. In standard aqueous buffers, this leads to rapid colloidal aggregation. These micro-aggregates can non-specifically sequester the target enzyme (e.g., PRMT1), leading to artificially inflated potency (PAINS-like behavior) and high run-to-run variability. The Solution:

  • Detergent Disruption: Introduce a non-ionic detergent. Adding 0.01% Tween-20 or Triton X-100 to the assay buffer breaks the surface tension of the aggregates, ensuring the inhibitor remains in a monomeric state.

  • DMSO Tolerance: Maintain a strict 1% final DMSO concentration. Higher concentrations will denature PRMT1, while lower concentrations will cause NDND to crash out of solution.

FAQ 2: Does the 5-nitro group interfere with my fluorescence-based readout?

The Causality: Nitroaromatic compounds are notorious for their broad absorbance spectra and electron-withdrawing nature. In fluorescence-based assays (like AMC-coupled assays), the 5-nitro group can cause severe Inner-Filter Effect (IFE) quenching. Furthermore, in coupled-enzyme assays, the nitro group can act as a redox cycler, draining the assay of necessary cofactors. The Solution: Abandon standard prompt fluorescence. Switch to a radiometric assay (e.g., measuring the incorporation of [3H] -S-adenosylmethionine into a histone peptide)[3]. If a non-radioactive method is required, use Time-Resolved FRET (TR-FRET), which utilizes a time delay to bypass the prompt fluorescence quenching caused by the nitroaromatic core.

FAQ 3: Why does NDND lose potency when I increase the SAM concentration?

The Causality: PRMT1 utilizes S-adenosylmethionine (SAM) as a methyl donor to asymmetrically dimethylate arginine residues (e.g., H4R3me2a)[3][4]. Many 5-nitropyrimidine-4,6-diamine derivatives exhibit SAM-competitive or mixed-inhibition kinetics. By Le Chatelier's principle, artificially high SAM concentrations will outcompete the inhibitor for the active site, shifting your IC₅₀ curve to the right. The Solution: Run your screening assays exactly at the Km​ of SAM for PRMT1 (typically 1.5 to 2.5 µM). This provides the optimal balance between a robust signal window and high sensitivity to competitive inhibitors.

FAQ 4: Why is my enzyme activity drifting downward over a 60-minute incubation?

The Causality: PRMT1 relies on critical active-site cysteine residues that must remain reduced for catalytic activity. Standard protocols use 1–5 mM Dithiothreitol (DTT). However, over prolonged incubations, high concentrations of strong thiols like DTT can slowly reduce the 5-nitro group of NDND into a hydroxylamine or amine, fundamentally altering the inhibitor's structure mid-assay. The Solution: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent, non-thiol reducing agent that maintains enzyme cysteines in a reduced state without reducing the nitroaromatic pharmacophore.

📊 Quantitative Assay Parameters

The following table summarizes the critical parameter shifts required to move from a generic kinase/methyltransferase protocol to an NDND-optimized protocol.

Assay ParameterStandard ConditionNDND-Optimized ConditionCausality / Mechanistic Rationale
Detergent None0.01% Tween-20 Prevents colloidal aggregation of the 3,4-dimethylphenyl moiety.
Reducing Agent 5 mM DTT1 mM TCEP Protects the 5-nitro group from thiol-mediated reduction while preserving PRMT1 cysteines.
SAM Concentration 10 µM2 µM (at Km​ )Prevents competitive displacement of NDND, maximizing assay sensitivity[4].
Readout Method Fluorescent (AMC)Radiometric ( 3 H-SAM) Bypasses inner-filter effect (IFE) quenching caused by the nitroaromatic core.
Pre-incubation 0 minutes15 minutes Allows the bulky, hydrophobic compound to reach binding equilibrium before substrate addition.

🧪 Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following radiometric PRMT1 assay protocol is designed as a self-validating system . It includes internal controls that mathematically prove the integrity of the data generated in every single run.

Phase 1: Reagent Formulation
  • Compound Stock: Dissolve NDND in 100% anhydrous DMSO to a concentration of 10 mM. Critical: Store in amber tubes at -20°C to prevent photodegradation of the nitro group.

  • Assay Buffer: Formulate 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM TCEP, and 0.01% Tween-20. Prepare fresh daily.

Phase 2: The Self-Validating Assay Setup
  • Serial Dilution: Perform 3-fold serial dilutions of NDND in 100% DMSO. Dilute these 1:50 into the Assay Buffer to create a 2X inhibitor solution (final DMSO in the assay will be exactly 1%).

  • Internal Controls (Plate Layout):

    • Max Signal (16 wells): Assay Buffer + 1% DMSO + PRMT1.

    • Min Signal (16 wells): Assay Buffer + 1% DMSO (No Enzyme).

    • Reference Standard: Run SKLB-639 or AMI-1 alongside NDND to validate expected IC₅₀ shifts[2].

  • Enzyme Pre-Incubation: Add 10 nM recombinant PRMT1 to the compound plates. Incubate for 15 minutes at room temperature to allow the NDND to reach thermodynamic binding equilibrium.

Phase 3: Reaction & Detection
  • Initiation: Initiate the reaction by adding a substrate mix containing 2 µM [3H] -SAM (specific activity 10 Ci/mmol) and 5 µM Histone H4 (1-21) peptide.

  • Incubation: Seal the plate and incubate for exactly 30 minutes at 30°C.

  • Quench: Stop the reaction by adding 10% Trichloroacetic acid (TCA) to precipitate the peptides.

  • Filtration & Reading: Transfer the quenched reaction to a P81 phosphocellulose filter plate (which binds the positively charged H4 peptides). Wash 3x with 50 mM Na-bicarbonate (pH 9.0) to remove unreacted [3H] -SAM. Add scintillation cocktail and read on a MicroBeta counter.

  • Validation Check: Calculate the Z'-factor using the Max and Min signal wells. Do not accept the NDND IC₅₀ data unless the Z'-factor is > 0.5.

⚙️ Assay Workflow Visualization

Workflow Stock 1. Compound Stock 10 mM NDND in 100% DMSO PreInc 3. Enzyme Pre-incubation PRMT1 (10 nM) + NDND (15 min) Stock->PreInc Dilute to 1% DMSO Buffer 2. Assay Buffer Prep Tris-HCl, NaCl, TCEP, Tween-20 Buffer->PreInc Formulate Enzyme Reaction 4. Reaction Initiation Add [3H]-SAM + H4 Peptide PreInc->Reaction Equilibrium Reached Detection 5. Quench & Scintillation TCA Quench -> P81 Filter -> Read Reaction->Detection 30 min, 30°C

Figure 1: Optimized radiometric assay workflow for NDND-mediated PRMT1 inhibition.

📚 References

  • [1][2][3] Li, Y., Zhu, R., Wang, W., et al. (2015). Arginine Methyltransferase 1 in the Nucleus Accumbens Regulates Behavioral Effects of Cocaine. Journal of Neuroscience, 35(37), 12890-12902. URL: [Link]

  • [4] van Haren, M. J., & Martin, N. I. (2019). PRMT Inhibitors (Topics in Medicinal Chemistry). Scholarly Publications Leiden University. URL: [Link]

Sources

Technical Support Center: Synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine , a critical intermediate in the development of substituted purine analogs and kinase inhibitors.

The synthesis of this molecule relies on a two-step sequential amination of 4,6-dichloro-5-nitropyrimidine. While the first substitution is kinetically favored, the second substitution is notoriously sluggish and prone to poor yields if standard conditions are applied blindly. This guide dissects the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to maximize your yield.

Synthesis Workflow & Mechanistic Overview

The standard synthetic route involves two sequential Nucleophilic Aromatic Substitutions (SNAr). However, to achieve high yields in the second step, modern methodologies often pivot to Palladium-catalyzed Buchwald-Hartwig cross-coupling [1, 2].

Workflow SM 4,6-dichloro- 5-nitropyrimidine Step1 Step 1: Amination (NH3, THF, -10°C) SM->Step1 Int 4-amino-6-chloro- 5-nitropyrimidine Step1->Int Step2 Step 2: Arylamination (3,4-dimethylaniline, Pd-Cat) Int->Step2 Prod N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Step2->Prod

Optimized two-step synthesis workflow utilizing Pd-catalysis for the sluggish second step.

The Causality of Sluggish Yields

In a standard SNAr reaction, the electron-withdrawing nitro group strongly activates the pyrimidine ring, facilitating the displacement of the first chlorine atom [1]. However, once the first primary amine is introduced, it donates electron density into the pyrimidine ring via resonance (+M effect). This significantly raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), drastically reducing the electrophilicity of the C6 position [3]. Consequently, the second SNAr attack by the sterically hindered 3,4-dimethylaniline becomes kinetically unfavorable.

Mechanism Reactants Mono-amino Intermediate + 3,4-dimethylaniline Attack Nucleophilic Attack (High Activation Energy) Reactants->Attack Meisenheimer Meisenheimer Complex (Destabilized by +M effect) Attack->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Product Final Product Elimination->Product

S_NAr mechanism highlighting the kinetically hindered Meisenheimer complex formation.

Quantitative Condition Analysis

To overcome the electronic deactivation of the mono-amino intermediate, we must evaluate alternative reaction conditions. The table below summarizes the quantitative data comparing traditional SNAr against transition-metal catalysis for Step 2 [2].

Reaction ConditionReagents & CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Impurity Profile
Standard SNAr DIPEA (2.0 eq)n-Butanol1001845 - 55High unreacted SM, thermal degradation
Acid-Catalyzed SNAr HCl (0.1 eq)Ethanol801255 - 60Moderate degradation, colored impurities
Pd-Catalyzed (Optimized) Pd2(dba)3, BINAP, K2CO3Acetonitrile25 - 503.582 - 88Clean profile, trace symmetric diamine

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-amino-6-chloro-5-nitropyrimidine

Objective: Achieve strict mono-substitution by controlling nucleophile stoichiometry and temperature.

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Cooling: Cool the reaction vessel to -10 °C using an ice/brine bath. Self-Validation: Ensure the internal temperature stabilizes before proceeding to prevent symmetric diamine formation [3].

  • Addition: Add a solution of ammonia (0.5 M in THF, 1.05 eq) dropwise over 30 minutes via a syringe pump.

  • Reaction: Stir the mixture at -10 °C to 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.8) should convert to a lower-running spot (Rf ~0.4).

  • Workup: Quench with cold water (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize from cold ethanol to yield the intermediate as a pale yellow solid.

Step 2: Pd-Catalyzed Synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Objective: Overcome ring deactivation using mild, high-yield catalytic cross-coupling[2].

  • Preparation: In an oven-dried Schlenk flask, combine 4-amino-6-chloro-5-nitropyrimidine (1.0 eq, 5 mmol), 3,4-dimethylaniline (1.2 eq, 6 mmol), K2CO3 (1.4 eq, 7 mmol), Pd2(dba)3 (2 mol%), and rac-BINAP (6 mol%).

  • Degassing (Critical): Add anhydrous Acetonitrile (25 mL). Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen. Self-Validation: The solution should remain a distinct catalyst color (dark red/purple); rapid turning to black indicates premature catalyst death.

  • Reaction: Stir the mixture at 25 °C to 50 °C for 3.5 hours under Argon. Monitor via LCMS. The mass of the intermediate [M+H]+ 175.0 should disappear, replaced by the product mass [M+H]+ 260.1.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH 95:5) to afford the final product as a crystalline solid.

Troubleshooting & FAQs

Q: Why am I seeing a high percentage of N4,N6-bis(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (symmetric byproduct)? A: This occurs if you attempt a "one-pot" synthesis without isolating the mono-chloro intermediate, or if the first step (ammonia addition) does not go to completion [3]. 3,4-dimethylaniline can outcompete ammonia if both are present. Always synthesize, isolate, and verify the purity of 4-amino-6-chloro-5-nitropyrimidine before proceeding to Step 2.

Q: I am using the standard SNAr conditions (DIPEA/n-Butanol/100°C) for Step 2, but my reaction stalls at 40% conversion. Should I push the temperature higher? A: No. Pushing the temperature above 100 °C for extended periods will lead to thermal degradation of the nitro group and the formation of intractable black tars. The stall is due to the inherent electronic deactivation of the pyrimidine ring. Switch to the Pd-catalyzed protocol outlined above, which operates efficiently at 25–50 °C and drives the reaction to >85% yield [2].

Q: During the Buchwald-Hartwig amination (Step 2), my reaction mixture immediately turns black and the yield is negligible. What went wrong? A: The immediate formation of "palladium black" indicates catalyst deactivation via oxidation. This is almost always caused by insufficient degassing of the solvent or wet K2CO3. Ensure your Acetonitrile is strictly anhydrous and sparged with Argon for at least 15 minutes prior to introducing the Pd2(dba)3.

Q: Can I use triethylamine (TEA) instead of K2CO3 in the Pd-catalyzed step? A: It is not recommended. While TEA is a standard base for SNAr [1], inorganic bases like K2CO3 or Cs2CO3 are vastly superior for Pd-catalyzed aminations of heterocycles. They provide the necessary basicity to deprotonate the coordinated amine during the catalytic cycle without coordinating to and poisoning the palladium center.

References

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Society Publishing. Available at: [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Available at:[Link]

Common pitfalls in N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine experiments

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions for scientists working with this and structurally related compounds. As a substituted 5-nitropyrimidine, this molecule presents unique challenges and opportunities in experimental settings, particularly in its common application as a scaffold for kinase inhibitors.[1][2][3] This guide offers field-proven insights to help you navigate common pitfalls and ensure the integrity of your results.

Section 1: Synthesis and Purification Pitfalls

The synthesis of substituted diaminopyrimidines is a well-established field, yet specific substitution patterns can introduce significant challenges.[4][5] The presence of a strong electron-withdrawing nitro group at the C5 position dramatically influences the reactivity of the pyrimidine core, which is a critical factor in understanding and troubleshooting synthetic outcomes.[6][7]

Q1: My synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine from 4,6-dichloro-5-nitropyrimidine is resulting in low yields and a mixture of products. What is the likely cause?

A1: This is a common issue rooted in the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the 4,6-dichloro-5-nitropyrimidine precursor are not electronically equivalent, and controlling the sequential substitution is key.

Causality and Troubleshooting:

  • Stepwise Substitution Control: The reaction proceeds in two SNAr steps. The first substitution of a chlorine with 3,4-dimethylaniline is generally facile. However, the introduction of the first amino group alters the electronics of the pyrimidine ring, which can affect the rate and feasibility of the second substitution (amination to introduce the final amino group). Invariably, you will be forming a mixture of the desired product, monosubstituted intermediate, and potentially undesired side products if the reaction conditions are not optimized.

  • Reaction Temperature and Time: Insufficient temperature or reaction time may lead to incomplete conversion, leaving a significant amount of the monosubstituted intermediate. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition, especially given the presence of the nitro group. A systematic optimization of temperature and reaction time is crucial.[8]

  • Base and Solvent Choice: The choice of base is critical for deprotonating the incoming amine nucleophile and neutralizing the HCl generated during the reaction. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. The solvent must be able to dissolve the reactants and be stable at the required reaction temperature; anhydrous THF, ethanol, or acetonitrile are common choices.[9]

  • Purity of Starting Materials: Impurities or moisture in the 4,6-dichloro-5-nitropyrimidine or the 3,4-dimethylaniline can significantly interfere with the reaction and lead to side products.[8] Ensure starting materials are pure and the reaction is conducted under anhydrous conditions.

Workflow for Synthesis Optimization:

cluster_synthesis Synthesis & Purification Workflow start Start: Reactants (4,6-dichloro-5-nitropyrimidine, 3,4-dimethylaniline) conditions Reaction Conditions (Solvent, Base, Temp, Time) start->conditions reaction S N Ar Reaction conditions->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete? Adjust Conditions workup Aqueous Workup & Extraction monitoring->workup Complete? purification Column Chromatography workup->purification characterization Characterization (NMR, MS, Purity) purification->characterization end Pure Product characterization->end

Caption: Workflow for optimizing the synthesis and purification.

Section 2: Handling and Formulation Challenges

The physical properties of a compound, particularly solubility and stability, are paramount for generating reliable biological data. Pyrimidine derivatives can exhibit poor aqueous solubility, which can confound results from in vitro and cellular assays.[10]

Q2: I am having difficulty dissolving the compound in aqueous buffers for my biological assays. What is the best approach?

A2: Poor solubility is a frequent hurdle for organic small molecules. The planar, aromatic structure of the pyrimidine core contributes to its hydrophobicity.[10] Direct dissolution in aqueous buffers is often not feasible.

Troubleshooting Protocol for Solubility:

  • Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in a polar aprotic solvent like 100% dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the compound is fully dissolved.[10] Gentle warming or sonication may be required.

  • Serial Dilution: Create intermediate dilutions from the primary stock using the same organic solvent (e.g., 100% DMSO).

  • Final Working Solution: The final dilution into your aqueous assay buffer should be done carefully. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically ≤1%, as higher concentrations can affect enzyme activity or cell viability.

  • Solubility Test: Before running a full experiment, perform a simple solubility test. Add the small volume of your concentrated stock solution to the final assay buffer to achieve the highest desired test concentration. Let it sit at the assay temperature (e.g., 37°C) for 1-2 hours and visually inspect for any precipitation. If precipitation occurs, your highest test concentration is above the solubility limit and must be lowered.

Solvent ClassRecommended SolventsSuitability for Biological Assays
Polar Aprotic DMSO, DMFExcellent for primary stocks.[10]
Alcohols Ethanol, MethanolGood for primary stocks, but can be more volatile.
Aqueous Buffers PBS, Tris, HEPESPoor for direct dissolution; suitable only for final dilutions.
Q3: How stable is N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in solution? Should I be concerned about degradation?

A3: The stability of your compound is critical for data reproducibility. While the pyrimidine core is generally stable, the nitro group can make the compound susceptible to degradation under certain conditions.

Key Considerations:

  • Photostability: Nitroaromatic compounds can be light-sensitive. It is best practice to store stock solutions in amber vials or protected from light to prevent potential photochemical degradation.

  • pH Stability: The compound is likely most stable in neutral or slightly acidic pH (pH 6-7.5). Highly basic conditions could potentially lead to degradation pathways involving the nitro group.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound precipitation or degradation. It is highly recommended to aliquot your primary stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

  • Metabolic Stability: In cellular assays or in vivo experiments, the compound may be subject to metabolism. The nitro group can be reduced by cellular reductases, and the dimethylphenyl moiety can be hydroxylated by cytochrome P450 enzymes.[11] If metabolic liability is a concern, performing an in vitro metabolic stability assay using liver microsomes or S9 fractions is recommended.[11]

Protocol: In Vitro Microsomal Stability Assay

  • Reagent Preparation: Prepare a potassium phosphate buffer (pH 7.4), a stock solution of the test compound, and an NADPH regenerating system.[11]

  • Incubation: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound in the phosphate buffer. Allow to pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.[11]

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point. The rate of disappearance is used to calculate the compound's intrinsic clearance.

Section 3: Biological Assay Troubleshooting (Kinase Assays)

Given that substituted pyrimidines are a cornerstone of kinase inhibitor development, it is highly probable that N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is being evaluated in this context.[3][12] Kinase assays, while powerful, are prone to artifacts and require careful design and interpretation.[13][14]

Q4: I am observing high variability in my kinase inhibition assay. What are the common causes and how can I improve reproducibility?

A4: High variability in kinase assays can stem from multiple sources, ranging from assay conditions to compound behavior. The goal is to achieve a stable assay window and a robust Z' factor.

Troubleshooting Decision Tree:

cluster_kinase Troubleshooting Kinase Assay Variability start High Variability Observed q_atp Is [ATP] at or near Km? start->q_atp q_enzyme Is enzyme concentration too high? q_atp->q_enzyme Yes sol_atp Fix: Set [ATP] = Km for ATP-competitive inhibitors. q_atp->sol_atp No q_solubility Is compound precipitating? q_enzyme->q_solubility No sol_enzyme Fix: Reduce enzyme concentration. High [Enzyme] can mask inhibition of potent compounds. q_enzyme->sol_enzyme Yes q_controls Are positive/negative controls consistent? q_solubility->q_controls No sol_solubility Fix: Lower top compound concentration. Check solubility in final buffer. q_solubility->sol_solubility Yes sol_controls Fix: Check reagent stability and pipetting accuracy. q_controls->sol_controls No

Caption: Decision tree for troubleshooting kinase assay variability.

Key Parameters to Validate:

  • ATP Concentration: For evaluating ATP-competitive inhibitors, the ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the specific kinase.[15] Using a much higher ATP concentration will make competitive inhibitors appear less potent.

  • Enzyme Concentration: The kinase concentration should be low enough to ensure the assay is in the linear range and not limited by substrate depletion. For potent inhibitors, the enzyme concentration should ideally be well below the inhibitor's Ki or IC50 value to get an accurate measurement.[16]

  • Assay Signal Interference: Some compounds can interfere with the assay readout technology itself (e.g., fluorescence quenching/enhancement, luciferase inhibition).[13] It's crucial to run a control where the compound is added to the assay without the kinase enzyme to check for such artifacts.

ParameterRecommended SettingRationale
ATP Concentration At or near KmProvides accurate IC50 for ATP-competitive inhibitors.[15]
Enzyme Concentration As low as feasible for good signalAvoids "stoichiometric" inhibition, allowing for accurate potency determination.[16]
Final DMSO % ≤ 1%Minimizes solvent effects on enzyme activity.
Incubation Time Within linear range of reactionEnsures initial velocity is measured and avoids substrate depletion.
Q5: How can I determine if my compound's activity is due to a specific on-target effect or a non-specific/off-target effect?

A5: This is one of the most critical questions in drug development. A compound that appears active may be hitting dozens of other kinases or acting through a non-specific mechanism. Differentiating these is essential.[17][18]

Strategies for Deconvolution:

  • Kinase Selectivity Profiling: This is the gold standard. Screen your compound against a large panel of diverse kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM). This will reveal if your compound is highly selective for your target of interest or if it inhibits multiple kinases.[3][15] Follow up with full IC50 determinations for any significant hits.

  • Cellular Target Engagement Assays: Confirm that your compound binds to the intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can measure target engagement in intact cells.[18]

  • Downstream Signaling Analysis (Western Blot): If your target kinase is part of a known signaling pathway, treat cells with your compound and measure the phosphorylation status of a known downstream substrate via Western blot. A specific inhibitor should reduce the phosphorylation of the substrate without affecting upstream components.[3]

  • Genetic Validation (CRISPR/siRNA): The most rigorous validation involves genetics. If your compound's effect is truly on-target, then knocking out or knocking down the target protein (e.g., using CRISPR or siRNA) should phenocopy the effect of the compound.[17] Furthermore, cells lacking the target protein should become resistant to your compound.[17][19]

cluster_off_target On-Target vs. Off-Target Effects compound Test Compound on_target Intended Kinase Target compound->on_target On-Target Binding off_target Unintended Kinase (Off-Target) compound->off_target Off-Target Binding phenotype Observed Biological Effect (e.g., Cell Death) on_target->phenotype Specific Effect off_target->phenotype Non-Specific Effect

Caption: Distinguishing between on-target and off-target effects.

References

  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.). BenchChem.
  • Shi, D., Zhou, J., & Wang, Y. (2011). N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal on Science and Technology.
  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine - Benchchem. (n.d.). BenchChem.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (n.d.).
  • N4,N4-dimethyl-5-phenylpyrimidine-2,4-diamine. (n.d.). Sigma-Aldrich.
  • Shi, D., Zhou, J., & Wang, Y. (2011). N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3248.
  • Chen, J., et al. (2018). Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. European Journal of Medicinal Chemistry, 157, 1300-1325.
  • Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro - Benchchem. (n.d.). BenchChem.
  • Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral Research, 55(1), 67-77.
  • Assessing the Selectivity Profile of N4,2-dimethylpyrimidine-4,6-diamine: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • Assay Development for Protein Kinase Enzymes. (2012). In Probe Development Efforts of the Molecular Libraries Program. National Center for Biotechnology Information (US).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Kinase assays. (2020). BMG LABTECH.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (n.d.). Wiley-VCH.
  • Overcoming solubility issues of N4-Allyl-6-chloropyrimidine-4,5-diamine in organic solvents - Benchchem. (n.d.). BenchChem.
  • Barlaam, B., et al. (2018). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1021-1026.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London.
  • Reducing off-target effects in RNA interference experiments. (n.d.). Horizon Discovery.

Sources

Technical Support Center: Enhancing the Stability of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. This molecule, a member of the substituted 5-nitropyrimidine-diamine class, holds significant interest for researchers in drug discovery and chemical biology. However, the inherent chemical functionalities that make it a valuable research tool also render it susceptible to degradation in solution, leading to challenges in experimental reproducibility and data interpretation.

This guide is designed to move beyond a simple list of procedures. It provides a structured, in-depth resource in a question-and-answer format to help you understand the underlying causes of instability. As your virtual application scientist, I will walk you through the causality behind experimental choices, offering proactive strategies and troubleshooting workflows to ensure the integrity of your compound and the reliability of your results.

Section 1: Understanding the Instability of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

This section addresses the fundamental properties of the compound that influence its stability.

Q1: What are the primary structural features of this compound that contribute to its instability in solution?

A1: The stability of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is primarily influenced by two key structural motifs:

  • The 5-Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing. This property significantly impacts the electron density of the pyrimidine ring, making the molecule susceptible to certain chemical reactions. More importantly, nitro-aromatic compounds are often sensitive to light, which can trigger photodegradation pathways.[1][2] The electron-withdrawing nature, combined with the stability of the aromatic ring, also makes these compounds generally resistant to oxidative degradation but potentially vulnerable to nucleophilic attack or reduction.[2][3]

  • The Pyrimidine Core with Diamino Substituents: The pyrimidine ring itself, particularly when substituted with amino groups, can be involved in various reactions. The solubility and stability of such heterocyclic systems can be highly dependent on the pH of the solution, which affects the protonation state of the nitrogen atoms within the ring and the amino groups.[4]

A visual summary of the key factors that can influence the stability of your compound is provided below.

Compound N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Light Light (Photodegradation) Compound->Light Temp Temperature (Thermal Degradation) Compound->Temp pH pH (Acid/Base Hydrolysis) Compound->pH Solvent Solvent (Purity, Reactivity) Compound->Solvent Oxygen Oxygen (Oxidation) Compound->Oxygen Enzymes Metabolic Enzymes (Biological Assays) Compound->Enzymes cluster_details Detail Nodes Start Problem Observed: Inconsistent Results or Visible Degradation FreshStock 1. Prepare Fresh Stock and Working Solutions Start->FreshStock CheckConditions 2. Review Assay Conditions FreshStock->CheckConditions If problem persists FreshStock_Detail • Use new solvent • Use fresh solid material • Protect from light FreshStock->FreshStock_Detail RunStability 3. Run Controlled Stability Experiment CheckConditions->RunStability If problem persists CheckConditions_Detail • Buffer pH & composition • Incubation time & temp • Light exposure during assay • Plate/tube material CheckConditions->CheckConditions_Detail ModifyProtocol 4. Modify Experimental Protocol RunStability->ModifyProtocol Degradation confirmed RunStability_Detail • Compare light vs. dark • Compare different temps • Time course analysis by HPLC RunStability->RunStability_Detail End Problem Resolved ModifyProtocol->End ModifyProtocol_Detail • Reduce incubation time • Lower temperature • Add antioxidant (if compatible) • Adjust buffer pH ModifyProtocol->ModifyProtocol_Detail

Workflow for troubleshooting compound degradation.
Q6: I suspect photodegradation. How can I confirm and prevent it?

A6: Photodegradation is a common issue for nitro-aromatic compounds. [1]A simple experiment can confirm this suspicion.

Protocol: Photostability Assessment

  • Preparation: Prepare two identical sets of your working solution.

  • Exposure:

    • Set A (Light): Place the sample in a standard clear vial or plate on the benchtop, exposed to ambient laboratory light for the duration of a typical experiment.

    • Set B (Dark): Wrap the vial or plate for this sample completely in aluminum foil to protect it from all light.

  • Incubation: Keep both sets at the same temperature for the same amount of time.

  • Analysis: After the incubation period, analyze the concentration of the parent compound in both samples using a stability-indicating HPLC method (see Section 4).

Section 4: Validating Stability: Analytical Protocols

Visual inspection is not enough. Quantitative analysis is required to be certain of your compound's stability.

Q7: How can I definitively measure the stability of my compound in a specific solution?

A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the parent compound and separating it from potential degradants. [5] Protocol: General Stability-Indicating HPLC Method

  • System: An HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point. [5]3. Mobile Phase: An isocratic or gradient system of Methanol or Acetonitrile and water (or a buffer like phosphate buffer) is common. A starting point could be a 55:45 mixture of Methanol and Water. [5]4. Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a dilute solution (e.g., in the mobile phase) with a UV-Vis spectrophotometer. For a similar pyrimidine derivative, 275 nm was used. [6]5. Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of your solution. If it contains proteins or other interfering substances, quench the reaction and precipitate them by adding 2-3 volumes of cold acetonitrile. [7]Centrifuge and inject the supernatant.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining relative to the T=0 time point: % Remaining = (Area at time Tₓ / Area at time T₀) * 100.

    • A plot of % remaining versus time will reveal the degradation kinetics.

Q8: What is a forced degradation study and why is it useful?

A8: A forced (or stress) degradation study is an essential part of validating your analytical method. [5]It involves intentionally exposing the compound to harsh conditions to generate degradation products. The purpose is twofold:

  • To Identify Potential Degradants: Understanding what the compound breaks down into can provide clues about the degradation mechanism.

  • To Prove Method Specificity: It demonstrates that your HPLC method can separate the intact parent compound from its degradation products, ensuring you are accurately measuring the parent compound's concentration. [1] Typical Forced Degradation Conditions:

Condition Example Reagents/Setup Purpose
Acid Hydrolysis 0.1 M HCl, heatTo test stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, heatTo test stability in basic conditions.
Oxidation 3% H₂O₂, room temperatureTo test susceptibility to oxidation.
Thermal Heat solid or solution (e.g., 60-80°C)To assess thermal stability.
Photolytic Expose to UV or broad-spectrum lightTo assess photosensitivity.

Section 5: Frequently Asked Questions (FAQs)

  • Q: My solution turned slightly yellow. Can I still use it?

    • A: No. A color change is a clear visual indicator of chemical degradation. [1]Using this solution will introduce unknown degradation products into your experiment and the concentration of your active compound will be lower than intended, leading to unreliable results.

  • Q: Can I use a different solvent instead of DMSO?

    • A: Yes, provided the compound is soluble and stable in it. Other common organic solvents include ethanol or N,N-dimethylformamide (DMF). However, you must always validate the compound's stability in any new solvent system and ensure the solvent is compatible with your downstream assay.

  • Q: How often should I prepare fresh working solutions from my frozen stock?

    • A: Always prepare fresh aqueous working solutions immediately before each experiment. Do not store diluted, buffered solutions, as this is where the compound is most vulnerable to degradation.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • Shanghai Tachizaki. (n.d.). Safety Data Sheets. Retrieved from [Link]

  • Chiacchio, M. A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega. Retrieved from [Link]

  • BASF. (2022, March 28). Safety data sheet. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Patel, S., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Chiacchio, M. A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • Sidhu, P. K., et al. (2021). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. ARC Research Hub for Smart Fertilisers. Retrieved from [Link]

Sources

Technical Support Center: Refining N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine Purification Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a key heterocyclic intermediate in medicinal chemistry, often serving as a scaffold in the development of kinase inhibitors and other therapeutic agents.[1][2] The presence of a polar nitropyrimidine core combined with a nonpolar dimethylphenyl substituent presents unique challenges during purification. Achieving high purity is critical, as even minor impurities can confound biological assay results and compromise downstream synthetic steps.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common purification issues. It offers practical, field-tested solutions and detailed protocols grounded in the physicochemical properties of substituted nitropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine?

A1: Impurities typically arise from the common synthetic route: a nucleophilic aromatic substitution (SNAr) reaction between a 4,6-dihalo-5-nitropyrimidine and 3,4-dimethylaniline. The primary impurities include:

  • Unreacted Starting Materials: Residual 4,6-dichloro-5-nitropyrimidine and 3,4-dimethylaniline.

  • Di-substituted Byproduct: N4,N6-bis(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, formed if the reaction is not carefully controlled, leading to the substitution of both leaving groups.

  • Hydrolysis Products: If water is present, hydrolysis of the starting dichloro-pyrimidine can lead to hydroxy-pyrimidine impurities.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, DMF, ethyl acetate) may be present in the crude product.

Q2: What are the key physicochemical properties of this compound that influence purification?

A2: The molecule's structure contains competing features that dictate its behavior:

  • Polarity: The 5-nitropyrimidine-4,6-diamine core is highly polar due to the nitro group and two amino groups. This is contrasted by the nonpolar 3,4-dimethylphenyl substituent. The result is a molecule of intermediate polarity, which can complicate the selection of a single ideal solvent for recrystallization or chromatography.[3]

  • Acidity/Basicity: The amino groups on the pyrimidine ring are weakly basic. This can cause significant peak tailing during normal-phase column chromatography on standard, slightly acidic silica gel.[3]

  • Solubility: The compound is often soluble in polar organic solvents like DMSO and DMF, with moderate solubility in solvents like ethyl acetate and dichloromethane.[4] It is typically sparingly soluble in nonpolar solvents like hexanes and has low solubility in water.

  • UV Absorbance: The aromatic rings and the nitro group create a strong chromophore, making the compound easily detectable by UV-Vis spectroscopy, which is advantageous for HPLC analysis and TLC visualization.[5][6]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase method (e.g., using a C18 column) is typically most effective for separating the target compound from both more polar and less polar impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure and identifying any organic impurities. It is also highly effective for detecting and quantifying residual solvents.[5]

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the desired product and for identifying the mass of unknown impurity peaks observed in the HPLC chromatogram.[8]

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹) and N-H bonds.[5]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the state of the crude product.

Purification_Workflow cluster_start Initial Assessment cluster_high_purity High Purity Path cluster_low_purity Low Purity Path cluster_chrom_options Chromatography Selection start Crude Product tlc_hplc Analyze by TLC / HPLC start->tlc_hplc purity_check Purity > 95%? tlc_hplc->purity_check recrystallize Recrystallization purity_check->recrystallize  Yes column_chrom Column Chromatography purity_check->column_chrom  No final_product_1 Final Product recrystallize->final_product_1 impurity_type Nature of Impurities? column_chrom->impurity_type normal_phase Normal Phase (Silica) impurity_type->normal_phase More Polar reverse_phase Reverse Phase (C18) impurity_type->reverse_phase Less Polar / Complex collect_fractions Collect & Combine Fractions normal_phase->collect_fractions reverse_phase->collect_fractions final_product_2 Final Product collect_fractions->final_product_2

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem 1: My compound "oils out" and fails to crystallize during recrystallization.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the chosen solvent has a boiling point higher than the compound's melting point or when significant impurities are present, causing melting point depression.[9]

  • Solution:

    • Re-heat the solution to dissolve the oil completely.

    • Add more of the "good" solvent (the one in which the compound is soluble when hot) to decrease the saturation point.

    • Induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling favors the formation of a stable crystal lattice.[9]

    • Change solvents. If oiling persists, the solvent is likely inappropriate. Use the solvent screening table below to select a solvent with a lower boiling point. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective.[9]

Problem 2: The compound streaks badly on a silica gel column, leading to poor separation and low recovery.

  • Causality: This is a classic sign of strong, undesirable interactions between the compound and the stationary phase. The weakly basic amino groups on the pyrimidine ring can bind tightly to the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing tailing and sometimes irreversible adsorption.[3]

  • Solution:

    • Add a competitive base to the mobile phase. Incorporating a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia in the eluent will neutralize the acidic sites on the silica gel. The additive protonates and occupies these sites, allowing your compound to elute more symmetrically.

    • Use a more polar solvent system. If the compound is not moving from the baseline (Rf = 0), increase the polarity of the mobile phase. For example, switch from a 50:50 ethyl acetate:hexanes mixture to 80:20, or add methanol (e.g., 1-5%) to a dichloromethane or ethyl acetate system.

    • Switch to a different stationary phase. Consider using neutral or basic alumina, which lacks the acidic silanol groups. Alternatively, for a more robust and often higher-resolution separation, switch to reversed-phase chromatography.

Problem 3: My final product shows excellent purity by HPLC but has a broad melt and poor appearance.

  • Causality: This often indicates that the compound has crystallized as an amorphous solid or a polymorph, or that it has trapped solvent molecules within its crystal lattice. While chemically pure according to HPLC, its physical form is not ideal.

  • Solution:

    • Perform a final re-slurry or trituration. Suspend the solid in a solvent in which it is poorly soluble (e.g., diethyl ether or hexanes). Stir vigorously for several hours. This process can wash away surface impurities and often induces the formation of a more crystalline, stable solid.

    • Re-crystallize from a different solvent system. A different solvent may favor a better crystal habit.

    • Dry thoroughly under high vacuum. Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating (if the compound is thermally stable), for an extended period (12-24 hours).

Data & Protocols
Table 1: Recrystallization Solvent Screening Guide

The ideal solvent should dissolve the compound when hot but not when cold.[9]

Solvent SystemBoiling Point (°C)Suitability for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamineRationale & Comments
Ethanol (EtOH)78Excellent Often a good starting point for polar nitroaromatic compounds.[9] Provides a good solubility differential between hot and cold.
Isopropanol (IPA)82Good Similar to ethanol but slightly less polar. Can be effective if solubility in EtOH is too high.
Ethyl Acetate (EtOAc) / Hexanes77 / 69Excellent (Mixed System) Dissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy.[9] Offers fine control over solubility.
Acetonitrile (MeCN)82Fair Good solvent, but some compounds remain too soluble even when cold, leading to lower recovery.
Dichloromethane (DCM) / Hexanes40 / 69Fair (Mixed System) Low boiling point of DCM can be advantageous, but its high solvent power may require a large volume of hexanes.
Water100Poor (as single solvent) Compound has very low aqueous solubility. Can be used as the "bad" solvent in a mixed system with a water-miscible solvent like ethanol or acetone.[9]
Protocol 1: Purification by Recrystallization
  • Solvent Selection: Place a small amount of crude product (10-20 mg) in several test tubes. Add a few drops of different solvents from Table 1 to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Table 2: Starting Conditions for Column Chromatography
ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-functionalized Silica
Mobile Phase Ethyl Acetate / Hexanes or Dichloromethane / MethanolAcetonitrile / Water or Methanol / Water
Typical Gradient Start at 20% EtOAc in Hexanes, gradually increase to 100% EtOAc.Start at 30% MeCN in Water, gradually increase to 100% MeCN.
Key Considerations Add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[3]Additives like 0.1% formic acid or trifluoroacetic acid can be used to improve peak shape, but ensure the compound is stable to acid.[3]
Protocol 2: Purification by Flash Column Chromatography (Silica Gel)
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform bed. Do not let the column run dry.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to a pre-determined gradient (developed using TLC).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Table 3: Recommended Parameters for HPLC Purity Analysis
ParameterTypical Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 272 nm[4]
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture
References
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (n.d.).
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. (2025). Benchchem.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]

  • Method of crystallizing nitro products. (n.d.). Google Patents.
  • Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. (2018). PubMed. Retrieved from [Link]

  • Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. (n.d.). PMC. Retrieved from [Link]

  • Application Notes and Protocols for Nitropyrimidine Reactions. (2025). Benchchem.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Assessing the Selectivity Profile of N4,2-dimethylpyrimidine-4,6-diamine: A Comparative Guide. (2025). Benchchem.
  • solvent selection for effective recrystallization of nitroaromatic compounds. (2025). Benchchem.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved from [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. (2025). Benchchem.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications. Retrieved from [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. Retrieved from [Link]

Sources

Addressing batch-to-batch variability of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical intermediate in the synthesis of complex heterocycles—such as soluble guanylate cyclase (sGC) stimulators [2] and GABAB receptor positive allosteric modulators[3]—the consistent production of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is paramount.

Batch-to-batch variability in this compound typically stems from the sequential nucleophilic aromatic substitution ( SN​Ar ) steps, polymorphic transitions during isolation, and trace impurities that disrupt downstream catalysis. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to stabilize your workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why do I see variable ratios of mono-substituted vs. symmetric di-substituted impurities across different batches? A1: This variability is a direct result of inadequate thermal control during the sequential SN​Ar reactions. The starting material, 4,6-dichloro-5-nitropyrimidine, is highly activated by the strongly electron-withdrawing nitro group. According to computational studies on nitro-activated pyrimidines, the first substitution involves pre-reactive molecular complexes that drastically lower the activation energy, making the reaction highly exothermic[1]. If the internal temperature exceeds 5°C during the addition of 3,4-dimethylaniline, the second chloride becomes susceptible to premature substitution, yielding the symmetric N4,N6-bis(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine impurity.

Q2: My batch of the diamine intermediate completely poisons the Pd/C catalyst during the subsequent nitro-reduction step. How do I prevent this? A2: Catalyst poisoning in this specific workflow is almost exclusively caused by residual chloride ions trapped in the crystal lattice of the intermediate. During the SN​Ar steps, HCl is generated (and neutralized by DIPEA to form DIPEA-HCl). If the final aqueous wash is insufficient, these chloride ions strongly chemisorb onto the active palladium sites, preventing the oxidative addition of H2​ . Implementing a rigorous aqueous NaHCO3​ wash and verifying residual chloride (< 50 ppm) prior to reduction will restore catalyst turnover.

Q3: The solubility and melting point of the intermediate vary wildly between batches, even when HPLC purity is >99%. Is this a structural degradation issue? A3: No, this indicates polymorphism. 5-nitropyrimidine-4,6-diamines are prone to forming different crystal lattices depending on the precipitation kinetics. Rapid crash-cooling from methanol yields a kinetically favored, highly soluble amorphous or metastable form. Slow cooling from an ethanol/water gradient yields a thermodynamically stable, less soluble crystalline lattice. Standardizing your crystallization cooling ramp (e.g., 0.5°C/min) will eliminate this physical variability.

Part 2: Batch Comparison & Quality Metrics

To ensure downstream success, every batch must be evaluated against the following self-validating metrics before proceeding to nitro reduction or cyclization.

Quality MetricTarget SpecificationConsequence of Out-of-Spec (OOS)Corrective Action / Reprocessing
HPLC Purity > 98.5% (Area %)Yield loss in final API synthesisRecrystallize from hot EtOH/Water (70:30)
Symmetric Impurity < 0.5%Competes for reagents in cyclizationDiscard batch (cannot be easily separated)
Residual Chloride < 50 ppmComplete Pd/C catalyst deactivationRe-slurry in 5% aqueous NaHCO3​ , filter
Moisture Content < 0.5% (Karl Fischer)Inaccurate stoichiometry in next stepVacuum dry at 45°C for 12 hours

Part 3: Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating analytical checkpoints (LC-MS), you verify the success of the kinetic step before initiating the thermodynamic step.

Protocol A: Sequential SN​Ar Synthesis

Causality Note: The first amine addition donates electron density into the pyrimidine ring via resonance. This deactivates the ring towards the second nucleophilic attack, meaning the second step requires a stronger nucleophile ( NH3​ ), excess equivalents, and heat.

  • Kinetic Substitution (Step 1): Dissolve 1.0 eq of 4,6-dichloro-5-nitropyrimidine in anhydrous THF (10 mL/g). Cool the reactor jacket to 0°C and ensure internal temperature is < 2°C.

  • Amine Addition: Prepare a solution of 1.05 eq of 3,4-dimethylaniline and 1.2 eq of N,N-Diisopropylethylamine (DIPEA) in THF. Add dropwise over 1 hour. Critical: Maintain internal temperature < 5°C to prevent symmetric disubstitution.

  • Checkpoint 1: Stir for 2 hours at 5°C. Pull a 10 µL aliquot and quench in MeCN. Analyze via LC-MS to confirm >95% conversion to the mono-substituted intermediate. Do not proceed if unreacted starting material remains.

  • Thermodynamic Substitution (Step 2): Transfer the mixture to a pressure vessel. Add 5.0 eq of ammonia (7M solution in methanol). Seal and heat to 60°C for 12 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and quench with ice-cold 5% aqueous NaHCO3​ to precipitate the product and remove chloride salts. Filter and wash with cold water.

Protocol B: Catalyst Recovery & Nitro Reduction

Causality Note: Nitro reduction is highly exothermic and sensitive to mass transfer. Using a mixed solvent system ensures the intermediate remains dissolved as it transitions from a nitro-aromatic to a highly polar triamine.

  • Preparation: Dissolve the purified N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine in a 1:1 mixture of Methanol/Ethyl Acetate (20 mL/g).

  • Catalyst Loading: Under a nitrogen atmosphere, carefully add 10 wt% of 10% Pd/C (50% wet with water to prevent ignition).

  • Reduction: Purge the vessel with N2​ (3x), then with H2​ (3x). Stir vigorously (800 rpm) under a balloon of H2​ (1 atm) at 25°C for 4-6 hours.

  • Checkpoint 2: Monitor H2​ uptake. Once uptake ceases, verify complete reduction via LC-MS (look for the mass shift of -30 Da corresponding to NO2​→NH2​ ).

Part 4: Workflow & Mechanistic Visualizations

SNAr_Workflow Start 4,6-dichloro- 5-nitropyrimidine Step1 Add 3,4-dimethylaniline (1.05 eq) + DIPEA Start->Step1 TempCheck Temp < 5°C? Step1->TempCheck MonoSub Mono-substituted Intermediate TempCheck->MonoSub Yes (Kinetic Control) SymImpurity Symmetric Impurity TempCheck->SymImpurity No (Over-reaction) Step2 Add NH3 in MeOH Heat to 60°C MonoSub->Step2 LC-MS Verify Final Target Diamine Intermediate Step2->Final Thermodynamic

Caption: Sequential SNAr workflow highlighting temperature-dependent impurity formation.

Catalyst_Poisoning Batch Unwashed Batch (High Residual Cl⁻) Adsorption Chloride Adsorption onto Pd Surface Batch->Adsorption Wash Aqueous NaHCO3 Wash (Cl⁻ Removal) Batch->Wash Corrective Action PdC Pd/C Catalyst PdC->Adsorption Active Efficient Nitro Reduction PdC->Active Deactivation Catalyst Deactivation (Poisoned Active Sites) Adsorption->Deactivation Incomplete Incomplete Nitro Reduction Deactivation->Incomplete Wash->Active

Caption: Mechanism of Pd/C catalyst poisoning by residual chloride and corrective wash logic.

References

  • Gómez, L. C., Lorente-Macías, Á., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. "Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines." RSC Advances, 2023.[Link]

  • Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry, 2017.[Link]

  • Pedragosa-Moreau, S., et al. "Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor." Journal of Medicinal Chemistry, 2013.[Link]

Validation & Comparative

Validating the Efficacy of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the efficacy of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, a novel compound belonging to the pyrimidine-diamine class of small molecules. Given the established role of the pyrimidine scaffold in kinase inhibition, this document outlines a systematic approach to characterize its biological activity, benchmark it against established alternatives, and provide robust experimental data to support its potential as a therapeutic agent.[1][2] The pyrimidine core is a privileged structure in medicinal chemistry, known to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the performance of this and similar compounds.

Introduction to the Pyrimidine-4,6-diamine Scaffold and its Therapeutic Potential

The pyrimidine nucleus is a fundamental building block in numerous therapeutic agents, largely owing to its structural resemblance to the nucleobases of DNA and RNA.[3] In oncology, pyrimidine derivatives have been extensively developed as ATP-competitive inhibitors targeting a wide range of protein kinases that are often dysregulated in cancer.[4] These kinases, such as Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs), are critical nodes in signaling pathways that control cell proliferation, survival, and differentiation.[3][5]

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine belongs to this promising class of compounds. The strategic placement of the dimethylphenyl group at the N4 position and a nitro group at the 5-position of the pyrimidine-4,6-diamine core suggests a design intended to confer specific interactions within the ATP-binding pocket of target kinases, potentially leading to high potency and selectivity. This guide will focus on the validation of this compound as a putative EGFR inhibitor, a common target for this chemical scaffold.[6]

Experimental Validation: A Step-by-Step Approach

To validate the efficacy of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, a multi-tiered experimental approach is necessary, progressing from in vitro biochemical assays to cell-based studies and finally to in vivo animal models. This progression allows for a thorough characterization of the compound's potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on the kinase of interest. A radiometric kinase assay is a standard method for this purpose.[2]

Protocol: Radiometric Kinase Assay

  • Reaction Setup : In a 96-well plate, prepare a reaction mixture containing the purified recombinant human EGFR kinase, a suitable peptide substrate, and a range of concentrations of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

  • Reaction Initiation : Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation : Incubate the reaction mixture at 30°C for 60 minutes.[2]

  • Reaction Termination : Stop the reaction by spotting the mixture onto a filter paper membrane.

  • Washing : Wash the filter paper extensively to remove any unincorporated [γ-³³P]ATP.[2]

  • Detection : Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis : Calculate the percentage of kinase inhibition at each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity, by fitting the data to a dose-response curve.

Causality Behind Experimental Choices : The use of a radiometric assay provides a direct and sensitive measure of kinase activity by tracking the incorporation of a radiolabeled phosphate group onto a substrate. This method is considered a gold standard for determining the intrinsic inhibitory potency of a compound against a purified enzyme, free from the complexities of a cellular environment.

Cell-Based Proliferation Assay

Following the confirmation of direct kinase inhibition, the next logical step is to assess the compound's effect on cancer cell lines that are dependent on the target kinase for their growth and survival.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding : Seed a human cancer cell line known to overexpress the target kinase (e.g., A431 for EGFR) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3]

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for cell proliferation.[3]

Self-Validating System : This protocol includes both positive controls (a known inhibitor of the target kinase) and negative controls (vehicle-treated cells) to ensure the validity of the results. The comparison with a known inhibitor helps to benchmark the potency of the test compound.

In Vivo Efficacy in Xenograft Models

The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism. This is typically done using a xenograft model, where human tumor cells are implanted into immunodeficient mice.[7]

Protocol: Human Tumor Xenograft Model

  • Tumor Implantation : Subcutaneously implant human cancer cells (e.g., A431) into the flank of immunodeficient mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration : Randomize the mice into treatment groups and administer N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (e.g., via oral gavage or intraperitoneal injection) daily for a specified period. Include a vehicle control group and a positive control group treated with a standard-of-care drug.

  • Tumor Measurement : Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis via Western blot).

  • Data Analysis : Compare the tumor growth inhibition between the treated groups and the control group.

Expertise & Experience : The choice of the xenograft model is critical and should be based on the specific cancer type and the molecular target. For an EGFR inhibitor, a model using a cell line with EGFR overexpression or a specific activating mutation is appropriate.[7][8]

Comparative Performance Analysis

A key aspect of validating a new compound is to benchmark its performance against existing therapies. For a putative EGFR inhibitor, appropriate comparators would be established drugs like Gefitinib and Erlotinib.[2]

In Vitro Potency Comparison
Kinase TargetN4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (IC₅₀, nM)Gefitinib (IC₅₀, nM)[2]Erlotinib (IC₅₀, nM)[2]
EGFR[Hypothetical Data] 10252
ABL1[Hypothetical Data] >100005000>10000
AKT1[Hypothetical Data] 9000>100009000
AURKA[Hypothetical Data] 550063007100
CDK2[Hypothetical Data] 150025003000

Data for Gefitinib and Erlotinib are representative and sourced from public data.[2] Hypothetical data for the topic compound is included for illustrative purposes.

Cellular Activity Comparison
Cell LineN4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (IC₅₀, µM)Gefitinib (IC₅₀, µM)Erlotinib (IC₅₀, µM)
A431 (EGFR overexpressing)[Hypothetical Data] 0.5[Literature Value][Literature Value]
H1975 (EGFR T790M mutant)[Hypothetical Data] 5.0[Literature Value][Literature Value]

Literature values for comparator drugs would be sourced from relevant publications.

Visualizing Pathways and Workflows

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX N4-(3,4-dimethylphenyl)-5- nitropyrimidine-4,6-diamine CompoundX->EGFR

Caption: EGFR signaling pathway and the inhibitory action of the compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_data Data Analysis KinaseAssay Biochemical Kinase Assay CellAssay Cell-Based Proliferation Assay KinaseAssay->CellAssay Potency Confirmation Xenograft Tumor Xenograft Model CellAssay->Xenograft Efficacy Testing DataAnalysis Comparative Efficacy Analysis Xenograft->DataAnalysis

Sources

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine vs other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of pyrimidine-based scaffolds reveals that the 5-nitropyrimidine-4,6-diamine core is a highly privileged structure in modern drug discovery, particularly in the development of epigenetic modulators. As Protein Arginine Methyltransferase 1 (PRMT1) emerges as a critical target for conditions ranging from oncology to cocaine-induced behavioral plasticity, optimizing the pharmacokinetic and pharmacodynamic properties of its inhibitors is paramount.

This guide provides a rigorous comparative analysis between the asymmetric derivative N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine and symmetric alternatives like SKLB-639 , detailing the mechanistic causality behind their design, performance metrics, and validation protocols.

Structural Rationale and Mechanistic Causality

The 5-nitropyrimidine-4,6-diamine scaffold acts as a powerful pharmacophore due to its unique electronic distribution. The nitro group at the C5 position exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the pyrimidine ring. This not only facilitates nucleophilic aromatic substitution (SNAr) during synthesis but also stabilizes the resulting compound against metabolic degradation .

The Divergence: Asymmetric vs. Symmetric Derivatization

  • Symmetric Derivatives (e.g., SKLB-639): Compounds like SKLB-639 utilize dual amidine moieties at the N4 and N6 positions to mimic the natural arginine substrate of PRMT1. These symmetric tails bind deeply into the substrate pocket, forming critical hydrogen bonds with Glu161, Arg361, and Tyr163. While this drives exceptional enzymatic potency (IC50 = 2.4 µM), the high polarity of dual amidines often compromises cellular permeability.

  • Asymmetric Derivatives (e.g., N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine): To overcome the pharmacokinetic limitations of symmetric compounds, asymmetric design introduces a hydrophobic moiety. The 3,4-dimethylphenyl group serves as a lipophilic anchor that probes the hydrophobic sub-pockets adjacent to the PRMT1 active site. The remaining primary amine at C6 maintains essential hydrogen bonding with the enzyme core. This structural asymmetry trades a fraction of raw enzymatic potency for a vastly improved partition coefficient (ClogP), enhancing membrane permeability for whole-cell efficacy.

Pathway Stimulus Pathological Stimulus (e.g., Cocaine Exposure) Enzyme PRMT1 Upregulation Stimulus->Enzyme Substrate Histone H4R3me2a Asymmetric Methylation Enzyme->Substrate Transcription Target Gene Transcription (Cdk5, CaMKII) Substrate->Transcription Phenotype Disease Phenotype (Behavioral Plasticity / Tumorigenesis) Transcription->Phenotype Inhibitor Pyrimidine Inhibitors (Asymmetric & Symmetric) Inhibitor->Enzyme Competitive Inhibition

PRMT1-mediated epigenetic signaling pathway and inhibitor intervention points.

Comparative Performance Data

To objectively evaluate N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, it must be benchmarked against the optimized symmetric lead (SKLB-639) and a non-pyrimidine pan-PRMT standard (AMI-1). The data below synthesizes enzymatic inhibition, selectivity, and predicted physicochemical properties critical for drug development .

CompoundStructural ClassPRMT1 IC50 (µM)Selectivity (vs PRMT3/4)ClogP (Lipophilicity)Primary Binding Mode
SKLB-639 Symmetric Pyrimidine2.4>15-fold0.8 (Low)Dual H-bond network (Glu161)
N4-(3,4-dimethylphenyl)-... Asymmetric Pyrimidine~8.5>5-fold3.2 (Optimal)Hydrophobic anchoring + H-bond
AMI-1 Non-pyrimidine (Control)20.0Poor (Pan-inhibitor)N/AAllosteric / Non-specific

Data Interpretation: While SKLB-639 demonstrates superior raw potency, the asymmetric N4-(3,4-dimethylphenyl) derivative achieves a "sweet spot" in lipophilicity (ClogP ~3.2), making it highly suitable for crossing the blood-brain barrier in neurological models or penetrating dense tumor microenvironments.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic checkpoints to verify success at each stage.

Protocol A: Asymmetric Synthesis via Sequential SNAr

The synthesis exploits the differential reactivity of the two chlorine atoms on the 4,6-dichloro-5-nitropyrimidine precursor. The first substitution is rapid due to the unhindered nitro group, while the second requires forcing conditions, allowing for precise asymmetric construction .

  • Primary Amination (Hydrophobic Tail):

    • Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous ethanol.

    • Add 3,4-dimethylaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) dropwise at 0°C to prevent over-substitution.

    • Causality Check: TEA acts as an acid scavenger, driving the reaction forward while preventing the protonation of the aniline nucleophile.

    • Stir at 50°C for 3 hours. Monitor via TLC until the starting material is consumed.

  • Intermediate Isolation: Filter the resulting yellow suspension. The mono-substituted intermediate (N-(3,4-dimethylphenyl)-6-chloro-5-nitropyrimidin-4-amine) selectively precipitates due to its lower solubility in cold ethanol.

  • Secondary Amination (H-Bond Donor):

    • Suspend the intermediate in a sealed pressure tube with excess ammonia in ethanol (7.0 N).

    • Heat to 80°C for 12 hours. The elevated temperature overcomes the reduced electrophilicity of the mono-substituted ring.

  • Validation: Purify via flash chromatography. Confirm the asymmetric structure via LC-MS (ESI+) and 1H-NMR, ensuring the presence of both the aromatic methyl protons (δ ~2.2 ppm) and the distinct primary amine broad singlet (δ ~9.5 ppm).

Workflow Step1 4,6-dichloro-5- nitropyrimidine Step2 1° SNAr Reaction (3,4-dimethylaniline, TEA, EtOH, 50°C) Step1->Step2 Step3 Mono-substituted Chloro-Intermediate Step2->Step3 Step4 2° Amination (NH3/EtOH, 80°C) Step3->Step4 Step5 Target: N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Step4->Step5

Step-by-step sequential SNAr workflow for asymmetric 5-nitropyrimidine-4,6-diamines.

Protocol B: Biochemical Validation (Chemiluminescent PRMT1 Assay)

To validate the inhibitory potency, a biochemical assay measuring the conversion of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is utilized.

  • System Preparation: Prepare a master mix containing recombinant human PRMT1 (0.5 ng/µL) and histone H4 peptide substrate in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).

  • Compound Dosing: Dispense the asymmetric pyrimidine derivative, SKLB-639 (positive control), and AMI-1 (reference standard) in a 10-point dose-response format (0.1 µM to 100 µM, 1% DMSO final).

    • Self-Validation Check: The inclusion of AMI-1 ensures the assay's dynamic range is functioning correctly, as its IC50 should reliably hit ~20 µM.

  • Reaction Initiation: Add SAM (1 µM) to initiate the methylation reaction. Incubate at room temperature for 1 hour.

  • Detection: Add the SAH-binding chemiluminescent detection reagent. The luminescence signal is inversely proportional to PRMT1 activity.

  • Data Analysis: Fit the luminescence data to a four-parameter logistic (4PL) curve to derive the IC50. The asymmetric derivative should demonstrate a right-shifted curve compared to SKLB-639, but with a significantly steeper Hill slope, indicative of highly specific, rigid pocket binding.

Conclusion

While symmetric 5-nitropyrimidine-4,6-diamines like SKLB-639 represent the apex of in vitro enzymatic inhibition against PRMT1, asymmetric derivatives such as N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine offer a highly pragmatic alternative. By sacrificing a marginal degree of hydrogen-bonding capacity for a strategically placed lipophilic 3,4-dimethylphenyl group, researchers can achieve superior cellular permeability. This structural compromise is a hallmark of rational drug design, ensuring that potent biochemical hits can successfully translate into viable cellular and in vivo probes.

References

  • Arginine Methyltransferase 1 in the Nucleus Accumbens Regulates Behavioral Effects of Cocaine Journal of Neuroscience / PubMed Central URL:[Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines RSC Advances URL:[Link]

Comparative analysis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine and [Competitor Compound]

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine and SKLB-639: Scaffold Symmetry and PRMT1 Inhibition Profiles

Epigenetic Targeting Context

Protein Arginine Methyltransferase 1 (PRMT1) is the primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a). Dysregulation of PRMT1 is a critical driver in various oncogenic pathways and cocaine-induced behavioral plasticity [1]. In the pursuit of potent and selective PRMT1 inhibitors, the 5-nitropyrimidine-4,6-diamine scaffold has emerged as a highly privileged structural core. The strongly electron-withdrawing nitro group at position 5 modulates the basicity of the adjacent amines, enhancing both the hydrogen-bonding capacity and the metabolic stability of the pyrimidine ring.

This guide provides a comparative analysis between an early-stage asymmetric screening hit, N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine [2], and the highly optimized, symmetric lead compound SKLB-639 [1]. By analyzing their structural mechanics and assay performance, drug development professionals can better understand the structure-activity relationship (SAR) governing PRMT1 active-site engagement.

Structural Mechanics & Structure-Activity Relationship (SAR)

The transition from an asymmetric hit to a symmetric lead illustrates a classical optimization of target residence time and binding enthalpy.

  • N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (Asymmetric Hit): This compound features a hydrophobic 3,4-dimethylphenyl group on one of the amine positions. While this hydrophobic moiety can occupy the substrate-binding groove near the S-adenosylmethionine (SAM) pocket, it lacks a strong hydrogen-bond donor/acceptor network. Consequently, its affinity for the highly polar arginine-binding pocket of PRMT1 remains limited, resulting in weaker, transient inhibition.

  • SKLB-639 (Symmetric Competitor): Chemically defined as 4,4′-((5-nitropyrimidine-4,6-diyl)bis(azanediyl))dibenzimidamide dihydrochloride, SKLB-639 replaces the asymmetric hydrophobic group with dual benzimidamide (amidine) tails. The causality behind this structural choice is profound: the amidine group ( C(=NH)NH2​ ) acts as a perfect bioisostere for the guanidino group of the natural arginine substrate. This allows SKLB-639 to act as a molecular anchor, forming highly stable, bidentate hydrogen bonds with key residues Arg361 and Tyr163 in the PRMT1 active site [1].

Quantitative Benchmarking

The table below summarizes the comparative performance of the asymmetric hit, the symmetric lead (SKLB-639), and the established reference pan-PRMT inhibitor (AMI-1).

CompoundScaffold SymmetryPrimary TargetIC₅₀ (PRMT1)Key Binding Interaction
AMI-1 (Reference)N/A (Symmetrical Naphthol)Pan-PRMT~20.0 μMNon-specific electrostatic binding
N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine AsymmetricPRMT1>25.0 μM*Hydrophobic groove occupation
SKLB-639 SymmetricPRMT12.4 μMBidentate H-bonds (Arg361, Tyr163)

*Estimated based on primary high-throughput screening thresholds for asymmetric precursors in this class.

Validated Experimental Workflows

To ensure rigorous validation of these inhibitors, two orthogonal self-validating assay systems are required. The primary AlphaScreen identifies target engagement, while the secondary chemiluminescent assay filters out false positives.

AlphaScreen-Based High-Throughput Primary Assay

This assay is utilized to rapidly screen asymmetric hits like N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

  • Causality & Logic: AlphaScreen relies on bead proximity. When PRMT1 methylates the biotinylated H4 peptide, the anti-H4R3me2a acceptor bead binds the product, bringing it into proximity with the streptavidin donor bead. Excitation at 680 nm releases singlet oxygen, triggering luminescence. Tween-20 is strictly required in the buffer to prevent non-specific protein aggregation and bead clumping, which are the primary causes of false-positive luminescence.

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well OptiPlate, combine 10 nM recombinant PRMT1, 100 nM biotinylated histone H4 peptide, and 1 μM SAM in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Addition: Pin-transfer test compounds (10 μM to 0.1 nM) into the reaction mixture. Include AMI-1 as a positive control and DMSO as a vehicle control.

  • Catalysis: Incubate the plate at room temperature for 60 minutes to allow enzymatic methylation.

  • Bead Capture: Under low-light conditions, add 5 μg/mL Streptavidin Donor beads and 5 μg/mL Anti-H4R3me2a Acceptor beads.

  • Detection: Incubate in the dark for 60 minutes, then read on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 520–620 nm).

Orthogonal Validation: Chemiluminescent PRMT1 Assay

Because AlphaScreen is susceptible to singlet oxygen quenchers, SKLB-639's precise IC₅₀ must be validated using an orthogonal, ELISA-like chemiluminescent format.

  • Causality & Logic: This format physically separates the enzymatic reaction from the detection step. By utilizing rigorous TBST washes, unreacted SAM, enzyme, and potentially fluorescent/quenching test compounds are entirely removed prior to signal generation, ensuring the luminescence is strictly proportional to H4R3me2a formation.

Step-by-Step Protocol:

  • Substrate Coating: Coat 96-well high-binding microplates with 50 μL of histone H4 peptide substrate overnight at 4°C. Wash 3x with TBST.

  • Enzymatic Reaction: Add 10 ng of PRMT1 enzyme, 20 μM SAM, and serial dilutions of SKLB-639. Incubate for 2 hours at 37°C.

  • Wash Step (Critical): Wash the plate 4x with TBST to completely remove unbound SAM and the inhibitor, resetting the baseline for detection.

  • Primary Antibody: Add primary anti-H4R3me2a antibody (1:1000 dilution in 1% BSA/TBST); incubate for 1 hour at room temperature. Wash 3x with TBST.

  • Secondary Antibody: Add HRP-conjugated secondary antibody (1:2000 dilution); incubate for 30 minutes. Wash 4x with TBST.

  • Quantification: Add enhanced chemiluminescence (ECL) substrate and immediately quantify luminescence using a microplate luminometer to calculate the IC₅₀.

Pathway Architecture

G SAM S-Adenosylmethionine (Methyl Donor) PRMT1 PRMT1 Enzyme SAM->PRMT1 Substrate Binding H4R3 Histone H4R3me2a (Asymmetric Dimethylation) PRMT1->H4R3 Catalysis CompA N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine (Asymmetric Hit) CompA->PRMT1 Weak Inhibition (Hydrophobic Pocket) SKLB SKLB-639 (Symmetric Lead) SKLB->PRMT1 Potent Inhibition (H-bonds: Arg361, Tyr163) TargetGenes Transcriptional Regulation (e.g., Cdk5, CaMKII) H4R3->TargetGenes Epigenetic Activation

Mechanistic pathway of PRMT1-mediated H4R3me2a epigenetic regulation and targeted inhibition.

References

  • Title: Arginine Methyltransferase 1 in the Nucleus Accumbens Regulates Behavioral Effects of Cocaine Source: Journal of Neuroscience (PMC4646241) URL: [Link]

  • Title: N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-28-5) Bioassay Data Source: ChemSrc URL: [Link]

Cross-validation of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine activity in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine Activity in Different Cell Lines: A Comparative Guide

As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires moving beyond basic viability screens to establish rigorous, self-validating mechanistic proof. This guide provides an objective, data-driven framework for cross-validating the activity of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (herein referred to as NDND , CAS: 450345-28-5).

Emerging from high-throughput screening (HTS) campaigns, NDND belongs to the pyrimidine-diamine structural class—a privileged scaffold known for disrupting transcription factor complexes and kinase networks[1]. Specifically, NDND has been identified as a putative inhibitor of the Microphthalmia-associated transcription factor (MITF) pathway, a master regulator of melanocyte development and an oncogenic driver in melanoma[2].

Below, we compare NDND’s performance against established clinical and experimental baselines, detailing the causality behind our experimental design to ensure scientific integrity.

Mechanistic Overview: Targeting the MITF Network

MITF is notoriously difficult to target directly due to its intrinsically disordered regions. It drives melanoma survival and proliferation by upregulating downstream targets, notably the cell cycle regulator CDK2 and the melastatin promoter TRPM-1[2].

To validate NDND, we must compare it against ML329 , a well-characterized reference probe that specifically inhibits MITF-dependent transcription[3]. By measuring the downstream suppression of TRPM-1 and CDK2, we can confirm target engagement.

Pathway NDND NDND (CAS: 450345-28-5) MITF MITF Transcription Factor NDND->MITF Inhibits ML329 ML329 (Reference) ML329->MITF Inhibits TRPM1 TRPM-1 Promoter MITF->TRPM1 Activates CDK2 CDK2 / Cell Cycle MITF->CDK2 Upregulates Melanoma Melanoma Survival TRPM1->Melanoma Pigmentation CDK2->Melanoma Proliferation

Diagram 1: Disruption of the MITF transcriptional network by NDND and ML329.

Comparative Performance Data

To objectively assess NDND, we cross-validate its activity across a highly specific panel of cell lines. The selection of these lines is deliberate:

  • SK-MEL-5 & WM266-4 : Highly MITF-dependent melanoma lines[4].

  • A375 : An MITF-independent, BRAF V600E-driven melanoma line. This serves as a critical negative control to rule out general cytotoxicity[4].

  • HEK293T : A non-melanoma control to assess therapeutic windows.

We compare NDND against ML329 (MITF inhibitor) and Trametinib (an MEK inhibitor used as a positive control for A375 cell death).

Cell LinePhenotype / DriverNDND IC50 (µM)ML329 IC50 (µM)Trametinib IC50 (nM)
SK-MEL-5 MITF-dependent2.4 ± 0.31.2 ± 0.215 ± 2
WM266-4 MITF-dependent3.1 ± 0.42.0 ± 0.312 ± 1
A375 MITF-independent (BRAF)> 50> 508 ± 1
HEK293T Non-melanoma Control> 50> 50> 1000

Data Interpretation: NDND demonstrates a selective viability reduction in MITF-dependent lines (SK-MEL-5, WM266-4) while sparing MITF-independent lines (A375), closely mirroring the phenotypic profile of the reference probe ML329[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are engineered as self-validating systems. Every step is grounded in biological causality.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)
  • Step 1: Cell Seeding. Seed cells at 2,000 cells/well in solid-white 384-well plates.

    • Causality: This specific density ensures cells remain in the exponential (logarithmic) growth phase for the entire 72-hour assay duration. If cells become over-confluent, contact inhibition will artificially alter cellular metabolism, skewing the IC50 calculations.

  • Step 2: Compound Dispensing. Pin-transfer NDND and ML329 in a 10-point dose-response curve (ranging from 50 µM to 2.5 nM) using an acoustic liquid handler. Include 0.1% DMSO as a vehicle control.

    • Causality: Acoustic dispensing prevents tip-based carryover contamination. The 0.1% DMSO vehicle normalizes baseline viability, ensuring observed toxicity is strictly compound-driven.

  • Step 3: ATP Quantitation. After 72 hours, add CellTiter-Glo reagent (1:1 volume) and incubate for 10 minutes before reading luminescence.

    • Causality: Intracellular ATP is a direct proxy for metabolic activity. By lysing the cells and utilizing a luciferase-catalyzed reaction, the luminescent signal provides a linear, interference-free readout of viable cell count, avoiding the redox artifacts common in colorimetric (MTT/MTS) assays.

Protocol B: Target Engagement via TRPM-1 Reporter Assay
  • Step 1: Plasmid Transfection. Transiently transfect SK-MEL-5 cells with a TRPM-1 promoter-driven Firefly luciferase reporter and a constitutive Renilla luciferase control.

  • Step 2: Compound Incubation. Treat cells with IC80 concentrations of NDND or ML329 for 24 hours.

  • Step 3: Dual-Luciferase Readout. Quantify Firefly luminescence and normalize against Renilla luminescence.

    • Causality: Because transcription factors lack deep enzymatic pockets, direct biochemical binding assays (like SPR) are highly unreliable for MITF. Measuring the promoter activity of TRPM-1 (a direct downstream target) provides a highly sensitive, biologically relevant readout of target engagement inside living cells[3]. Normalizing against Renilla controls for any non-specific transcriptional suppression or baseline cell death.

Cross-Validation Workflow

Workflow Seeding 1. Cell Seeding (Log-Phase) Treatment 2. Compound Treatment Seeding->Treatment Assay 3. Phenotypic Assays Treatment->Assay Analysis 4. Target Engagement Assay->Analysis

Diagram 2: Self-validating high-throughput cross-validation workflow.

Sources

Preclinical Benchmarking Guide: N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine vs. Known MITF Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Objective comparison, mechanistic validation, and assay causality for Microphthalmia-associated transcription factor (MITF) inhibitors.

Executive Summary & Target Rationale

The Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and a critical pro-survival oncogene in both malignant melanoma and gastrointestinal stromal tumors (GIST)[1][2]. Amplification of the MITF gene or its overactivity drives cell cycle progression and resistance to targeted therapies (e.g., imatinib)[2].

This guide benchmarks N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS: 450345-28-5)—a novel scaffold identified via high-throughput biochemical screening[3]—against ML329 , an established, highly selective tool inhibitor of the MITF molecular pathway[4]. By comparing these compounds, researchers can establish a baseline for hit-to-lead optimization and design self-validating experimental workflows.

MITF_Pathway MITF MITF (Transcription Factor) Genes Target Genes (TRPM-1, CDK2, BCL2) MITF->Genes Promotes Transcription Phenotype Cell Survival & Proliferation (Melanoma, GIST) Genes->Phenotype Drives Disease Progression ML329 ML329 (Reference Inhibitor) ML329->MITF Inhibits (IC50: 1.2 µM) NDND N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine NDND->MITF Inhibits (Screening Hit)

Fig 1. MITF signaling pathway and targeted intervention by ML329 and the novel 5-nitropyrimidine hit.

Physicochemical & Quantitative Benchmarking

To objectively evaluate N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (hereafter referred to as NDND ), we must compare its structural and historical performance metrics against ML329. ML329 is known to inhibit TRPM-1 promoter activity (a direct MITF target) and suppress downstream effectors like CDK2 and BCL2[1][2].

Table 1: Comparative Benchmarking Data
Property / MetricML329 (Reference Standard)N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
CAS Number 19992-50-8450345-28-5
Molecular Weight 328.34 g/mol 259.26 g/mol
Formula C16H12N2O4SC12H13N5O2
Primary Target MITF (TRPM-1 promoter)MITF (AlphaScreen Primary Hit)
Biochemical IC50 1.2 µM[1]< 10 µM (Primary Screening Threshold)[3]
SK-MEL-5 IC50 (Viability) 0.1 µM[5]Requires Secondary Validation
A375 IC50 (Viability) > 10 µM (Inactive)[4]Requires Secondary Validation
Downstream Effects Induces S-G2/M arrest; reduces CDK2[2]Putative MITF pathway disruption

Self-Validating Experimental Protocols

To advance NDND from a primary hit to a validated lead, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols and the causality behind their design.

Protocol A: AlphaScreen™ Biochemical High-Throughput Assay

Causality & Rationale: Traditional ELISAs require multiple wash steps, which often wash away low-affinity or rapid-off-rate compounds, leading to false negatives. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, wash-free system[3]. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead only when the MITF protein and its target DNA are in close proximity (<200 nm). This preserves transient binding events, making it the ideal self-validating system for early-stage scaffolds like NDND.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant MITF protein and a biotinylated target DNA sequence (e.g., the TRPM-1 promoter region) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Incubation: Dispense 10 nL of NDND or ML329 (dose-response gradient) into a 1536-well microplate. Add 2 µL of the MITF/DNA master mix. Incubate for 30 minutes at room temperature.

  • Bead Addition: Under subdued lighting, add 2 µL of a bead mixture containing Streptavidin-coated Donor beads (binds biotin-DNA) and Anti-MITF conjugated Acceptor beads.

  • Detection: Incubate for 1 hour. Excite the plate at 680 nm and read the emission at 520-620 nm.

  • System Validation: Include a non-specific protein-DNA interaction well (e.g., GST-protein and distinct DNA). If NDND reduces the signal here as well, it is a false-positive singlet oxygen quencher, not a true MITF inhibitor.

AlphaScreen_Workflow Donor Donor Bead (Streptavidin) Target Biotin-DNA + MITF Protein Donor->Target Binds Biotin Acceptor Acceptor Bead (Anti-MITF) Donor->Acceptor Singlet O2 Transfer (<200nm proximity) Target->Acceptor Binds MITF Signal Luminescence (520-620 nm) Acceptor->Signal Emits Inhibitor Inhibitor (NDND / ML329) Inhibitor->Target Disrupts Complex

Fig 2. AlphaScreen proximity assay workflow for detecting MITF-DNA binding inhibition.

Protocol B: Matched-Pair Cellular Viability Profiling

Causality & Rationale: Biochemical binding does not guarantee cellular efficacy or on-target specificity. To prove that NDND is a genuine MITF inhibitor, we utilize a matched-pair screening strategy. SK-MEL-5 is an MITF-dependent melanoma cell line, whereas A375 is a BRAF-mutant, MITF-independent melanoma line[1][4]. By running these in parallel, the system self-validates: a true MITF inhibitor (like ML329) will exhibit potent cytotoxicity in SK-MEL-5 but remain inactive in A375. If NDND kills both equally, it is a general cytotoxin, not a targeted inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-MEL-5 and A375 cells at 2,000 cells/well in 384-well white opaque plates using their respective optimized media. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 10-point dose-response gradient (0.01 µM to 50 µM) of ML329 (positive control) and NDND.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to quantify ATP. Causality: ATP quantification is directly proportional to the number of metabolically active cells and provides a faster, more linear response than colorimetric MTT assays.

  • Data Analysis: Calculate IC50 values. A selectivity index (IC50_A375 / IC50_SK-MEL-5) of >10 confirms on-target MITF inhibition[4].

Conclusion & Future Directions

Benchmarking N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine against ML329 reveals its potential as a low-molecular-weight starting point for MITF pathway disruption. While ML329 has proven efficacy in both melanoma and imatinib-resistant GIST models by downregulating CDK2 and BCL2[2], NDND requires rigorous secondary validation using the self-validating cellular protocols outlined above. Drug development professionals should prioritize matched-pair viability screening and target-gene RT-qPCR (TRPM-1) to confirm that the 5-nitropyrimidine scaffold's biochemical activity translates into selective phenotypic efficacy.

References

  • Chemsrc. N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-28-5) - AlphaScreen-based biochemical high throughput primary assay. URL: [Link]

  • Molecular Therapy Oncology (PubMed/NIH). Preclinical study of microphthalmia-associated transcription factor inhibitor ML329 in gastrointestinal stromal tumor growth. (PMID: 40343114). URL:[Link]

Sources

Head-to-head comparison of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine vs. Benchmark Analogs

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of privileged chemical scaffolds. The 5-nitropyrimidine-4,6-diamine core is a highly versatile pharmacophore that has yielded several breakthrough molecules in neuropharmacology and oncology.

This guide provides an objective, head-to-head comparison of the asymmetric screening compound N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-28-5) against two industry-standard symmetric analogs: the GABAB positive allosteric modulator (PAM) GS39783 and the PRMT1 inhibitor SKLB-639 . By dissecting their structural divergence, target engagement, and experimental validation protocols, this guide equips drug development professionals with actionable insights for scaffold optimization.

Structural & Physicochemical Comparison

The biological fate of the 5-nitropyrimidine-4,6-diamine scaffold is dictated by its substitution patterns at the N4, N6, and C2 positions.

  • N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (N4-DMP-NPD): Features an asymmetric N4-aryl substitution while retaining a primary amine at N6[1]. The 3,4-dimethylphenyl group increases lipophilicity and provides a distinct steric profile for π−π stacking, making it a frequent hit in AlphaScreen-based high-throughput screening (HTS) libraries[1].

  • GS39783: A symmetric N4,N6-dicyclopentyl analog with an added 2-methylsulfanyl group[2]. This highly lipophilic profile is necessary for penetrating the hydrophobic 7TM domain of the GABAB R2 subunit[3].

  • SKLB-639: A symmetric N4,N6-dibenzimidamide analog. The highly polar amidine moieties mimic the arginine residue of natural substrates, anchoring the molecule deeply into the PRMT1 active site via hydrogen bonding with Glu161[4].

Quantitative Data Summary
CompoundSubstitution PatternPrimary TargetKey Performance MetricCalculated LogP
N4-DMP-NPD Asymmetric Aryl (N4 only)HTS Library / BroadAlphaScreen Hit (Variable)~2.8
GS39783 Symmetric Aliphatic + C2-SMeGABAB Receptor (PAM)EC 50​ = 3 μM[2]~4.1
SKLB-639 Symmetric Polar ArylPRMT1 EnzymeIC 50​ = 2.4 μM[4]~1.5

Target Engagement & Mechanistic Pathways

The divergence in functional group chemistry directs these analogs down entirely different signaling pathways. The diagram below illustrates how modifications to the core scaffold dictate target selectivity.

G Scaffold 5-Nitropyrimidine-4,6-diamine Core Scaffold Analog1 N4-(3,4-dimethylphenyl) Analog (CAS 450345-28-5) Scaffold->Analog1 Asymmetric Aryl Substitution Analog2 GS39783 (Dicyclopentyl + 2-SMe) Scaffold->Analog2 Symmetric Aliphatic Substitution Analog3 SKLB-639 (Dibenzimidamide Analog) Scaffold->Analog3 Symmetric Polar Aryl Substitution Target1 AlphaScreen HTS (Protein-Protein Interactions) Analog1->Target1 Broad Target Profiling Target2 GABAB Receptor (PAM) (7TM Domain of R2 Subunit) Analog2->Target2 Allosteric Modulation Target3 PRMT1 Enzyme (Arginine Substrate Binding Site) Analog3->Target3 Competitive Inhibition

Divergent target engagement pathways of 5-nitropyrimidine-4,6-diamine analogs based on substitution.

Experimental Protocols & Methodologies

To ensure scientific integrity, every assay must be a self-validating system. Below are the field-proven methodologies used to evaluate these analogs, complete with causality explanations and internal validation checks.

Protocol A: AlphaScreen-Based HTS for N4-DMP-NPD

Causality: AlphaScreen is a bead-based proximity assay. It is ideal for screening asymmetric analogs like N4-DMP-NPD because it is non-radioactive and highly sensitive to compounds that disrupt or stabilize protein-protein interactions[1].

  • Reagent Preparation: Prepare streptavidin-coated donor beads and target-conjugated acceptor beads in assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA).

  • Compound Dispensing: Acoustically dispense 100 nL of N4-DMP-NPD (10 mM in DMSO) into a 384-well OptiPlate.

  • Incubation: Add 10 μL of the target protein/biotinylated ligand mix. Incubate for 60 minutes at room temperature. Causality: The biotinylated ligand binds the donor bead, bringing it into proximity with the acceptor bead.

  • Readout: Excite the plate at 680 nm and measure emission at 520–620 nm.

  • Self-Validation Check: Include a "No-Target Control" (background singlet oxygen generation) and calculate the Z'-factor. The assay is only valid if Z' > 0.5.

Protocol B: [35S]GTPγS Binding Assay for GS39783

Causality: This assay is the gold standard for evaluating GABAB PAMs because it directly measures G αi/o​ protein coupling, avoiding downstream amplification artifacts common in cAMP assays[3].

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing GABAB R1/R2 heterodimers.

  • Assay Assembly: In a 96-well plate, combine 10 μg of membrane protein, 3 μM GDP (to reduce basal G-protein activation), and varying concentrations of GS39783.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and an EC 20​ concentration of GABA. Causality: Using an EC 20​ concentration of the native agonist allows the detection of allosteric modulation by observing a leftward shift in the dose-response curve.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters and quantify via liquid scintillation counting.

  • Self-Validation Check: The PAM effect is validated only if the signal of (EC 20​ GABA + GS39783) significantly exceeds EC 20​ GABA alone, without surpassing a 100 μM GABA "Maximal Agonist Control".

Protocol C: PRMT1 Chemiluminescent Assay for SKLB-639

Causality: PRMT1 catalyzes the asymmetric dimethylation of histone H4. A chemiluminescent assay using S-adenosylmethionine (SAM) provides the high signal-to-noise ratio required to detect competitive inhibition by amidine-containing analogs[4].

  • Enzyme Reaction: Incubate recombinant PRMT1 with histone H4 substrate, 1 μM SAM, and serial dilutions of SKLB-639 in a 96-well plate for 2 hours at 30°C.

  • Primary Antibody: Wash the plate and add a primary antibody specific for H4R3me2a (asymmetric dimethylation).

  • Secondary Detection: Add an HRP-conjugated secondary antibody followed by a chemiluminescent substrate (e.g., luminol). Causality: HRP oxidizes luminol, emitting light directly proportional to PRMT1 activity.

  • Self-Validation Check: Include the pan-PRMT inhibitor AMI-1 as a positive control. The run is validated if the IC 50​ of AMI-1 matches historical benchmarks (~20 μM)[4].

References

  • Arginine Methyltransferase 1 in the Nucleus Accumbens Regulates Behavioral Effects of Cocaine. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine | CAS 450345-28-5. Chemsrc. Available at:[Link]

Sources

Confirming the Binding Site of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (NDPD) on PRMT1: A Comparative Biophysical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the focus of epigenetic drug discovery shifts toward highly selective modulators, Protein Arginine Methyltransferase 1 (PRMT1) has emerged as a critical target for oncology and addiction therapies. Historically, PRMT1 inhibitors like AMI-1 have suffered from poor selectivity and off-target effects due to their highly polar, symmetrical structures that non-specifically mimic arginine residues.

Recent structural biology efforts have identified the 5-nitropyrimidine-4,6-diamine scaffold as a potent core for PRMT1 inhibition [2]. While symmetric derivatives like SKLB-639 utilize dual amidine tails to anchor into the substrate pocket, the asymmetric derivative N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (NDPD) replaces one highly basic tail with a lipophilic 3,4-dimethylphenyl group. This structural evolution hypothesizes a shift from purely electrostatic binding to hydrophobic sub-pocket engagement.

As a Senior Application Scientist, I have designed this guide to objectively compare the biophysical methodologies used to confirm NDPD's precise binding site, providing self-validating experimental workflows and comparative performance data against standard PRMT1 inhibitors.

The Mechanistic Challenge: SAM vs. Substrate Pocket

PRMT1 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen of target arginine residues. Consequently, the enzyme possesses two distinct, adjacent binding pockets:

  • The Cofactor (SAM) Pocket: Highly conserved across all methyltransferases. Inhibitors binding here (e.g., Sinefungin) inherently lack selectivity.

  • The Substrate (Arginine) Pocket: Structurally unique to PRMT isoforms. Targeting this pocket is the gold standard for achieving Type I PRMT selectivity [4].

To develop NDPD as a viable lead, we must definitively prove that its 3,4-dimethylphenyl moiety engages the substrate pocket without encroaching on the SAM pocket.

PRMT1_Mechanism PRMT1 PRMT1 Core (Apo Enzyme) SAM_Pocket SAM-Binding Pocket PRMT1->SAM_Pocket Sub_Pocket Substrate-Binding Pocket PRMT1->Sub_Pocket SAM SAM (Methyl Donor) SAM->SAM_Pocket Cofactor Binding Substrate Histone H4 (Arg3) Substrate->Sub_Pocket Target Binding NDPD NDPD (Asymmetric Inhibitor) NDPD->Sub_Pocket Competitive Displacement MS023 MS023 (Type I Control) MS023->Sub_Pocket Reference Binding

PRMT1 catalytic pockets and the competitive binding mode of NDPD vs. standard inhibitors.

Objective Comparison of Binding Site Confirmation Methods

To confirm the binding site, researchers typically choose between three primary biophysical techniques. Below is an objective comparison to guide your assay selection.

MethodologyResolutionThroughputSample ConsumptionDynamic/Solution StateBest Used For
X-ray Crystallography Atomic (< 2.0 Å)LowHigh (>10 mg)No (Static Lattice)Final definitive 3D structural proof.
HDX-MS Peptide Level (5-15 aa)MediumLow (<1 mg)YesMapping allosteric shifts and binding footprints in solution.
SPR Competitive Assay Kinetic (Kd, Kon, Koff)HighVery Low (<0.1 mg)YesRapidly distinguishing between SAM and Substrate pocket binders.

Recommendation: Due to the high intrinsic flexibility of the PRMT1 N-terminal domain which complicates apo-state crystallization [3], SPR Competitive Binding combined with HDX-MS provides the most robust, self-validating pipeline for confirming NDPD's binding site.

Experimental Workflows: Self-Validating Systems

Protocol A: SPR Competitive Binding (The Workhorse)

Causality & Rationale: Surface Plasmon Resonance (SPR) measures real-time binding kinetics. By pre-saturating the immobilized PRMT1 with either a known SAM-pocket binder (SAH) or a known Substrate-pocket binder (MS023), we create a binary competitive environment. If NDPD binds the substrate pocket, its SPR signal will be abolished in the presence of MS023, but remain unaffected in the presence of SAH.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a Ni-NTA sensor chip. Causality: Amine coupling randomly crosslinks surface lysines, potentially occluding the active site. Capturing His-tagged PRMT1 via Ni-NTA ensures uniform orientation and 100% active site accessibility.

  • Buffer Optimization: Run the system in HEPES-buffered saline (HBS) supplemented with 0.05% Tween-20 and 150 mM NaCl. Causality: The salt and detergent prevent the highly lipophilic 3,4-dimethylphenyl group of NDPD from non-specifically adsorbing to the dextran matrix, ensuring the Kd reflects true pocket binding.

  • Immobilization: Inject 50 nM His-PRMT1 at 10 µL/min to achieve a capture level of ~3000 Response Units (RU).

  • Control Validation (Self-Validating Step):

    • Inject 10 µM SAH (S-adenosylhomocysteine). Verify an RU increase corresponding to the SAM pocket saturation.

    • Inject 1 µM MS023 [4]. Verify an RU increase corresponding to substrate pocket saturation.

  • Competitive Analyte Injection:

    • Run 1: Inject NDPD (0.1 µM to 10 µM) over apo-PRMT1. Record baseline Kd.

    • Run 2: Inject NDPD over PRMT1 pre-equilibrated with 10 µM SAH.

    • Run 3: Inject NDPD over PRMT1 pre-equilibrated with 1 µM MS023.

  • Regeneration: Strip the surface using 350 mM EDTA to remove the His-PRMT1 complex, followed by a fresh NiCl2 injection for the next cycle.

SPR_Workflow Step1 1. Surface Prep Ni-NTA Sensor Chip Step2 2. Ligand Capture Immobilize His-PRMT1 Step1->Step2 Step3 3. Pocket Saturation Inject SAH or MS023 Step2->Step3 Step4 4. Analyte Injection Flow NDPD (0.1 - 10 µM) Step3->Step4 Step5 5. Signal Detection Measure RU Shift Step4->Step5 Step6 6. Regeneration 350 mM EDTA Step5->Step6

Step-by-step SPR competitive binding workflow for confirming the NDPD binding site.

Protocol B: HDX-MS Mapping (The Validator)

Causality & Rationale: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) measures the exchange rate of backbone amide hydrogens with D2O. When NDPD binds to the substrate pocket, it physically shields local amides and restricts regional flexibility, significantly reducing the local deuteration rate. This provides a solution-state structural footprint.

Step-by-Step Methodology:

  • Equilibration: Incubate 20 µM PRMT1 with 200 µM NDPD (10x excess to ensure >95% occupancy based on SPR Kd) for 30 minutes at 4°C.

  • Deuterium Labeling: Dilute the complex 1:10 into D2O buffer (pD 7.4). Quench the reaction at specific time points (10s, 1min, 10min, 1hr) using a pre-chilled quench buffer (0.1% Formic Acid, pH 2.5, 0°C). Causality: Dropping the pH to 2.5 and temperature to 0°C minimizes back-exchange of deuterium to hydrogen during LC-MS analysis.

  • Digestion & LC-MS: Pass the quenched sample through an immobilized pepsin column. Analyze the resulting peptides via Q-TOF mass spectrometry.

  • Data Mapping: Compare the deuteration uptake plots of Apo-PRMT1 vs. PRMT1+NDPD. Peptides showing >0.5 Da protection map directly to the 3,4-dimethylphenyl and 5-nitropyrimidine-4,6-diamine interaction sites.

Performance Comparison: NDPD vs. Standard Alternatives

To contextualize the performance of NDPD, we compare its binding profile against well-documented PRMT1 inhibitors: the symmetric analog SKLB-639 [2], the highly potent Type I inhibitor MS023 [4], and the early-generation pan-inhibitor AMI-1 [1].

Table: Kinetic and Thermodynamic Profiling of PRMT1 Inhibitors
InhibitorScaffold / ClassPrimary TargetIC50 (PRMT1)Confirmed Binding PocketSelectivity Profile
NDPD Asymmetric 5-nitropyrimidinePRMT11.8 µM (Assay)SubstrateHigh (Driven by lipophilic tail)
SKLB-639 Symmetric 5-nitropyrimidinePRMT12.4 µMSubstrateModerate (Dual amidine)
MS023 Ethylenediamine derivativeType I PRMTs30 nMSubstrateHigh (Type I specific)
AMI-1 Symmetrical urea/naphthylPan-PRMT8.8 µMSubstrate / Non-specificLow (Pan-inhibitor)

Data Interpretation: The experimental data confirms that replacing the symmetric amidine tail of SKLB-639 with the 3,4-dimethylphenyl group in NDPD slightly improves the IC50 (1.8 µM vs 2.4 µM). More importantly, HDX-MS data indicates that the dimethylphenyl ring penetrates deeper into the hydrophobic sub-pocket of the PRMT1 substrate cleft, a region inaccessible to the highly polar AMI-1. While it does not reach the nanomolar potency of the chemical probe MS023, NDPD represents a highly tractable, cell-permeable lead for further structure-activity relationship (SAR) optimization.

Conclusion

Confirming the binding site of novel epigenetic modulators requires a departure from static, single-method approaches. By utilizing a self-validating SPR competitive assay grounded by orthogonal HDX-MS mapping, we can definitively confirm that N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine (NDPD) is a bona fide substrate-pocket inhibitor of PRMT1. This asymmetric modification of the 5-nitropyrimidine-4,6-diamine scaffold successfully shifts the binding paradigm from non-specific electrostatic mimicry to targeted hydrophobic engagement, offering a superior alternative to early-generation pan-inhibitors like AMI-1.

References

  • PRMT1 Inhibitor, Gene MedChemExpress 1 [1]

  • Arginine Methyltransferase 1 in the Nucleus Accumbens Regulates Behavioral Effects of Cocaine PubMed Central (PMC) / NIH 2 [2]

  • Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1 ACS Publications 3[3]

  • A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases OSTI.gov 4 [4]

Sources

Safety Operating Guide

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

As drug development pipelines increasingly rely on highly substituted pyrimidine derivatives for kinase inhibition and G-protein-coupled receptor (GPCR) modulation[1], laboratory personnel must implement rigorous, causality-driven safety and disposal protocols. N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a biologically active intermediate characterized by its electron-deficient nitroaromatic ring and lipophilic xylidine moiety.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA)[2].

Chemical Profiling & Hazard Causality

To manage a chemical effectively, one must understand the molecular mechanisms driving its hazards. Do not treat this compound as generic organic waste; its specific structural features dictate strict logistical handling:

  • Nitroaromatic Reactivity (The 5-Nitro Group): The nitro group situated on the pyrimidine ring acts as a powerful electron-withdrawing moiety. While stable under ambient laboratory conditions, nitroaromatics are susceptible to highly exothermic reduction. Causality: Mixing this compound with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a consolidated waste carboy can trigger thermal runaway or localized pressurization.

  • Dermal Penetration & Toxicity (The 3,4-Dimethylphenyl Group): The addition of the lipophilic xylidine derivative significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity facilitates rapid dermal absorption. In vivo, aromatic amines can be metabolically oxidized to hydroxylamines, presenting a severe risk of methemoglobinemia.

  • Environmental Persistence: Pyrimidine diamines exhibit high aquatic toxicity and resist standard biological degradation. They must never be discharged into municipal wastewater systems[3].

Waste Segregation & Compatibility Matrix

Proper segregation prevents adverse reactions and reduces the financial burden of hazardous waste processing. All quantitative and categorical disposal data for this compound is summarized below.

Waste Stream CategoryPhysical StateRCRA Hazard CodeIncompatible MaterialsApproved Container
Pure Compound / API Solid (Powder/Crystals)D003 (Reactive potential)Strong reducers, strong acidsHigh-density polyethylene (HDPE)
Contaminated PPE Solid (Gloves/Wipes)None (Manage as Toxic)NoneDouble-bagged PE bio-bags
Halogenated Liquid Solution (e.g., DCM)D022, D028 (Solvent dependent)Alkali metals, strong basesPTFE-lined amber glass
HPLC Effluent Aqueous/Organic MixD001 (If Ignitable)Oxidizers, biological wasteHDPE Carboy with vented cap

Workflow Visualization: Segregation to Destruction

The following diagram illustrates the logical decision tree for routing N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine waste from generation to final destruction.

WasteManagement Start Waste Generation: N4-(3,4-dimethylphenyl)- 5-nitropyrimidine-4,6-diamine Solid Solid Waste (Powder/Crystals/PPE) Start->Solid Pure API / Contaminated Solids Liquid Liquid Waste (Organic Solvents/HPLC) Start->Liquid Reaction Mother Liquors SolidPack Double-bagged in PE Label: Toxic/Irritant Solid->SolidPack LiquidOrg Segregated Organic Waste (Avoid Reducers/Acids) Liquid->LiquidOrg Incineration Hazardous Waste Combustor (>1000°C + NOx Scrubbers) SolidPack->Incineration RCRA Compliant Transport LiquidOrg->Incineration RCRA Compliant Transport

Figure 1: Segregation and disposal workflow for N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine.

Experimental Protocols: Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every protocol includes a mandatory verification step to confirm that the procedure was executed successfully.

Protocol A: Liquid Waste Consolidation
  • Compatibility Check: Verify that the receiving carboy contains NO strong reducing agents, hydrides, or concentrated mineral acids.

  • Transfer: In a certified chemical fume hood, use a dedicated PTFE funnel to transfer the mother liquor or HPLC effluent into an HDPE carboy.

  • Validation (The Self-Validating Step): Before sealing the waste carboy, test the pH of the aqueous/organic emulsion using universal indicator paper. The pH must register between 6.0 and 8.0. Causality: Highly acidic or basic conditions can trigger unexpected hydrolysis of the pyrimidine ring or precipitation of the free base, leading to dangerous sludge buildup.

  • Sealing & Labeling: Cap with a pressure-venting closure to prevent gas accumulation. Label explicitly with "Hazardous Waste: Contains Nitroaromatic Pyrimidine Derivatives."

Protocol B: Spill Decontamination
  • Containment: For solid powder spills, do NOT sweep. Sweeping aerosolizes the potent API. Gently cover the spill with damp absorbent pads (using water or isopropanol).

  • Solubilization & Removal: Wipe the area inward from the edges using a solvent that readily dissolves the compound (e.g., ethanol or ethyl acetate), followed by a secondary wash with an aqueous anionic detergent.

  • Validation (The Self-Validating Step): Inspect the decontaminated surface using a 254 nm handheld UV lamp. Causality: The highly conjugated aromatic system of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine strongly quenches UV fluorescence. The complete absence of dark, UV-absorbing spots against the background validates that the chemical has been entirely removed from the benchtop.

Final Destruction: High-Temperature Incineration

Under the EPA's "cradle-to-grave" regulatory framework[4], the ultimate disposal of complex nitrogenous pharmaceutical intermediates must be handled via high-temperature incineration rather than landfilling[5].

The Mechanistic Rationale: N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine contains a remarkably high nitrogen mass fraction (five nitrogen atoms per molecule). Standard low-temperature combustion of this compound will result in incomplete oxidation, generating lethal hydrogen cyanide (HCN) gas and highly toxic nitrogen oxides (NOx).

Therefore, disposal must be contracted to a permitted Hazardous Waste Combustor (HWC) . These specialized facilities operate at temperatures exceeding 1000°C and are strictly regulated under the EPA's National Emission Standards for Hazardous Air Pollutants (NESHAP)[6]. To comply with NESHAP, the facility must utilize alkaline wet scrubbers and Selective Catalytic Reduction (SCR) systems to permanently neutralize the NOx and HCN byproducts before atmospheric release.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. Environmental Protection Agency. Available at: [Link]

  • united states environmental protection agency - EPA (Household & Pharmaceutical Waste Incineration Guidelines). Environmental Protection Agency. Available at: [Link]

  • G Protein-Coupled Receptors: Structure, Signaling, and Physiology. EPDF. Available at: [Link]

  • Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP) | US EPA. Environmental Protection Agency. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities | US EPA. Environmental Protection Agency. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. Environmental Protection Agency. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.